Product packaging for (4-Bromothiophen-2-yl)methanol(Cat. No.:CAS No. 79757-77-0)

(4-Bromothiophen-2-yl)methanol

Cat. No.: B151693
CAS No.: 79757-77-0
M. Wt: 193.06 g/mol
InChI Key: PXZNJHHUYJRFPZ-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)methanol is a useful research compound. Its molecular formula is C5H5BrOS and its molecular weight is 193.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrOS B151693 (4-Bromothiophen-2-yl)methanol CAS No. 79757-77-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrOS/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZNJHHUYJRFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383705
Record name (4-bromothiophen-2-yl)methanol
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Molecular Weight

193.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79757-77-0
Record name 4-Bromo-2-thiophenemethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-bromothiophen-2-yl)methanol
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Record name (4-Bromo-2-thienyl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to (4-Bromothiophen-2-yl)methanol (CAS: 79757-77-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromothiophen-2-yl)methanol is a brominated thiophene derivative that serves as a crucial building block in the synthesis of a variety of organic molecules. Its unique structural and electronic properties make it a valuable intermediate in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its current and potential applications, with a focus on drug development and organic electronics.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point range of 32-35°C.[1] It is characterized by a thiophene ring substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 2-position. This substitution pattern imparts specific reactivity to the molecule, making it a versatile precursor in various chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 79757-77-0[2]
Molecular Formula C₅H₅BrOS[2]
Molecular Weight 193.06 g/mol [2]
Appearance Solid[1]
Melting Point 32-35 °C[1]
Purity ≥ 97%[3]
InChI Key PXZNJHHUYJRFPZ-UHFFFAOYSA-N[2]
SMILES OCC1=CC(Br)=CS1[2]

Table 2: Spectroscopic Data of this compound

TypeDataReference
¹H NMR (CDCl₃) Due to its role as a chemical intermediate, detailed spectral assignments are not consistently published in readily available literature. However, expected signals would include peaks for the thiophene ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.General chemical shift knowledge[4][5]
¹³C NMR (CDCl₃) Expected signals would correspond to the five carbon atoms of the thiophene ring and the carbon of the hydroxymethyl group. The carbon atoms attached to bromine and the hydroxymethyl group would show characteristic shifts.General chemical shift knowledge[4][6]

Synthesis

A common and practical method for the synthesis of this compound is the reduction of the corresponding aldehyde, 4-bromo-2-thiophenecarboxaldehyde. This starting material is commercially available. The reduction can be achieved using various reducing agents, with sodium borohydride being a mild and selective choice.

Experimental Protocol: Reduction of 4-bromo-2-thiophenecarboxaldehyde

Materials:

  • 4-bromo-2-thiophenecarboxaldehyde

  • Methanol (MeOH)[7]

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-thiophenecarboxaldehyde (1.0 equivalent) in methanol. The volume of methanol should be sufficient to fully dissolve the starting material.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition to control the reaction rate and prevent side reactions.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water to decompose the excess sodium borohydride.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add diethyl ether or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated aqueous solution of ammonium chloride and then with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Caption: Synthetic workflow for this compound.

Applications

This compound is a versatile building block due to the presence of three reactive sites: the bromine atom, the hydroxyl group, and the thiophene ring itself.

Drug Development and Medicinal Chemistry

Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[8] this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the area of neurological disorders.[8] The thiophene scaffold can be found in various approved drugs and is known to interact with a range of biological targets.

Derivatives of this compound could potentially be investigated for their inhibitory activity against various enzymes or receptors. For instance, many heterocyclic compounds are evaluated for their effects on enzymes like cholinesterases or carbonic anhydrases.[9][10][11]

Medicinal_Chemistry_Applications cluster_core This compound cluster_modifications Chemical Modifications cluster_derivatives Diverse Thiophene Derivatives cluster_applications Potential Therapeutic Areas Core This compound Modifications Suzuki Coupling Esterification Etherification Etc. Core->Modifications Synthesis Derivatives Novel Chemical Entities Modifications->Derivatives Leads to Neurological_Disorders Neurological_Disorders Derivatives->Neurological_Disorders Anticancer Anticancer Derivatives->Anticancer Anti_inflammatory Anti_inflammatory Derivatives->Anti_inflammatory Antimicrobial Antimicrobial Derivatives->Antimicrobial

Caption: Role of this compound in medicinal chemistry.

Organic Electronics and Materials Science

The thiophene ring is a fundamental component in many organic electronic materials due to its electron-rich nature and ability to facilitate charge transport. This compound is utilized in the synthesis of building blocks for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[8][12] The bromine atom allows for further functionalization through cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of conjugated polymers and small molecules with tailored electronic properties. The hydroxymethyl group can be used to modify solubility or to anchor the molecule to surfaces.

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[3][13] It causes skin and serious eye irritation and may cause respiratory irritation.[3]

Table 3: Hazard and Precautionary Statements

GHS ClassificationHazard StatementsPrecautionary Statements
Skin Irritation (Category 2)H315: Causes skin irritationP264: Wash skin thoroughly after handling.
Eye Irritation (Category 2A)H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP302+P352: IF ON SKIN: Wash with plenty of soap and water.
Acute toxicity, oral (Category 4)H302: Harmful if swallowedP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Acute toxicity, dermal (Category 4)H312: Harmful in contact with skinP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Acute toxicity, inhalation (Category 4)H332: Harmful if inhaledP312: Call a POISON CENTER or doctor/physician if you feel unwell.

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection. Wash hands thoroughly after handling.[1]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both medicinal chemistry and materials science. Its straightforward synthesis from commercially available starting materials and its potential for diverse chemical transformations make it an important tool for researchers and developers in these fields. Adherence to appropriate safety protocols is essential when handling this compound. Further research into the biological activities of its derivatives may lead to the discovery of novel therapeutic agents.

References

physical properties of (4-Bromothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of (4-Bromothiophen-2-yl)methanol

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known (CAS No: 79757-77-0), a heterocyclic compound of interest in synthetic chemistry and drug discovery. The information is compiled from various sources to ensure a thorough summary for research and development applications.

Chemical Identity

This compound is a substituted thiophene derivative. Its structure, featuring a brominated thiophene ring with a hydroxymethyl group, makes it a valuable building block in the synthesis of more complex molecules.

  • IUPAC Name: this compound[1][2]

  • CAS Number: 79757-77-0[1]

  • Molecular Formula: C5H5BrOS[1][3][4]

  • Canonical SMILES: C1=C(SC=C1Br)CO[3]

  • InChI Key: PXZNJHHUYJRFPZ-UHFFFAOYSA-N[3]

Quantitative Physical Properties

The following table summarizes the key . Data has been aggregated from multiple suppliers and databases. It is important to note that some variation exists in reported values, which can be attributed to differences in purity and measurement conditions.

PropertyValueSource(s)
Molecular Weight 193.06 g/mol [1][3]
Melting Point 30 °C to 35 °C[3][5]
Boiling Point 271.5 °C (at 760 mmHg)[4]
Density 1.8 ± 0.1 g/cm³[4]
Refractive Index (n20/D) 1.631[4]
Physical Appearance White to orange/green powder or lump[3]
Topological Polar Surface Area 48.5 Ų[4]
XLogP3 1.4[3][4]

Storage and Handling

Proper storage is crucial to maintain the integrity of the compound.

  • Storage Conditions: Store in a dark place under an inert atmosphere at room temperature.

  • Sensitivity: The compound is noted to be air sensitive.[3]

Experimental Protocols

While specific experimental details for the determination of this compound's properties are not extensively published, the following are standard laboratory protocols for measuring the key physical properties listed above.

Melting Point Determination

The melting point is a critical indicator of purity.

  • Apparatus: A calibrated digital melting point apparatus or a traditional Thiele tube with a calibrated thermometer.

  • Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially, then slowed to 1-2 °C per minute as the expected melting point is approached.

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid. For a pure compound, this range should be narrow.

Boiling Point Determination

The boiling point is determined at a specific atmospheric pressure.

  • Apparatus: A distillation setup including a boiling flask, condenser, thermometer, and heating mantle.

  • Procedure:

    • A small volume of the liquid compound is placed in the boiling flask with boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature.

    • The liquid is heated gently until it boils, and the vapor-liquid equilibrium is established.

    • The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point. The atmospheric pressure is also recorded.

Density Measurement
  • Apparatus: A pycnometer (specific gravity bottle) of a known volume and an analytical balance.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the substance (if liquid) and weighed again.

    • The volume of the pycnometer is known, allowing the density to be calculated using the formula: Density = Mass / Volume.

Refractive Index Measurement
  • Apparatus: A calibrated Abbe refractometer.

  • Procedure:

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read from the instrument's scale. The temperature is controlled and recorded, as the refractive index is temperature-dependent.

Logical Workflow for Physical Characterization

The following diagram illustrates a standard workflow for the physical and chemical characterization of a novel synthetic compound like this compound.

G Workflow for Physical Characterization of a Chemical Compound cluster_synthesis Synthesis & Purification cluster_identity Identity Confirmation cluster_properties Physical Property Determination cluster_documentation Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms appearance Visual Inspection (Color, Form) ms->appearance mp Melting Point Analysis appearance->mp bp Boiling Point Determination appearance->bp density Density Measurement appearance->density ri Refractive Index Measurement appearance->ri solubility Solubility Screening appearance->solubility analysis Data Compilation & Analysis mp->analysis bp->analysis density->analysis ri->analysis solubility->analysis report Technical Report Generation analysis->report

Caption: Logical workflow for the synthesis, purification, and physical characterization of a chemical compound.

References

(4-Bromothiophen-2-yl)methanol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (4-Bromothiophen-2-yl)methanol for Researchers and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its thiophene core, substituted with both a bromo and a hydroxymethyl group, offers versatile reaction sites for further chemical modifications. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and application in cross-coupling reactions.

Chemical Structure and IUPAC Nomenclature

This compound possesses a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom. A bromine atom is attached at the 4-position of the ring, and a hydroxymethyl group (-CH₂OH) is at the 2-position.

  • Preferred IUPAC Name: this compound[1]

  • Other IUPAC Names: (4-bromo-2-thienyl)methanol[1][2]

  • Synonyms: 4-Bromo-2-(hydroxymethyl)thiophene, 4-Bromo-2-thiophenemethanol[3][4]

The chemical structure is represented by the SMILES string OCC1=CC(Br)=CS1[1].

Physicochemical Properties

The key quantitative data and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 79757-77-0[1][2][3]
Molecular Formula C₅H₅BrOS[1][2][3]
Molecular Weight 193.06 g/mol [1][2][3]
Appearance White to Orange to Green powder to lump[3]
Melting Point 30 °C[3]
Purity >98.0% (GC)[3]
InChI Key PXZNJHHUYJRFPZ-UHFFFAOYSA-N[1][2][3]
Canonical SMILES C1=C(SC=C1Br)CO[3]
XLogP3 1.4[3]
Complexity 78.8[3]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[2][5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 4-bromothiophene-2-carboxaldehyde.[4]

Materials:

  • 4-Bromothiophene-2-carboxaldehyde

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • 1N Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulphate (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 4-bromothiophene-2-carboxaldehyde (e.g., 18.8 mmol) in a mixture of dichloromethane and methanol (9:1 v/v, 100 mL).[4]

  • Cool the solution to 0°C in an ice bath.[4]

  • Add sodium borohydride (e.g., 9.4 mmol) portion-wise to the cooled solution.[4]

  • Allow the mixture to stir for 3 hours at room temperature.[4]

  • Neutralize the reaction mixture by the slow addition of 1N HCl.[4]

  • Extract the product with dichloromethane.[4]

  • Combine the organic phases and wash with a saturated solution of sodium chloride.[4]

  • Dry the organic layer over magnesium sulfate or sodium sulphate, filter, and concentrate under reduced pressure.[4]

  • Purify the resulting residue by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (e.g., 7:3) as the eluent to yield the final product.[4]

G cluster_workflow Synthesis Workflow start Dissolve 4-Bromothiophene-2-carboxaldehyde in DCM/MeOH cool Cool to 0°C start->cool add_nabh4 Add Sodium Borohydride (NaBH4) cool->add_nabh4 stir Stir for 3h at Room Temperature add_nabh4->stir neutralize Neutralize with 1N HCl stir->neutralize extract Extract with Dichloromethane neutralize->extract dry Dry and Concentrate extract->dry purify Purify via Column Chromatography dry->purify end_product This compound purify->end_product

Caption: Workflow for the synthesis of this compound.

Application in Suzuki Cross-Coupling Reactions

This compound is a precursor that can be further functionalized. While the alcohol itself can be protected and used, the bromo-substituent is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. A related compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, has been used in Suzuki coupling reactions with various boronic acids.[6] This illustrates the utility of the bromo-thiophene moiety in synthetic chemistry.

General Protocol Outline:

  • Reactants: A bromo-thiophene derivative (like this compound, potentially after modification/protection of the alcohol), a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄).

  • Solvent: An appropriate solvent system, such as dioxane or toluene.

  • Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., Argon or Nitrogen) for several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered, and the product is extracted and purified, usually by column chromatography.

G cluster_suzuki Role in Suzuki Coupling compound This compound (Bromo-Thiophene Moiety) catalyst Palladium Catalyst + Base compound->catalyst Reacts with boronic_acid Aryl/Alkyl Boronic Acid (R-B(OH)2) boronic_acid->catalyst Reacts with product Coupled Product (Thiophene-R) catalyst->product Yields

Caption: Logical relationship in a Suzuki cross-coupling reaction.

Safety Information

  • Signal Word: Warning[2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[2]

Conclusion

This compound is a key intermediate in organic synthesis. Its defined structure and reactive sites allow for its incorporation into more complex molecules, which is of significant interest to researchers in drug discovery and materials science. The provided protocols for its synthesis and subsequent application in cross-coupling reactions highlight its versatility as a chemical building block. Adherence to appropriate safety measures is essential when handling this compound.

References

An In-depth Technical Guide to the Synthesis of (4-Bromothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary and highly efficient synthesis route for (4-Bromothiophen-2-yl)methanol, a valuable building block in medicinal chemistry and materials science. The described method focuses on the reduction of 4-bromothiophene-2-carboxaldehyde, offering high yield and straightforward execution.

Core Synthesis Route: Reduction of 4-Bromothiophene-2-carboxaldehyde

The most direct and high-yielding approach to this compound is the reduction of the corresponding aldehyde, 4-bromothiophene-2-carboxaldehyde. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Quantitative Data Summary

The following table summarizes the quantitative data for the primary synthesis protocol.

ParameterValueReference
Starting Material4-Bromothiophene-2-carboxaldehyde[1]
ProductThis compound[1]
Reducing AgentSodium Borohydride (NaBH₄)[1]
SolventAnhydrous Tetrahydrofuran (THF)[1]
Reaction Time1.5 hours[1]
Reaction TemperatureRoom Temperature[1]
Yield 99% [1]
PurificationNot required for subsequent steps[1]
Experimental Protocols

This section details the experimental procedures for the synthesis of this compound.

Protocol 1: High-Yield Synthesis in Tetrahydrofuran

This protocol is adapted from a procedure reporting a near-quantitative yield.

Materials:

  • 4-Bromothiophene-2-carboxaldehyde (25.0 g, 0.131 mol)

  • Sodium borohydride (5.20 g, 0.137 mol)

  • Anhydrous tetrahydrofuran (400 mL)

  • Saturated aqueous ammonium chloride solution (100 mL)

  • Ethyl acetate

  • Brine

  • Sodium sulfate

Procedure:

  • To a solution of 4-bromothiophene-2-carboxaldehyde (25.0 g, 0.131 mol) in anhydrous tetrahydrofuran (400 mL) at room temperature, add sodium borohydride (5.20 g, 0.137 mol).

  • Stir the resulting mixture at room temperature for 1.5 hours.

  • Carefully quench the reaction by adding a saturated ammonium chloride solution (100 mL) at room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the organic extract with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the product.

This procedure resulted in a 99% yield (25.02 g) of this compound, which was used in subsequent steps without further purification[1].

Protocol 2: Synthesis in a Toluene/Ethanol Solvent System with Chromatographic Purification

This protocol provides an alternative solvent system and includes a purification step.

Materials:

  • 4-Bromothiophene-2-carboxaldehyde (2.5 g, 13 mmol)

  • Sodium borohydride (594 mg, 15.7 mmol)

  • Toluene (8 mL)

  • Ethanol (8 mL)

  • Water (20 mL)

  • Ethyl acetate (20 mL, plus additional for extraction)

  • Saturated aqueous sodium chloride solution

  • Sodium sulfate

  • Silica gel for chromatography

  • Petroleum ether/ethyl acetate (7:3) as eluent

Procedure:

  • Prepare a solution of 4-bromothiophene-2-carboxaldehyde (2.5 g, 13 mmol) in a mixture of toluene (8 mL) and ethanol (8 mL).

  • Cool the solution to 0°C and add sodium borohydride (594 mg, 15.7 mmol).

  • Stir the reaction mixture for 2 hours at room temperature.

  • Partition the mixture between water (20 mL) and ethyl acetate (20 mL).

  • Separate the aqueous phase and extract it with ethyl acetate (2 x 30 mL).

  • Combine the organic phases and wash with a saturated solution of sodium chloride (2 x 20 mL).

  • Dry the combined organic phases over sodium sulfate, filter, and concentrate to dryness.

  • Purify the residue by chromatography on silica gel using petroleum ether/ethyl acetate (7:3) as the eluent to obtain the title product as a white solid[1].

Synthesis Workflow

The following diagram illustrates the logical flow of the primary synthesis route.

Synthesis_Workflow Start 4-Bromothiophene-2-carboxaldehyde Reaction Reduction Reaction (1.5h, Room Temp) Start->Reaction Reagent Sodium Borohydride (NaBH4) Reagent->Reaction Solvent Anhydrous THF Solvent->Reaction Quench Quench with sat. aq. NH4Cl Reaction->Quench Workup Workup (Extraction, Drying, Concentration) Quench->Workup Product This compound (99% Yield) Workup->Product

Caption: Workflow for the high-yield synthesis of this compound.

References

An In-depth Technical Guide to (4-Bromothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information on the chemical properties, synthesis, and potential applications of (4-Bromothiophen-2-yl)methanol, a key intermediate in the development of pharmaceuticals and advanced materials. It is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physicochemical Properties

This compound is a substituted thiophene derivative with the chemical formula C5H5BrOS. Its molecular structure, featuring a bromine atom and a hydroxymethyl group on the thiophene ring, makes it a versatile building block in organic synthesis.

PropertyValueReference
Molecular Formula C5H5BrOS
Molecular Weight 193.06 g/mol
CAS Number 79757-77-0

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reduction of 4-bromo-2-thiophenecarboxaldehyde. A standard laboratory-scale procedure is outlined below.

Reduction of 4-Bromo-2-thiophenecarboxaldehyde:

  • Materials: 4-bromo-2-thiophenecarboxaldehyde, Sodium borohydride (NaBH4), Ethanol, Diethyl ether, Hydrochloric acid (1M), Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 4-bromo-2-thiophenecarboxaldehyde in ethanol in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride to the solution with continuous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by the slow addition of 1M hydrochloric acid until the effervescence ceases.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield this compound.

This synthetic pathway is a common and efficient method for producing this compound in a laboratory setting. The workflow for this synthesis is illustrated in the diagram below.

G Synthesis Workflow of this compound A Dissolve 4-bromo-2-thiophenecarboxaldehyde in Ethanol B Cool in Ice Bath A->B C Slowly Add Sodium Borohydride B->C D Warm to Room Temperature and Stir C->D E Quench with 1M HCl D->E F Extract with Diethyl Ether E->F G Wash with Brine and Dry over MgSO4 F->G H Solvent Evaporation G->H I This compound H->I

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and functional materials. The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse functional groups. The hydroxymethyl group can be further oxidized or converted to other functionalities, enhancing its synthetic utility.

The logical relationship of its functional groups in enabling further chemical transformations is depicted in the following diagram.

G Functional Group Reactivity of this compound cluster_0 This compound cluster_1 Synthetic Transformations cluster_2 Resulting Structures A Bromine Atom (C4-Position) C Cross-Coupling Reactions (e.g., Suzuki, Stille) A->C B Hydroxymethyl Group (C2-Position) D Oxidation to Aldehyde or Carboxylic Acid B->D E Conversion to Halide or Other Leaving Groups B->E F Complex Heterocycles C->F G Functionalized Thiophenes D->G E->G

Caption: A diagram showing the synthetic utility of the functional groups of this compound.

Technical Guide: Solubility of (4-Bromothiophen-2-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromothiophen-2-yl)methanol (CAS No. 79757-77-0) is a heterocyclic organic compound featuring a thiophene ring substituted with a bromine atom and a hydroxymethyl group. Its structural characteristics—a polar alcohol group and a less polar brominated aromatic ring—suggest a varied solubility profile in different organic solvents. Understanding this solubility is crucial for its application in organic synthesis, formulation studies, and drug development, as solubility impacts reaction kinetics, purification, bioavailability, and overall product efficacy.[1]

This technical guide provides a framework for evaluating the solubility of this compound. While extensive literature searches did not yield specific quantitative solubility data for this compound, this document outlines the standard methodologies for determining solubility and provides a template for data presentation. The provided protocols are based on widely accepted methods for solubility determination in pharmaceutical and chemical research.[2][3]

Physical Properties of this compound:

  • Molecular Formula: C₅H₅BrOS

  • Molecular Weight: 193.06 g/mol [4]

  • Appearance: White to orange to green powder or lump[5]

  • Melting Point: 30-35 °C[5][6]

  • Storage: Recommended to be stored under an inert atmosphere in a dark place at room temperature.

Solubility Data

Table 1: Experimental Solubility of this compound at 25°C

SolventSolvent Polarity (Dielectric Constant)¹Quantitative Solubility ( g/100 mL)Qualitative SolubilityObservations
Non-Polar Solvents
Hexane1.89Data not available
Toluene2.38Data not available
Diethyl Ether4.34Data not available
Polar Aprotic Solvents
Ethyl Acetate6.02Data not available
Acetone20.7Data not available
Acetonitrile (ACN)37.5Data not available
Dimethylformamide (DMF)36.7Data not available
Dimethyl Sulfoxide (DMSO)47.0Data not available
Polar Protic Solvents
1-Butanol17.8Data not available
Isopropanol (IPA)19.9Data not available
Ethanol24.6Data not available
Methanol32.7Data not available
Water80.1Data not available

¹Dielectric constant values are approximate and sourced from standard chemical reference tables.

Experimental Workflow and Protocols

The determination of solubility is a fundamental step in chemical characterization. The following sections detail a generalized workflow and a standard protocol for accurately measuring the solubility of a solid compound like this compound.

General Experimental Workflow

The process of determining solubility typically follows a structured path from initial screening to precise quantitative measurement. The diagram below illustrates a logical workflow for characterizing the solubility of a target compound.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Measurement Compound Obtain Pure Compound (this compound) Screening Perform Initial Solubility Test (Small Scale) Compound->Screening Solvents Select & Prepare Organic Solvents Solvents->Screening Categorize Categorize: Soluble, Partially Soluble, Insoluble Screening->Categorize Equilibration Equilibrate Excess Solute in Solvent (Shake-Flask) Categorize->Equilibration For soluble/ partially soluble Separation Separate Saturated Solution from Undissolved Solid (Centrifugation/Filtration) Equilibration->Separation Analysis Analyze Solute Concentration (e.g., HPLC, Gravimetric) Separation->Analysis Data Calculate & Record Solubility (g/100 mL) Analysis->Data

Caption: Workflow for Solubility Determination.

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[2][3]

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a constant temperature to form a saturated solution.

Materials:

  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other analytical instrument)

Protocol:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is clearly more than can be dissolved should be used to ensure a saturated solution is achieved.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven. Weigh the remaining solid residue to determine the mass of the dissolved compound.

    • Chromatographic Method (HPLC): Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample to determine the concentration against a prepared standard curve of this compound.

  • Calculation: Calculate the solubility using the determined concentration and the volume of the solvent. Express the final value in units such as g/100 mL or mg/mL.

Alternative Solubility Screening Methods

For rapid assessment, especially in a drug discovery context, high-throughput methods are often employed.

  • Miniaturized Shake-Flask Method: This approach scales down the traditional method, using smaller vials or 96-well plates and smaller solvent volumes, allowing for parallel processing of multiple samples.[2]

  • Nephelometry: This technique measures the light scattered by undissolved particles in a solution. It is a fast and sensitive method for determining kinetic solubility and can be adapted to a high-throughput microplate format.[1][9] A compound is typically dissolved in DMSO and then introduced into an aqueous buffer; the point at which it precipitates is detected by light scattering.[10]

Conclusion

While specific solubility data for this compound is not currently available in the literature, this guide provides the necessary framework for its determination. The structural features of the molecule suggest that it will exhibit good solubility in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols, and polar aprotic solvents like DMSO and DMF. Its solubility is expected to be lower in non-polar hydrocarbon solvents. The provided experimental protocols, especially the benchmark shake-flask method, offer a reliable means for researchers to generate the precise quantitative data required for their work.

References

Spectroscopic Analysis of (4-Bromothiophen-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for (4-Bromothiophen-2-yl)methanol. Due to the absence of publicly available experimental spectra, this document utilizes high-quality predicted NMR data to facilitate the structural characterization and analysis of this compound, which is a valuable building block in medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms and serve as a reliable reference for spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.15Singlet1HH5
7.08Singlet1HH3
4.75Singlet2H-CH₂OH
~2.5 (variable)Broad Singlet1H-OH

Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
145.8C2
129.5C3
123.7C5
110.2C4
60.5-CH₂OH

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent may depend on the sample's solubility and the desired resolution of the hydroxyl proton signal.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure adequate signal dispersion.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 200-220 ppm.

  • Number of Scans: 1024 to 4096 scans, or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Temperature: 298 K (25 °C).

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum.

  • Identify the peak multiplicities (singlet, doublet, triplet, etc.) and determine coupling constants (J-values) where applicable.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and interpretation.

NMR_Workflow A Sample Preparation (this compound) B Choice of Deuterated Solvent (e.g., CDCl3, DMSO-d6) A->B C NMR Spectrometer Setup (Tuning and Shimming) B->C D 1H NMR Data Acquisition C->D E 13C NMR Data Acquisition C->E F Data Processing (FT, Phasing, Baseline Correction) D->F E->F G Spectral Analysis (Chemical Shift, Integration, Multiplicity) F->G H Structure Confirmation G->H

In-depth Technical Guide to 4-Bromo-2-thiophenemethanol: Commercial Availability, Applications, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-2-thiophenemethanol, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. This document details its commercial availability, key physicochemical properties, and established synthetic utility. A particular focus is placed on its role as a precursor in the synthesis of kinase inhibitors, specifically targeting the PI3K/Akt signaling pathway, which is implicated in cancer progression. Detailed experimental protocols for its synthesis and subsequent elaboration are provided, alongside a workflow for its application in drug discovery.

Commercial Availability and Physicochemical Properties

4-Bromo-2-thiophenemethanol is readily available from a range of chemical suppliers. It is typically offered in research quantities with purities of 98% or higher, as determined by Gas Chromatography (GC).

Table 1: Commercial Suppliers of 4-Bromo-2-thiophenemethanol

SupplierPurityAvailable Quantities
Chem-Impex≥ 98% (GC)1g, 5g
TCI America>98.0%(GC)Gram to bulk scale
Fisher Scientific98.0+%Gram to bulk scale
Alfa Chemistry>98.0%(GC)Gram to bulk scale
AOBChem USA---250mg, 500mg, 1g, 5g

Table 2: Physicochemical Properties of 4-Bromo-2-thiophenemethanol [1]

PropertyValue
CAS Number 79757-77-0
Molecular Formula C₅H₅BrOS
Molecular Weight 193.06 g/mol
Appearance White to orange to green powder or lump
Melting Point 30 °C
Purity Typically ≥98.0% (by GC)
Synonyms (4-Bromothiophen-2-yl)methanol, 4-Bromo-2-(hydroxymethyl)thiophene

Table 3: Representative Certificate of Analysis Data

TestSpecificationResultMethod
Purity ≥ 98.0%99.1%HPLC
Identity Conforms to structureConforms¹H NMR, LC-MS
Water Content ≤ 0.5%0.1%Karl Fischer
Residue on Ignition ≤ 0.1%< 0.1%USP <281>
Heavy Metals ≤ 10 ppm< 10 ppmICP-MS

Note: The data in Table 3 is representative and may vary between batches and suppliers. Always refer to the lot-specific Certificate of Analysis provided by the vendor.

Applications in Medicinal Chemistry and Materials Science

4-Bromo-2-thiophenemethanol is a valuable intermediate in the synthesis of complex organic molecules due to the presence of two reactive sites: the bromine atom, which can participate in cross-coupling reactions, and the hydroxymethyl group, which can be further functionalized.

Intermediate for Kinase Inhibitors

A significant application of 4-bromo-2-thiophenemethanol is in the development of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] Aberrant activation of this pathway is a key factor in tumorigenesis, making it a prime target for cancer therapeutics. Thiophene-based compounds have been identified as potent and selective PI3K inhibitors.

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of many cancers.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473)

Caption: The PI3K/Akt Signaling Pathway.

Building Block for Organic Electronics

The thiophene moiety in 4-bromo-2-thiophenemethanol makes it a useful building block for the synthesis of organic semiconductors. These materials are integral to the development of flexible electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromine atom allows for the introduction of various functional groups through cross-coupling reactions, enabling the fine-tuning of the electronic properties of the resulting materials.

Experimental Protocols

Synthesis of 4-Bromo-2-thiophenemethanol

This protocol describes the synthesis of 4-bromo-2-thiophenemethanol from 4-bromo-2-thiophenecarboxaldehyde via reduction.

Reaction Scheme:

Caption: Synthesis of 4-bromo-2-thiophenemethanol.

Procedure:

  • To a solution of 4-bromo-2-thiophenecarboxaldehyde (25.0 g, 0.131 mol) in anhydrous tetrahydrofuran (400 mL) at room temperature, add sodium borohydride (5.20 g, 0.137 mol) portion-wise.

  • Stir the resulting mixture at room temperature for 1.5 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Application in the Synthesis of a PI3K Inhibitor Precursor (Suzuki Coupling)

This protocol outlines a general procedure for the Suzuki coupling of a bromo-thiophene derivative, a key reaction in the synthesis of many thiophene-based PI3K inhibitors.

Workflow for Synthesis of a Thiophene-based PI3K Inhibitor:

synthesis_workflow start 4-Bromo-2- thiophenemethanol step1 Functional Group Manipulation start->step1 step2 Suzuki Coupling with Arylboronic Acid step1->step2 step3 Further Functionalization step2->step3 end PI3K Inhibitor step3->end

Caption: Synthetic workflow for a PI3K inhibitor.

General Suzuki Coupling Protocol:

  • In a reaction vessel, combine the bromo-thiophene substrate (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

  • Add a base, typically an aqueous solution of sodium carbonate (2 M, 2.0-3.0 eq) or potassium carbonate.

  • Add a suitable solvent, such as toluene, dioxane, or a mixture of DME and water.

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Heat the mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica gel.

Safety Information

4-Bromo-2-thiophenemethanol should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

GHS Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

GHS Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromo-2-thiophenemethanol is a commercially accessible and highly valuable building block for researchers in drug discovery and materials science. Its utility as a precursor for potent PI3K inhibitors highlights its importance in the development of novel cancer therapeutics. The experimental protocols provided herein offer a starting point for the synthesis and application of this versatile compound.

References

An In-depth Technical Guide to the Safe Handling and Storage of (4-Bromothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and detailed information for researchers, scientists, and drug development professionals working with (4-Bromothiophen-2-yl)methanol (CAS No: 79757-77-0). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks associated with this compound.

Chemical and Physical Properties

This compound is a brominated thiophene derivative. Its physical and chemical characteristics are summarized below.

PropertyValueReference
Molecular Formula C5H5BrOS
Molecular Weight 193.06 g/mol
Appearance White to Orange to Green powder to lump
Melting Point 30 °C
Purity 98% (HPLC)
Storage Temperature Room temperature; long-term at 2-8°C
InChI Key PXZNJHHUYJRFPZ-UHFFFAOYSA-N
Canonical SMILES C1=C(SC=C1Br)CO

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The GHS hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The signal word for this chemical is "Warning".

Pictogram:

  • GHS07: Exclamation mark

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

The Fundamental Reactivity of Brominated Thiophenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of brominated thiophenes is paramount for the strategic design and synthesis of novel therapeutics and functional materials. Thiophene-containing molecules are prevalent in a wide array of FDA-approved drugs, highlighting the significance of this heterocyclic scaffold in medicinal chemistry.[1] This technical guide provides an in-depth analysis of the core reactivity of brominated thiophenes, focusing on key transformations including palladium-catalyzed cross-coupling reactions and metal-halogen exchange.

The reactivity of brominated thiophenes is significantly influenced by the position of the bromine atom on the thiophene ring. Generally, 2-bromothiophene exhibits higher reactivity in palladium-catalyzed cross-coupling reactions and lithiation compared to its 3-bromoisomer.[2] This difference is primarily attributed to the electronic properties of the thiophene ring, where the C2 position is more electron-deficient and the C2 proton is more acidic than their C3 counterparts.[2] This heightened reactivity at the 2-position often translates to higher yields and faster reaction rates under similar conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the functionalization of brominated thiophenes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting a bromothiophene with an organoboron compound. The choice of catalyst, base, and solvent is critical for achieving high yields.

Table 1: Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid [2]

EntryBromothiophene IsomerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95
23-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Ar-X Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Product Ar-X->Ar-Pd(II)-X(Ln) Oxidative Addition

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

This protocol provides a general method for the Suzuki-Miyaura coupling of 2-bromothiophene with phenylboronic acid.

Materials:

  • 2-Bromothiophene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask, add 2-bromothiophene, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction couples bromothiophenes with alkenes to form substituted alkenes. Similar to the Suzuki coupling, 2-bromothiophene is generally more reactive than 3-bromothiophene in the Heck reaction.

Table 2: Heck Reaction of Bromothiophenes with Styrene

EntryBromothiophene IsomerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromothiophenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile10024~70-80
23-BromothiophenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile10024~60-70

Note: The yields are approximate and can vary based on specific reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling bromothiophenes with amines. The amination of 3-bromothiophene can be more challenging compared to 2-bromothiophene, sometimes requiring more specialized ligands or harsher conditions.[2]

Table 3: Buchwald-Hartwig Amination of Bromothiophenes with Aniline [2]

EntryBromothiophene IsomerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromothiophenePd₂(dba)₃ / BINAPNaOt-BuToluene10018~80-90
23-BromothiophenePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11024~70-80

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-bromothiophene with aniline.

Materials:

  • 2-Bromothiophene (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 mmol)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ and BINAP in a dry Schlenk tube.

  • Add toluene and stir for 10 minutes to form the catalyst complex.

  • In a separate Schlenk tube, add 2-bromothiophene, aniline, and NaOt-Bu.

  • Add the pre-formed catalyst solution to the substrate mixture.

  • Seal the tube and heat the reaction mixture to 100°C for 18 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of a bromothiophene with an organostannane reagent. This reaction is known for its tolerance of a wide variety of functional groups.[3]

Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Flask Flame-dried Schlenk flask Inert Inert atmosphere (Ar/N2) Flask->Inert Reagents Add 3,4-dibromothiophene and Pd catalyst Inert->Reagents Solvent Add anhydrous, degassed solvent Reagents->Solvent Stannane Add organostannane reagent Solvent->Stannane Heat Heat to 80-110 °C with vigorous stirring Stannane->Heat Quench Cool and quench the reaction Heat->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by chromatography Extract->Purify

Experimental workflow for a typical Stille coupling reaction.[3]

Metal-Halogen Exchange

Lithiation via metal-halogen exchange is a fundamental transformation for creating highly reactive thienyllithium intermediates, which can then be quenched with various electrophiles.

The proton at the C2 position of thiophene is significantly more acidic than the proton at C3, making direct lithiation at C2 highly favorable.[2] In metal-halogen exchange, the formation of the more stable 2-thienyllithium intermediate from 2-bromothiophene is thermodynamically favored and kinetically rapid at low temperatures.[2] While metal-halogen exchange at the 3-position is also feasible, it can be slower.

Metal_Halogen_Exchange cluster_reactants Reactants cluster_conditions Conditions cluster_intermediate Intermediate cluster_product Product Bromothiophene Bromothiophene Thienyllithium Thienyllithium Intermediate Bromothiophene->Thienyllithium Metal-Halogen Exchange Organolithium Organolithium (e.g., n-BuLi) Organolithium->Thienyllithium Solvent Anhydrous Solvent (THF or Et2O) Temperature Low Temperature (-78 °C) FunctionalizedThiophene Functionalized Thiophene Thienyllithium->FunctionalizedThiophene Quench Electrophile Electrophile (E+) Electrophile->FunctionalizedThiophene

Logical workflow of a metal-halogen exchange reaction.

This protocol details the lithiation of 3-bromothiophene using n-butyllithium, followed by quenching with a generic electrophile.

Materials:

  • 3-Bromothiophene (1.0 mmol)

  • n-Butyllithium (n-BuLi) (1.1 mmol, solution in hexanes)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Electrophile (1.2 mmol)

  • Anhydrous work-up solutions (e.g., saturated NH₄Cl)

Procedure:

  • To an oven-dried, three-necked flask equipped with a thermometer, septum, and nitrogen inlet, add 3-bromothiophene and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Add the electrophile dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.

  • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over a drying agent, filter, and concentrate.

  • Purify the residue by an appropriate method (e.g., column chromatography, distillation).

Conclusion

The fundamental reactivity of brominated thiophenes offers a versatile platform for the synthesis of a diverse range of functionalized molecules. A thorough understanding of the factors governing their reactivity, particularly the positional effects of the bromine substituent, is crucial for the successful design and execution of synthetic strategies. The palladium-catalyzed cross-coupling reactions and metal-halogen exchange protocols detailed in this guide provide a solid foundation for researchers in their efforts to construct complex thiophene-based structures for applications in drug discovery and materials science.

References

The Discovery and Enduring Legacy of Thiophene-Based Reagents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a sulfur-containing five-membered aromatic heterocycle, stands as a cornerstone in the architecture of modern organic chemistry and medicinal drug discovery. Its journey from an obscure contaminant in coal tar to a privileged scaffold in a myriad of therapeutic agents is a testament to over a century of chemical exploration and innovation. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of thiophene-based reagents. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the core synthetic methodologies, quantitative physicochemical data, and the biological significance of this important class of compounds.

The Serendipitous Discovery of Thiophene

The story of thiophene's discovery is a classic example of serendipity in scientific investigation. In 1882, the renowned German chemist Viktor Meyer was performing a routine lecture demonstration of the "indophenin test" to show the presence of benzene.[1][2] This test involved mixing crude benzene with isatin and concentrated sulfuric acid, which was known to produce a deep blue color.[1][2] To his surprise, when he used a highly purified sample of benzene, the characteristic blue color failed to appear.[2] This keen observation led Meyer to correctly deduce that the color reaction was not due to benzene itself, but rather an unknown impurity present in the crude coal tar-derived benzene.[1][2] Through meticulous fractional distillation and chemical treatment, Meyer successfully isolated this sulfur-containing compound and named it "thiophene," from the Greek words "theion" (sulfur) and "phainein" (to shine or appear).[3]

This discovery was not merely the identification of a new compound; it opened a new chapter in heterocyclic chemistry and highlighted the concept of bioisosterism, where the replacement of a benzene ring with a thiophene ring in a biologically active molecule often retains or even enhances its pharmacological activity.[2]

Foundational Synthetic Methodologies

Following its discovery, significant efforts were directed towards the synthesis of thiophene and its derivatives. These early methods laid the groundwork for the vast array of thiophene-based reagents available today.

Paal-Knorr Thiophene Synthesis

One of the most classical and versatile methods for synthesizing substituted thiophenes is the Paal-Knorr synthesis, first reported in the late 19th century.[4][5] This reaction involves the cyclization of a 1,4-dicarbonyl compound in the presence of a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[4][6]

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene via Paal-Knorr Synthesis

  • Materials: 2,5-Hexanedione, Phosphorus Pentasulfide (P₄S₁₀), Toluene (anhydrous).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2,5-hexanedione (11.4 g, 0.1 mol) and phosphorus pentasulfide (11.1 g, 0.025 mol) in 100 mL of anhydrous toluene is prepared.

    • The reaction mixture is heated to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is then carefully treated with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

    • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

    • The crude product is purified by fractional distillation to yield 2,5-dimethylthiophene.

  • Yield: Typically 60-70%.

Gewald Aminothiophene Synthesis

Developed by Karl Gewald in the 1960s, the Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[7][8] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[7][8]

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Materials: 2-Butanone, Ethyl Cyanoacetate, Elemental Sulfur, Morpholine, Ethanol.

  • Procedure:

    • To a stirred solution of 2-butanone (7.21 g, 0.1 mol) and ethyl cyanoacetate (11.31 g, 0.1 mol) in 50 mL of ethanol, elemental sulfur (3.21 g, 0.1 mol) is added.

    • Morpholine (8.71 g, 0.1 mol) is then added dropwise to the suspension at room temperature.

    • The reaction mixture is then heated to 50-60°C and stirred for 2-3 hours.

    • Upon completion of the reaction (monitored by TLC), the mixture is cooled in an ice bath.

    • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Yield: Typically 75-85%.

Friedel-Crafts Acylation: Synthesis of 2-Acetylthiophene

A key electrophilic substitution reaction for functionalizing the thiophene ring is the Friedel-Crafts acylation. The acylation of thiophene predominantly occurs at the 2-position due to the higher stability of the cationic intermediate. 2-Acetylthiophene is a crucial intermediate for the synthesis of many pharmaceuticals and other fine chemicals.[9][10]

Experimental Protocol: Synthesis of 2-Acetylthiophene

  • Materials: Thiophene, Acetic Anhydride, Zeolite C25 catalyst.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, thiophene (16.8 g, 0.2 mol) and acetic anhydride (40.8 g, 0.4 mol) are mixed.

    • 0.5 g of activated C25 zeolite catalyst is added to the mixture.

    • The reaction mixture is heated to 80°C and stirred for 5 hours.[10]

    • After cooling, the catalyst is filtered off and washed with a small amount of diethyl ether.

    • The filtrate is washed with a 5% sodium bicarbonate solution and then with water until neutral.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

    • The crude product is purified by vacuum distillation, collecting the fraction boiling at 102-105°C at 15 mmHg.[11]

  • Yield: Up to 96.3%.[10]

Oxidation to Thiophene-2-carboxylic Acid

2-Acetylthiophene can be readily oxidized to thiophene-2-carboxylic acid, another versatile building block, via the haloform reaction using sodium hypochlorite.[12][13]

Experimental Protocol: Synthesis of Thiophene-2-carboxylic Acid

  • Materials: 2-Acetylthiophene, Sodium Hypochlorite solution (commercial bleach), Sodium Hydroxide, Hydrochloric Acid.

  • Procedure:

    • A solution of 2-acetylthiophene (12.6 g, 0.1 mol) in 50 mL of dioxane is prepared in a flask equipped with a dropping funnel and a stirrer, and cooled in an ice bath.

    • A solution of sodium hypochlorite (approx. 150 mL of a 5.25% solution) is added dropwise with vigorous stirring, maintaining the temperature below 20°C.

    • After the addition is complete, the mixture is stirred at room temperature for 1-2 hours.

    • Excess hypochlorite is destroyed by the addition of a small amount of sodium bisulfite solution.

    • The reaction mixture is then acidified with concentrated hydrochloric acid to precipitate the thiophene-2-carboxylic acid.

    • The white precipitate is collected by filtration, washed with cold water, and recrystallized from hot water.

  • Yield: Typically 80-90%.

Data Presentation: Physicochemical Properties

The physicochemical properties of thiophene are remarkably similar to those of benzene, a classic example of isosterism. This similarity is a key reason for the successful incorporation of the thiophene ring into drug molecules as a benzene bioisostere.

PropertyThiopheneBenzeneFuranPyrrole
Formula C₄H₄SC₆H₆C₄H₄OC₄H₅N
Molar Mass ( g/mol ) 84.1478.1168.0767.09
Boiling Point (°C) 8480.131.4130
Melting Point (°C) -38.25.5-85.6-23
Density (g/mL at 20°C) 1.0510.8760.9360.967
Dipole Moment (D) 0.5500.711.84
Resonance Energy (kJ/mol) 121-13015067-9688-105
Aromaticity Order Benzene > Thiophene > Pyrrole > Furan

Thiophene-Based Reagents in Drug Development

The thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of FDA-approved drugs across various therapeutic areas.[14] Its ability to act as a bioisostere for the phenyl group, coupled with its unique electronic properties and metabolic profile, makes it an attractive moiety for drug design.[14]

Table of Selected FDA-Approved Thiophene-Containing Drugs

Drug NameTherapeutic Indication
Lornoxicam Non-steroidal anti-inflammatory drug (NSAID) for pain and inflammation.[1]
Sufentanil Potent opioid analgesic used in anesthesia and for pain management.[15]
Clopidogrel Antiplatelet agent used to prevent blood clots.[14]
Tiotropium Bromide Anticholinergic bronchodilator for chronic obstructive pulmonary disease (COPD).[16]
Olanzapine Atypical antipsychotic for schizophrenia and bipolar disorder.[14]
Duloxetine Serotonin-norepinephrine reuptake inhibitor (SNRI) for depression and anxiety.[17]
Raltitrexed Antimetabolite anticancer agent.[17]
Zileuton 5-lipoxygenase inhibitor for the treatment of asthma.[3]
Cefoxitin Cephalosporin antibiotic.[14]
Articaine Local anesthetic.[17]

Signaling Pathways and Experimental Workflows

The biological activity of thiophene-containing drugs is exerted through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Lornoxicam and the Cyclooxygenase (COX) Pathway

Lornoxicam, a potent NSAID, exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][18] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

Lornoxicam_COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediation Lornoxicam Lornoxicam Lornoxicam->COX_Enzymes Inhibition

Caption: Lornoxicam inhibits COX enzymes, blocking prostaglandin synthesis.

Sufentanil and the Opioid Receptor Signaling Pathway

Sufentanil is a potent µ-opioid receptor agonist.[19][20] Its binding to these G-protein coupled receptors in the central nervous system leads to a cascade of intracellular events that ultimately result in analgesia.[19][20]

Sufentanil_Opioid_Pathway cluster_neuron Presynaptic Neuron Sufentanil Sufentanil Opioid_Receptor µ-Opioid Receptor Sufentanil->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces Neurotransmitter_Release Neurotransmitter Release (Pain Signal) cAMP->Neurotransmitter_Release Reduces Ca_Channel->Neurotransmitter_Release Reduces Thiophene_Synthesis_Workflow Start Start Reagents Measure & Combine Starting Materials & Solvent Start->Reagents Reaction Reaction under Controlled Conditions (Temperature, Time) Reagents->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Distillation, Crystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Pure Product Characterization->End

References

Methodological & Application

Application Note: Suzuki Coupling of (4-Bromothiophen-2-yl)methanol for the Synthesis of Novel Drug Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted thiophenes are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2][3][4] This application note details a protocol for the palladium-catalyzed Suzuki coupling of (4-Bromothiophen-2-yl)methanol with various arylboronic acids. This reaction provides a straightforward and efficient route to 4-aryl-2-(hydroxymethyl)thiophenes, which are valuable building blocks for the synthesis of novel compounds in drug discovery programs. The mild reaction conditions and tolerance of the hydroxymethyl functional group make this protocol highly applicable for the generation of diverse chemical libraries.

Key Applications in Drug Development

The thienyl-aryl motif is a common feature in a variety of therapeutic agents. The products derived from this protocol can serve as key intermediates for:

  • Kinase Inhibitors: Many kinase inhibitors incorporate heteroaromatic rings to interact with the hinge region of the ATP binding site.

  • GPCR Ligands: Substituted thiophenes can act as bioisosteres for phenyl rings, modulating potency and pharmacokinetic properties.

  • Antiviral and Antibacterial Agents: The thiophene nucleus is present in numerous compounds with demonstrated antimicrobial activity.

The ability to introduce a wide range of aryl and heteroaryl substituents via this Suzuki coupling protocol allows for extensive structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.

Illustrative Reaction Data

The following table summarizes representative data for the Suzuki coupling of this compound with phenylboronic acid. This data is illustrative of a typical experimental outcome.

ParameterValue
Reactants
This compound1.0 mmol
Phenylboronic Acid1.2 mmol
Pd(PPh₃)₄0.05 mmol
K₂CO₃2.0 mmol
Solvent 1,4-Dioxane/H₂O (4:1)
Reaction Temperature 90 °C
Reaction Time 12 h
Product Yield 85%
Product Purity (by HPLC) >98%

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling protocol.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine Reactants: This compound, Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃ solvent Add Solvents: 1,4-Dioxane and Water reagents->solvent degas Degas Mixture (e.g., with Argon) solvent->degas heat Heat to 90 °C degas->heat stir Stir for 12 h heat->stir cool Cool to RT stir->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (e.g., with Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography analyze Characterize Product (NMR, MS, HPLC) chromatography->analyze

References

Application Notes and Protocols for the Formation and Use of a Grignard Reagent from (4-Bromothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of Grignard reagents from halo-alcohols presents a significant challenge due to the incompatibility of the highly basic Grignard reagent with the acidic hydroxyl proton. This incompatibility necessitates a protection strategy for the alcohol functionality prior to the Grignard reagent formation. This document provides detailed application notes and experimental protocols for a robust multi-step synthesis involving the protection of the hydroxyl group of (4-Bromothiophen-2-yl)methanol, subsequent Grignard reagent formation, and its application in a Kumada cross-coupling reaction to form a C-C bond, followed by deprotection to yield the final product.

The use of a tert-butyldimethylsilyl (TBS) ether as a protecting group is highlighted, owing to its stability under the basic conditions of Grignard reagent formation and its selective removal under mild conditions. This synthetic route is particularly relevant for the synthesis of substituted thiophene derivatives, which are common scaffolds in medicinal chemistry and materials science.

Overall Synthetic Strategy

The overall workflow involves a four-step process:

  • Protection: The hydroxyl group of this compound is protected as a tert-butyldimethylsilyl (TBS) ether.

  • Grignard Formation: The Grignard reagent is prepared from the TBS-protected this compound.

  • Cross-Coupling: The generated Grignard reagent is utilized in a Nickel-catalyzed Kumada cross-coupling reaction with an aryl halide.

  • Deprotection: The TBS protecting group is removed to afford the final (4-arylthiophen-2-yl)methanol product.

Data Presentation

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Protection (TBS Ether Formation)This compound, TBS-Cl, ImidazoleDMFRoom Temp.12~95
2Grignard Reagent Formation2-((tert-butyldimethylsilyloxy)methyl)-4-bromothiophene, Mg turningsAnhydrous THFReflux2~90 (in solution)
3Kumada Cross-CouplingGrignard reagent, Aryl Bromide, Ni(dppp)Cl₂Anhydrous THFRoom Temp.12~85
4Deprotection (TBS Ether Cleavage)TBS-protected coupled product, TBAFTHFRoom Temp.2~98

Experimental Protocols

Protocol 1: Protection of this compound as a TBS Ether

This protocol details the protection of the primary alcohol functionality as a tert-butyldimethylsilyl ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq) and TBS-Cl (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

  • Wash the combined organic extracts with saturated aqueous NaHCO₃ solution and then with brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford 2-((tert-butyldimethylsilyloxy)methyl)-4-bromothiophene.

Protocol 2: Formation of the Grignard Reagent

This protocol describes the formation of the Grignard reagent from the TBS-protected bromothiophene derivative. Strict anhydrous conditions are critical for the success of this reaction.

Materials:

  • 2-((tert-butyldimethylsilyloxy)methyl)-4-bromothiophene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (optional, for activation)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of inert gas.

  • Place magnesium turnings (1.2 eq) in the three-necked flask. If the magnesium is not fresh, a small crystal of iodine can be added and the flask gently warmed to activate the surface.

  • Add a small amount of anhydrous THF to just cover the magnesium turnings.

  • Dissolve 2-((tert-butyldimethylsilyloxy)methyl)-4-bromothiophene (1.0 eq) in anhydrous THF in the dropping funnel.

  • Add a small portion of the bromothiophene solution to the magnesium suspension to initiate the reaction. Initiation is typically indicated by gentle bubbling and a slight warming of the flask.

  • Once the reaction has initiated, add the remaining bromothiophene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • The resulting greyish solution of (4-(((tert-butyldimethylsilyloxy)methyl)thiophen-2-yl)magnesium bromide is used directly in the next step.

Protocol 3: Nickel-Catalyzed Kumada Cross-Coupling

This protocol details the cross-coupling of the freshly prepared Grignard reagent with an aryl bromide.

Materials:

  • Solution of (4-(((tert-butyldimethylsilyloxy)methyl)thiophen-2-yl)magnesium bromide in THF (from Protocol 2)

  • Aryl bromide (e.g., Bromobenzene) (1.0 eq)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) (catalytic amount, e.g., 1-5 mol%)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a separate flame-dried flask under an inert atmosphere, dissolve the aryl bromide (1.0 eq) and Ni(dppp)Cl₂ (0.01-0.05 eq) in anhydrous THF.

  • Cool the solution of the aryl bromide and catalyst in an ice bath.

  • Slowly add the freshly prepared Grignard reagent solution from Protocol 2 to the cooled solution of the aryl bromide and catalyst via a cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the TBS-protected 4-aryl-2-(hydroxymethyl)thiophene.

Protocol 4: Deprotection of the TBS Ether

This protocol describes the final step of removing the TBS protecting group to yield the desired alcohol.

Materials:

  • TBS-protected 4-aryl-2-(hydroxymethyl)thiophene

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBS-protected compound (1.0 eq) in anhydrous THF at room temperature.

  • Add TBAF solution (1.1 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography to afford the final (4-arylthiophen-2-yl)methanol.

Visualizations

Grignard_Formation_Workflow start This compound step1 Protection (TBS-Cl, Imidazole, DMF) start->step1 intermediate1 2-((tert-butyldimethylsilyloxy)methyl)-4-bromothiophene step1->intermediate1 step2 Grignard Formation (Mg, THF) intermediate1->step2 intermediate2 (4-(((tert-butyldimethylsilyloxy)methyl)thiophen-2-yl)magnesium bromide step2->intermediate2 step3 Kumada Coupling (Ar-Br, Ni(dppp)Cl₂) intermediate2->step3 intermediate3 TBS-protected (4-arylthiophen-2-yl)methanol step3->intermediate3 step4 Deprotection (TBAF, THF) intermediate3->step4 end (4-arylthiophen-2-yl)methanol step4->end

Caption: Synthetic workflow for the preparation of (4-arylthiophen-2-yl)methanol.

Signaling_Pathway A Starting Material This compound B Protection of -OH Group (TBS Ether Formation) A->B TBS-Cl, Imidazole C Protected Intermediate 2-((TBS-oxy)methyl)-4-bromothiophene B->C D Grignard Reagent Formation (Magnesium Insertion) C->D Mg, Anhydrous THF E Thiophene Grignard Reagent D->E F Kumada Cross-Coupling (C-C Bond Formation) E->F Aryl-Br, Ni Catalyst G Coupled Product (Protected) F->G H Deprotection of -OH Group (TBS Removal) G->H TBAF I Final Product (4-arylthiophen-2-yl)methanol H->I

Caption: Logical relationship of the multi-step synthesis.

Application Notes and Protocols for the Lithiation of 4-Bromothiophene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromothiophene is a valuable heterocyclic intermediate in organic synthesis, providing a versatile platform for the introduction of various functional groups at the 4-position of the thiophene ring. Lithiation of 4-bromothiophene via lithium-halogen exchange generates the highly reactive 4-thienyllithium species. This organolithium intermediate readily reacts with a wide range of electrophiles, enabling the synthesis of complex molecules for applications in pharmaceuticals, materials science, and agrochemicals. These application notes provide detailed protocols for the lithiation of 4-bromothiophene and its subsequent reaction with common electrophiles, supported by quantitative data and reaction schemes.

Reaction Principle: Lithium-Halogen Exchange

The core of this synthetic strategy is the lithium-halogen exchange reaction. An organolithium reagent, typically n-butyllithium (n-BuLi), reacts with 4-bromothiophene. The more electropositive lithium atom exchanges with the bromine atom, forming the thermodynamically more stable 4-thienyllithium and n-butyl bromide as a byproduct. This reaction is typically conducted at very low temperatures, such as -78 °C, to ensure high selectivity and prevent decomposition of the organolithium intermediate.[1]

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 4-substituted thiophenes starting from 4-bromothiophene.

Table 1: Comparison of Common Lithiating Reagents

ReagentFormulaKey AdvantagesKey DisadvantagesRecommended Equivalents
n-Butyllithium (n-BuLi)CH₃(CH₂)₃LiCommonly available, cost-effective, and effective for lithium-halogen exchange.Can sometimes lead to side products through reaction with the n-butyl bromide byproduct.1.0 - 1.2
sec-Butyllithium (s-BuLi)CH₃CH₂CH(Li)CH₃More basic and reactive than n-BuLi, can be advantageous for less reactive substrates.More sterically hindered, which can sometimes be a disadvantage.1.0 - 1.2
tert-Butyllithium (t-BuLi)(CH₃)₃CLiHighly reactive, often provides cleaner reactions as the t-butyl bromide byproduct is eliminated to form unreactive isobutylene.[2]More pyrophoric and hazardous than n-BuLi, requiring more stringent handling procedures.2.0 (The second equivalent promotes elimination of t-BuBr)

Table 2: Synthesis of 4-Substituted Thiophenes via Lithiation of 4-Bromothiophene

ElectrophileProductLithiation ConditionsElectrophile Quench ConditionsYield (%)Reference
N,N-Dimethylformamide (DMF)Thiophene-4-carboxaldehyden-BuLi (1.1 eq), THF, -78 °C, 1 hDMF (1.2 eq), -78 °C to rt61[3]
Carbon Dioxide (CO₂)Thiophene-4-carboxylic acidn-BuLi, Ether, -70 °CDry CO₂ (gas), then H₃O⁺Not specified[4]
Isopropyl pinacol borateThiophene-4-boronic acid pinacol estern-BuLi (1.05 eq), THF, -78 °C, 30 minB₂(pin)₂ (1.1 eq), -78 °C to rt, 12 h12[5]
Dipropyl disulfide4-(Propylthio)thiophenen-BuLi (1.0 eq), Ether, -70 °C, 30 min(CH₃CH₂CH₂)₂S₂ (1.0 eq), -80 °C to 20 °C, 2 h~90[6]

Note: Yields are dependent on specific reaction conditions and scale. The provided data serves as a representative guide.

Experimental Protocols

General Safety Precautions: Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water and air. All manipulations must be performed under a strict inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven- or flame-dried glassware. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, must be worn at all times.

Protocol 1: General Procedure for the Lithiation of 4-Bromothiophene

This protocol describes the formation of the 4-thienyllithium intermediate.

Materials:

  • 4-Bromothiophene

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)

  • Dry ice/acetone bath

  • Inert gas supply (argon or nitrogen)

  • Oven-dried glassware

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Purge the flask with inert gas for at least 15 minutes.

  • Under a positive flow of inert gas, add 4-bromothiophene (1.0 eq) to the flask via syringe.

  • Add anhydrous THF or Et₂O to achieve a concentration of approximately 0.2-0.5 M.

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to allow the temperature to equilibrate.

  • Slowly add n-butyllithium (1.0-1.2 eq) dropwise via syringe over 10-15 minutes. It is crucial to keep the needle tip below the surface of the solution and ensure the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange. The resulting solution of 4-thienyllithium is now ready for reaction with an electrophile.

Protocol 2: Synthesis of Thiophene-4-carboxaldehyde

Materials:

  • Solution of 4-thienyllithium (prepared as in Protocol 1)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To the freshly prepared solution of 4-thienyllithium at -78 °C, add anhydrous DMF (1.2 eq) dropwise via syringe.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to isolate thiophene-4-carboxaldehyde. A reported yield for a similar transformation is 61%.[3]

Protocol 3: Synthesis of Thiophene-4-carboxylic acid

Materials:

  • Solution of 4-thienyllithium (prepared as in Protocol 1)

  • Dry carbon dioxide (CO₂) gas or crushed dry ice

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

Procedure:

  • Bubble dry CO₂ gas through the solution of 4-thienyllithium at -78 °C for 1 hour, or alternatively, carefully pour the lithiated solution onto an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Acidify the aqueous layer with HCl to precipitate the carboxylic acid.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield thiophene-4-carboxylic acid.

Protocol 4: Synthesis of Thiophene-4-boronic acid pinacol ester

Materials:

  • Solution of 4-thienyllithium (prepared as in Protocol 1)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate) or bis(pinacolato)diboron (B₂pin₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • To the solution of 4-thienyllithium at -78 °C, add isopropyl pinacol borate (1.1 eq) or a solution of B₂pin₂ (1.1 eq) in THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours).

  • Cool the reaction to 0 °C and quench with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford the thiophene-4-boronic acid pinacol ester. A reported yield for a similar synthesis is 12%.[5]

Mandatory Visualizations

Reaction_Pathway Lithiation of 4-Bromothiophene and Subsequent Electrophilic Quench 4-Bromothiophene 4-Bromothiophene 4-Thienyllithium 4-Thienyllithium 4-Bromothiophene->4-Thienyllithium n-BuLi, THF -78 °C 4-Substituted Thiophene 4-Substituted Thiophene 4-Thienyllithium->4-Substituted Thiophene 1. E+ 2. Workup Electrophile (E+) Electrophile (E+) Experimental_Workflow General Experimental Workflow for Lithiation-Quench cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware (Oven/Flame) Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Dry_Glassware->Inert_Atmosphere Add_Substrate Add 4-Bromothiophene & Anhydrous Solvent Inert_Atmosphere->Add_Substrate Cool Cool to -78 °C Add_Substrate->Cool Add_nBuLi Add n-BuLi Dropwise Cool->Add_nBuLi Lithiation Stir at -78 °C (30-60 min) Add_nBuLi->Lithiation Add_Electrophile Add Electrophile at -78 °C Lithiation->Add_Electrophile Warm_RT Warm to Room Temperature Add_Electrophile->Warm_RT Quench Quench Reaction (e.g., aq. NH4Cl) Warm_RT->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

References

The Versatile Scaffold: (4-Bromothiophen-2-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: (4-Bromothiophen-2-yl)methanol is a valuable heterocyclic building block for medicinal chemistry and drug discovery. Its structure incorporates several key features that make it an attractive starting point for the synthesis of novel therapeutic agents. The thiophene ring is a well-established pharmacophore found in numerous approved drugs, prized for its ability to engage in various biological interactions and its favorable metabolic profile. The presence of a bromine atom provides a reactive handle for a wide range of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. Furthermore, the primary alcohol functionality can be readily modified through oxidation, esterification, or etherification to generate a variety of derivatives. This document outlines the potential applications of this compound in medicinal chemistry, provides detailed protocols for its derivatization, and presents a hypothetical framework for the discovery of novel kinase inhibitors.

Key Synthetic Transformations and Applications

This compound is a versatile starting material that can undergo several key chemical transformations to generate a library of compounds for biological screening. The primary alcohol can be oxidized to the corresponding aldehyde, which can then be used in reductive amination or Wittig-type reactions. The alcohol can also be converted to esters and ethers to modulate the compound's physicochemical properties. The bromo-substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of aryl, heteroaryl, and alkyl groups.

A significant area of interest for thiophene-containing compounds is the development of protein kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The thiophene scaffold can act as a hinge-binding motif in the ATP-binding site of many kinases.

Hypothetical Drug Discovery Workflow: Kinase Inhibitors

Given the prevalence of the thiophene scaffold in known kinase inhibitors, a logical application of this compound is in the generation of a focused library of potential kinase inhibitors. A proposed workflow is outlined below:

G cluster_0 Library Synthesis cluster_1 Screening Cascade A This compound B Oxidation A->B C (4-Bromothiophen-2-yl)carbaldehyde B->C D Reductive Amination (Various Amines) C->D E Library of Amines D->E F Suzuki Coupling (Various Boronic Acids) E->F G Final Kinase Inhibitor Library F->G H Primary Kinase Screen (e.g., Kinase X) G->H I Hit Identification H->I J Dose-Response & IC50 Determination I->J K Lead Compound(s) J->K L Cell-based Assays (e.g., Proliferation) K->L M In vivo Studies L->M G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK (Kinase X) RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor BT-M-006 (Hypothetical Inhibitor) Inhibitor->MEK

Application Notes and Protocols for (4-Bromothiophen-2-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Bromothiophen-2-yl)methanol (CAS: 79757-77-0) is a versatile bifunctional building block in organic synthesis. Its structure, featuring a brominated thiophene ring and a primary alcohol, offers two distinct reactive sites for sequential functionalization. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The hydroxymethyl group can be readily transformed into other functional groups such as aldehydes, ethers, esters, and halides, or used as a handle for further molecular elaboration. These characteristics make it a valuable precursor for the synthesis of a wide range of compounds, including pharmaceutical intermediates, organic electronic materials, and other complex molecular architectures.

Key Applications

The strategic positioning of the bromo and hydroxymethyl groups allows for a variety of synthetic transformations, making this compound a key starting material for:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent serves as a handle for Suzuki, Sonogashira, and other cross-coupling reactions to introduce aryl, alkynyl, and other moieties.

  • Functional Group Interconversion: The primary alcohol can be oxidized to the corresponding aldehyde, converted to a leaving group for nucleophilic substitution, or etherified to introduce diverse side chains.

  • Synthesis of Bioactive Molecules: Its derivatives are integral to the synthesis of enzyme inhibitors and other therapeutic agents.

  • Development of Organic Materials: The thiophene core is a common component in organic light-emitting diode (OLED) materials, and this building block provides a convenient entry for the synthesis of novel conjugated systems.

Experimental Protocols

Oxidation to 4-Bromothiophene-2-carbaldehyde

The selective oxidation of the primary alcohol to an aldehyde is a crucial step to enable further reactions such as imine formation and to provide a key intermediate for cross-coupling reactions. Manganese dioxide (MnO₂) is a mild and selective reagent for the oxidation of benzylic and allylic-type alcohols.

Reaction Scheme: this compound → 4-Bromothiophene-2-carbaldehyde

Quantitative Data:

EntryOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1Activated MnO₂DichloromethaneRoom Temperature12>90 (typical)General Protocol[1][2]

Detailed Protocol:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (5-10 eq).[1]

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.[1]

  • Wash the filter cake thoroughly with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude 4-bromothiophene-2-carbaldehyde.

  • The crude product can be purified by silica gel column chromatography if necessary.[1]

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product start_alcohol This compound reaction Stir in Dichloromethane at Room Temperature start_alcohol->reaction start_reagent Activated MnO2 start_reagent->reaction filtration Filter through Celite® reaction->filtration concentration Concentrate Filtrate filtration->concentration product 4-Bromothiophene-2-carbaldehyde concentration->product

Workflow for the Oxidation of this compound.
Suzuki-Miyaura Cross-Coupling of 4-Bromothiophene-2-carbaldehyde

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The aldehyde derivative of this compound readily participates in these reactions.

Reaction Scheme: 4-Bromothiophene-2-carbaldehyde + Arylboronic Acid → 4-Arylthiophene-2-carbaldehyde

Quantitative Data:

EntryArylboronic Acid/EsterCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Phenylboronic pinacol esterPd(dppf)Cl₂ (3)K₃PO₄Toluene/H₂O (4:1)85-90-Good[3]
23-Chloro-4-fluorophenyl boronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O90-44[2]
34-Chlorophenyl boronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O90-51[2]

Detailed Protocol (General):

  • In a Schlenk flask, combine 4-bromothiophene-2-carbaldehyde (1.0 eq), the arylboronic acid or ester (1.1-1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/water or Toluene/water).

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

suzuki_cycle pd0 Pd(0)Ln pd2_halide R-Pd(II)-BrLn pd0->pd2_halide Oxidative Addition pd2_aryl R-Pd(II)-ArLn pd2_halide->pd2_aryl Transmetalation product R-Ar pd2_aryl->product Reductive Elimination product->pd0 Catalyst Regeneration reactant R-Br (4-Bromothiophene derivative) reactant->pd2_halide boronic_acid Ar-B(OH)2 boronic_acid->pd2_halide base Base base->boronic_acid activation

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Sonogashira Coupling of Bromothiophene Derivatives

Reaction Scheme (General): R-Br + Terminal Alkyne → R-Alkyne (where R = 4-(formyl)thiophen-2-yl)

Quantitative Data (for analogous bromothiophenes):

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
1Aryl BromidePhenylacetylene[DTBNpP]Pd(crotyl)ClTMPRoom Temperature-up to 97[4]
2Aryl BromideTerminal AlkynePd(PPh₃)₂Cl₂ / CuITriethylamineRoom Temperature->90[5]

Detailed Protocol (General Copper-Free):

  • To a dry reaction vessel, add the bromothiophene derivative (1.0 eq), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%), and the base (e.g., 2,2,6,6-tetramethylpiperidine (TMP), 2.0 eq).

  • Purge the vessel with an inert gas.

  • Add the anhydrous solvent (e.g., DMSO).

  • Add the terminal alkyne (1.2-1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the product by column chromatography.

Functionalization of the Hydroxymethyl Group

Conversion of the alcohol to a chloride provides a reactive intermediate for nucleophilic substitution reactions.

Reaction Scheme: this compound → 2-(Chloromethyl)-4-bromothiophene

Quantitative Data:

EntryReagentSolventTemperature (°C)Time (h)Yield (%)Reference
1Thionyl chlorideDichloromethane0 to RT2.5Not specified[1]

Detailed Protocol:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2.5 hours.[1]

  • Carefully quench the reaction by adding water.

  • Separate the organic layer, wash with saturated sodium chloride solution, dry over sodium sulfate, and concentrate to yield the product.[1]

The hydroxyl group can be readily converted to an ether, allowing for the introduction of various side chains.

Reaction Scheme: this compound + R-X → 2-((Alkoxy)methyl)-4-bromothiophene

Quantitative Data:

EntryBaseElectrophileSolventTemperature (°C)Yield (%)Reference
1Potassium tert-butoxideUnspecifiedDMF40Not specifiedPatent Data

Detailed Protocol (General):

  • Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add a strong base, such as potassium tert-butoxide (2.0 eq), and stir at a slightly elevated temperature (e.g., 40°C).

  • Add the electrophile (e.g., an alkyl halide) to the reaction mixture.

  • Stir until the reaction is complete (monitor by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify by column chromatography.

The Mitsunobu reaction allows for the conversion of the primary alcohol to a variety of functional groups with inversion of configuration (though not relevant for this achiral substrate) under mild conditions. It is particularly useful for installing nitrogen nucleophiles.

Reaction Scheme (General): this compound + Nucleophile → Substituted Product

General Information: The Mitsunobu reaction typically employs a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for nucleophilic attack.[6] This method is effective for forming C-O, C-N, and C-S bonds.[6] While a specific detailed protocol for this compound is not fully detailed in the available literature, its participation in such reactions is documented.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its two distinct functional groups, the bromo substituent and the hydroxymethyl group, can be selectively manipulated to generate a diverse array of complex molecules. The protocols outlined above provide a foundation for the use of this reagent in the synthesis of novel compounds for applications in drug discovery and materials science. Researchers are encouraged to optimize the provided general conditions for their specific substrates and desired outcomes.

References

Application Notes and Protocols: Protecting Group Strategies for the Alcohol in (4-Bromothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of the primary alcohol functionality in (4-Bromothiophen-2-yl)methanol. The selection of an appropriate protecting group is critical for the successful multi-step synthesis of complex molecules where this versatile building block is employed. The presented strategies focus on ensuring stability during subsequent transformations, such as metal-halogen exchange followed by electrophilic quench or palladium-catalyzed cross-coupling reactions, and efficient deprotection to reveal the alcohol.

Overview of Protecting Group Strategies

The primary alcohol of this compound requires protection when incompatible reagents, such as organometallics or strong bases, are used in subsequent synthetic steps. The most common and effective protecting groups for primary alcohols in this context are silyl ethers and benzyl ethers. The choice between these depends on the planned synthetic route and the required orthogonality of deprotection steps.

Protecting_Group_Strategy Substrate This compound Protected_Substrate Protected this compound Substrate->Protected_Substrate Protection Reaction_Product Desired Product Protected_Substrate->Reaction_Product Reaction at Br or Thiophene Ring Final_Product Deprotected Final Product Reaction_Product->Final_Product Deprotection

Caption: General protecting group strategy for multi-step synthesis.

Data Presentation: Comparison of Protecting Groups

The following table summarizes the key features and representative reaction conditions for the most suitable protecting groups for this compound. Yields are indicative and may vary depending on the specific reaction conditions and scale.

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability & RemarksRepresentative Yield (Protection)Representative Yield (Deprotection)
tert-Butyldimethylsilyl EtherTBDMSTBDMS-Cl, Imidazole, DMF, rt, 2-4 hTBAF (1M in THF), THF, rt, 1-2 hStable to Grignard reagents, organolithiums, and many cross-coupling conditions. Sensitive to strong acids and fluoride sources.[1]>95%>95%
Triisopropylsilyl EtherTIPSTIPS-Cl, Imidazole, DMF, rt, 4-8 hTBAF (1M in THF), THF, rt, 2-4 hMore sterically hindered and more stable to acidic conditions than TBDMS.[2]>90%>95%
Benzyl EtherBnBnBr, NaH, THF, 0 °C to rt, 12-16 hH₂, Pd/C, EtOH, rt, 2-4 hVery stable to a wide range of acidic and basic conditions, as well as organometallics. Cleaved by hydrogenolysis.[3][4]>90%>90%

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific applications.

Protocol 1: Protection of this compound as a tert-Butyldimethylsilyl (TBDMS) Ether

This protocol describes the formation of 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-bromothiophene.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids dissolve.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS ether.[5]

Protocol 2: Protection of this compound as a Benzyl (Bn) Ether

This protocol describes the formation of 2-(benzyloxymethyl)-4-bromothiophene.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.[3]

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl ether.

Protocol 3: Deprotection of 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-bromothiophene

This protocol describes the removal of the TBDMS protecting group.

Materials:

  • 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-bromothiophene

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the TBDMS-protected alcohol (1.0 eq) in anhydrous THF, add TBAF solution (1.1 eq) dropwise at room temperature.[5]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Protocol 4: Deprotection of 2-(benzyloxymethyl)-4-bromothiophene

This protocol describes the removal of the benzyl protecting group by catalytic hydrogenolysis.

Materials:

  • 2-(benzyloxymethyl)-4-bromothiophene

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Ethanol or Ethyl acetate

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of the benzyl-protected alcohol (1.0 eq) in ethanol or ethyl acetate, add Pd/C (5-10 mol %).

  • Stir the suspension under an atmosphere of hydrogen (balloon or hydrogenation apparatus) at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary to afford the deprotected alcohol.[4]

Workflow for Protecting Group Selection and Application

The following diagram illustrates a logical workflow for selecting and applying a protecting group for this compound based on the planned subsequent reactions.

PG_Workflow Start Start: this compound Question1 Planned Reaction? Start->Question1 Organometallic Organometallic Chemistry (e.g., Lithiation, Grignard) Question1->Organometallic Yes CrossCoupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) Question1->CrossCoupling No Protect_Silyl Protect as Silyl Ether (TBDMS or TIPS) Organometallic->Protect_Silyl Protect_Benzyl Protect as Benzyl Ether CrossCoupling->Protect_Benzyl Reaction_Silyl Perform Reaction Protect_Silyl->Reaction_Silyl Reaction_Benzyl Perform Reaction Protect_Benzyl->Reaction_Benzyl Deprotect_Silyl Deprotect with TBAF Reaction_Silyl->Deprotect_Silyl Deprotect_Benzyl Deprotect by Hydrogenolysis Reaction_Benzyl->Deprotect_Benzyl End Final Product Deprotect_Silyl->End Deprotect_Benzyl->End

Caption: Decision workflow for protecting group selection.

References

Scale-Up Synthesis of (4-Bromothiophen-2-yl)methanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of (4-Bromothiophen-2-yl)methanol and its subsequent derivatization into ethers and esters. These compounds are valuable intermediates in the development of pharmaceuticals and other advanced materials. The protocols provided are designed to be adaptable for scale-up from laboratory to industrial production.

Overview of Synthetic Strategy

The large-scale synthesis of this compound is most effectively achieved through a multi-step process. The primary strategy involves the preparation of a key intermediate, either 4-bromothiophene-2-carboxaldehyde or 4-bromothiophene-2-carboxylic acid, followed by a robust reduction to the target alcohol. Subsequent derivatization can be performed to yield a variety of ether and ester analogues.

A general workflow for the synthesis is outlined below:

Synthetic Workflow Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Functionalization Target Alcohol Target Alcohol Intermediate->Target Alcohol Reduction Derivatives Derivatives Target Alcohol->Derivatives Derivatization

Caption: General synthetic workflow for this compound and its derivatives.

Synthesis of Key Intermediates

Two primary routes are presented for the synthesis of precursors to this compound.

Route A: Synthesis of 4-Bromothiophene-2-carboxaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used industrial method for the formylation of electron-rich heterocyclic compounds.[1][2] This approach introduces a formyl group onto a suitable bromothiophene precursor.

Reaction Principle: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with a halogenating agent such as phosphorus oxychloride (POCl₃). The electron-rich thiophene ring then attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde.[3]

Vilsmeier-Haack Reaction cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier Reagent 3-Bromothiophene 3-Bromothiophene Iminium Salt Iminium Salt 3-Bromothiophene->Iminium Salt + Vilsmeier Reagent Aldehyde Aldehyde Iminium Salt->Aldehyde Hydrolysis Williamson Ether Synthesis Alcohol This compound Alkoxide Alkoxide Alcohol->Alkoxide + Base (e.g., NaH) Ether (4-Bromothiophen-2-yl)methyl Ether Alkoxide->Ether + R-X (SN2) Alkyl Halide R-X Alkyl Halide->Ether Fischer Esterification Alcohol This compound Ester (4-Bromothiophen-2-yl)methyl Ester Alcohol->Ester Carboxylic Acid R-COOH Carboxylic Acid->Ester Acid Catalyst H+ Acid Catalyst->Ester

References

Application Notes and Protocols for Stille Coupling with Bromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Stille cross-coupling reaction of bromothiophenes. This versatile carbon-carbon bond-forming reaction is a cornerstone in the synthesis of a wide range of substituted thiophenes, which are critical components in pharmaceuticals, organic electronics, and advanced materials.[1][2] The stability of organostannane reagents to air and moisture, coupled with the reaction's tolerance for a broad array of functional groups, often obviates the need for protecting group strategies, rendering it a highly efficient synthetic tool.[1][3][4]

Reaction Principle

The Stille cross-coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The fundamental steps of this cycle are oxidative addition, transmetalation, and reductive elimination.[1][3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the bromothiophene, forming a Pd(II) complex.[1][3]

  • Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, displacing the bromide. This step is often the rate-determining step in the catalytic cycle.[1]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired substituted thiophene product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]

Experimental Protocols

The following protocols provide detailed methodologies for the mono- and di-Stille coupling of bromothiophenes. These are intended as general guidelines, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Mono-Stille Coupling of a Bromothiophene

This protocol is designed for the selective mono-functionalization of a bromothiophene.

Materials and Equipment:

  • Bromothiophene (1.0 equivalent)

  • Organostannane (1.0-1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF, Dioxane)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the bromothiophene (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[1]

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][5]

  • Addition of Reagents: Add the anhydrous and degassed solvent via syringe. Subsequently, add the organostannane reagent (1.0-1.2 equivalents) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature, typically between 80-110 °C, with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate or diethyl ether. To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.[1][3]

  • Purification: The organic layer is then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or recrystallization to yield the pure mono-substituted thiophene.[1][6]

Protocol 2: Di-Stille Coupling of a Dibromothiophene

This protocol is optimized for the synthesis of di-substituted thiophenes from a dibromothiophene starting material.

Materials and Equipment:

  • Dibromothiophene (1.0 equivalent)

  • Organostannane (2.2-2.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, if required)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the dibromothiophene (1.0 equivalent), the palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%), and, if used, a phosphine ligand.[1]

  • Degassing: Subject the flask and its contents to three cycles of evacuation and backfilling with an inert gas.[1][5]

  • Addition of Reagents: Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent (2.2-2.5 equivalents).[1]

  • Reaction: Heat the reaction mixture to a temperature typically between 90-120 °C and stir vigorously.[1]

  • Monitoring: Monitor the reaction for the disappearance of the starting material and the mono-substituted intermediate by TLC or GC-MS.[1]

  • Work-up: Follow the same work-up procedure as described in Protocol 1, adjusting the quantities of wash solutions as needed for the larger scale of tin byproducts.[1]

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure di-substituted thiophene.[1]

Data Presentation

The following tables summarize representative reaction conditions and yields for the Stille cross-coupling of bromothiophenes. Note that these are illustrative examples, and optimization may be required for specific substrates and desired outcomes.[1]

Table 1: Representative Conditions for Mono-Stille Coupling of Bromothiophenes [1]

EntryBromothiopheneOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
13,4-DibromothiopheneTributyl(phenyl)stannanePd(PPh₃)₄ (3)-Toluene1001285
23-BromothiopheneTributyl(2-thienyl)stannanePdCl₂(PPh₃)₂ (5)-DMF901678
32-BromothiopheneTributyl(vinyl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (8)Dioxane100892

Table 2: Representative Conditions for Di-Stille Coupling of Dibromothiophenes

EntryDibromothiopheneOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
12,5-DibromothiopheneTributyl(phenyl)stannanePd(PPh₃)₄ (4)-Toluene1102488
23,4-DibromothiopheneTributyl(2-thienyl)stannanePd₂(dba)₃ (3)P(o-tol)₃ (12)DMF1002082
32,3-DibromothiopheneTrimethyl(vinyl)stannanePd(PPh₃)₄ (5)-Dioxane951875

Mandatory Visualization

Stille_Coupling_Workflow cluster_prep 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Workup cluster_purification 5. Purification A Flame-dried Schlenk Flask B Bromothiophene + Catalyst A->B Add under inert atmosphere C Degassed Solvent B->C D Organostannane E Heating & Stirring (80-120 °C) D->E F Reaction Monitoring (TLC/GC-MS) E->F G Cool to RT & Dilute F->G H Aqueous KF Wash G->H I Extraction & Drying H->I J Column Chromatography or Recrystallization I->J K Pure Product J->K

Caption: General experimental workflow for the Stille coupling of bromothiophenes.

References

Application Notes and Protocols for (4-Bromothiophen-2-yl)methanol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromothiophen-2-yl)methanol is a versatile heterocyclic building block playing a crucial role in the advancement of organic materials science. Its thiophene core is a key component in the synthesis of conjugated polymers and small molecules used in organic electronics. The presence of a bromo-substituent provides a reactive site for cross-coupling reactions, enabling the construction of extended π-conjugated systems. The methanol group offers a handle for further functionalization or can be oxidized to an aldehyde to participate in various condensation reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of materials for organic field-effect transistors (OFETs) and organic solar cells (OSCs).

Application 1: Synthesis of Conjugated Polymers for Organic Field-Effect Transistors (OFETs)

Thiophene-based polymers are widely recognized for their excellent charge transport properties, making them ideal semiconductor materials for the active layer in OFETs. This compound can be derivatized and subsequently polymerized to create high-performance semiconducting polymers. A common strategy involves the oxidation of the methanol to an aldehyde, followed by reactions like Suzuki or Stille coupling to build the polymer backbone.

Representative Performance of Thiophene-Based Polymers in OFETs

The following table summarizes typical performance metrics for various thiophene-based polymers in OFET devices. While not directly synthesized from this compound, these values are representative of the performance that can be expected from this class of materials.

Polymer/Small MoleculeDevice ConfigurationHole Mobility (μ) (cm²/Vs)On/Off RatioReference
Poly(3-hexylthiophene) (P3HT)Bottom-gate, Top-contact0.01 - 0.1> 10⁵[1]
PDTTT-T-DPP_3/7Polymer Thin Film Transistor0.627-[2]
Ethyl-substituted sexithiopheneThermally Evaporated1.110⁴[3]
2,6-DADTTSingle Crystal OFETup to 1.2610⁶ - 10⁸[4]
DHFTTFVacuum-Evaporated Thin Filmup to 0.12up to 10⁵[5]

Application 2: Synthesis of Donor Polymers for Organic Solar Cells (OSCs)

In organic solar cells, thiophene-containing polymers are frequently employed as the electron donor material in the bulk heterojunction (BHJ) active layer. The electronic properties of the thiophene unit can be tuned through chemical modification to optimize the absorption spectrum and energy level alignment with the acceptor material, thereby maximizing the power conversion efficiency (PCE).

Representative Performance of Thiophene-Based Polymers in OSCs

The table below presents the performance of various solar cell devices that utilize thiophene-based polymers as the donor material. This data provides a benchmark for the potential performance of polymers derived from this compound.

Polymer DonorAcceptorPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)Reference
P3HT-co-TAA-0.14 - 0.380.37 - 0.460.82 - 7.7145 - 49[6]
P2-3T2FPC₆₁BM7.140.8012.7768.99[7]
PTP-TTPTB7-Th7.040.8614.9654[8]
PM6PYF-EF17.07---[9]
PM6:PY-ITPYF-EF18.62---[9]

Experimental Protocols

The following protocols describe a two-step process to convert this compound into a key intermediate for polymerization, followed by a representative cross-coupling reaction.

Protocol 1: Oxidation of this compound to 4-Bromothiophene-2-carbaldehyde

This protocol describes a general method for the oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celatom® or Celite®

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Pass the mixture through a short plug of silica gel and Celatom® to filter out the chromium salts. Wash the plug with additional DCM.

  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product, 4-bromothiophene-2-carbaldehyde, can be purified by column chromatography on silica gel if necessary.

Protocol 2: Suzuki Cross-Coupling Reaction of 4-Arylthiophene-2-carbaldehydes

This protocol is adapted from a published procedure for the synthesis of 4-arylthiophene-2-carbaldehydes and serves as a representative example of a Suzuki-Miyaura cross-coupling reaction.[10] This reaction can be used to introduce aryl groups, which can then be further functionalized for polymerization.

Materials:

  • 4-Bromothiophene-2-carbaldehyde (1 equivalent)

  • Arylboronic acid or arylboronic pinacol ester (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • Toluene/Water (4:1 mixture)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a Schlenk flask, add 4-bromothiophene-2-carbaldehyde (1 equivalent), the arylboronic acid/ester (1.2 equivalents), potassium phosphate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed toluene/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 85-90 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 4-arylthiophene-2-carbaldehyde.

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis of a 4-arylthiophene-2-carbaldehyde, a key intermediate for the synthesis of conjugated materials, starting from this compound.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Coupled Product start This compound intermediate 4-Bromothiophene-2-carbaldehyde start->intermediate Oxidation (e.g., PCC) product 4-Arylthiophene-2-carbaldehyde intermediate->product Suzuki Coupling (Ar-B(OH)₂, Pd(0))

Caption: Synthetic route from this compound to a key building block.

Experimental Workflow for OFET Fabrication and Characterization

This diagram outlines the general workflow for fabricating and testing an Organic Field-Effect Transistor (OFET) using a thiophene-based polymer.

OFET_Workflow cluster_prep Device Fabrication cluster_test Device Characterization A Substrate Cleaning (e.g., Si/SiO₂) B Surface Treatment (e.g., HMDS/OTS) A->B D Active Layer Deposition (e.g., Spin Coating) B->D C Polymer Solution Preparation C->D E Electrode Deposition (e.g., Au Evaporation) D->E F Electrical Measurement (Probe Station) E->F G Data Analysis F->G H Performance Metrics (Mobility, On/Off Ratio) G->H

Caption: General workflow for OFET fabrication and testing.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for Bromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving bromothiophenes. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guidance and frequently asked questions to navigate challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common problems in your Suzuki coupling reactions with bromothiophenes.

Issue 1: Low or No Conversion of Bromothiophene Starting Material

Q: My Suzuki coupling reaction shows low or no consumption of the bromothiophene starting material. What are the potential causes and how can I fix this?

A: Low or no conversion is a frequent issue that typically points to problems with the catalyst system or reaction conditions. Here are the primary factors to investigate:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by age, improper storage, or exposure to oxygen.

    • Solution: Use a fresh batch of palladium catalyst or a more robust pre-catalyst. Ensure your catalyst is stored under an inert atmosphere.

  • Inappropriate Ligand: The choice of phosphine ligand is critical and substrate-dependent. Standard ligands like triphenylphosphine (PPh₃) may not be optimal for all bromothiophenes.

    • Solution: For electron-rich bromothiophenes, which can be challenging for oxidative addition, consider using more electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos).[1][2][3]

  • Insufficient Base Strength or Solubility: The base is crucial for the transmetalation step. If it's not strong enough or is poorly soluble in the reaction medium, the catalytic cycle can stall.

    • Solution: Screen different bases. Potassium phosphate (K₃PO₄) is often effective.[4][5] Ensure the base is finely ground to maximize its surface area and solubility.

  • Poor Reagent Solubility: If the bromothiophene or boronic acid is not fully dissolved at the reaction temperature, the reaction will be sluggish.

    • Solution: Choose a solvent system in which all components are soluble. Mixtures like 1,4-dioxane/water or toluene/ethanol/water are commonly used.[4][5] In some cases, switching to DMF can improve solubility.[6]

  • Oxygen Contamination: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species and can also promote unwanted side reactions like homocoupling.

    • Solution: Ensure all solvents are thoroughly degassed before use. The reaction vessel should be purged with an inert gas (argon or nitrogen) and maintained under a positive pressure of that gas throughout the experiment.[7][8]

  • Suboptimal Temperature: The reaction may be too slow at lower temperatures.

    • Solution: Gradually increase the reaction temperature. Many Suzuki couplings for bromothiophenes are run at elevated temperatures, typically between 80-110 °C.[4][7]

Issue 2: Significant Formation of Side Products

Q: My reaction yields the desired product, but I'm also observing significant amounts of side products like homocoupled boronic acid or dehalogenated bromothiophene. How can I minimize these?

A: The formation of side products indicates that while your catalyst is active, undesired reaction pathways are competing with your desired cross-coupling.

  • Homocoupling of Boronic Acid: This side reaction, which produces a biaryl from the boronic acid coupling with itself, is often promoted by the presence of oxygen.[8]

    • Solution: Rigorous degassing of the reaction mixture is crucial. Purge solvents with an inert gas and ensure the reaction is run under a consistently inert atmosphere.[8]

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid, replacing it with a carbon-hydrogen bond.[9] Thiophene boronic acids are particularly susceptible to this side reaction, especially under basic conditions and at elevated temperatures.[10]

    • Solution:

      • Use a milder base, like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[6]

      • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.[10]

      • Use boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable than the corresponding boronic acids.[8]

  • Dehalogenation (Hydrodehalogenation): This involves the replacement of the bromine atom on the thiophene ring with a hydrogen atom. This can be a significant issue, especially when using water as a co-solvent.[8]

    • Solution: While water is often necessary for the Suzuki reaction, using a minimal amount can help reduce dehalogenation.[11] For reactions sensitive to this side product, carefully titrating the amount of water is a key optimization parameter.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of a simple bromothiophene?

A1: A reliable set of starting conditions for a generic bromothiophene coupling with an arylboronic acid would be:

  • Catalyst: Pd(PPh₃)₄ (1-5 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)

  • Solvent: A degassed mixture of 1,4-Dioxane and water (e.g., 4:1 ratio)

  • Temperature: 80-100 °C

  • Atmosphere: Inert (Argon or Nitrogen) These conditions are a robust baseline from which further optimization can be performed based on the specific substrates used.[4]

Q2: How do I achieve selective mono-arylation of a dibromothiophene?

A2: Achieving selective mono-arylation requires precise control over the reaction conditions to prevent a second coupling event. Key strategies include:

  • Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of the boronic acid.[8]

  • Reaction Time and Temperature: Carefully monitor the reaction's progress using TLC or GC-MS. Stop the reaction as soon as the mono-arylated product is maximized to prevent the formation of the di-substituted product. Lowering the reaction temperature can also increase selectivity.[8]

  • Catalyst Choice: Less reactive catalyst systems may favor mono-coupling. The inherent reactivity of the bromine positions on the thiophene ring also plays a crucial role; for example, in 2,5-dibromothiophenes, coupling often occurs preferentially at the C5 position.[12]

Q3: Are thiophene boronic acids stable? What precautions should I take?

A3: Thienylboronic acids are known to be particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved, leading to the formation of thiophene as a byproduct and reducing the yield of your desired product.[10] This is especially problematic under the basic conditions required for the Suzuki coupling.[10] To mitigate this, consider converting the boronic acid to a more stable pinacol ester (Bpin) or MIDA boronate, which are more resistant to protodeboronation.[10]

Q4: My bromothiophene is electron-rich, and the reaction is very slow. What should I do?

A4: Electron-rich aryl halides can be challenging substrates for Suzuki couplings because the first step of the catalytic cycle, oxidative addition, is often slower. To accelerate this step, you can:

  • Use Electron-Rich, Bulky Ligands: Ligands such as those from the Buchwald family (e.g., XPhos, SPhos) or other bulky trialkylphosphines can significantly improve the catalytic activity for electron-rich substrates.[1][3]

  • Increase Temperature: Higher temperatures can help overcome the activation barrier for oxidative addition.

  • Consider a Different Catalyst System: In some cases, a different palladium precatalyst, such as Pd(dppf)Cl₂, may offer better performance.[13]

Q5: What is the role of water in the Suzuki coupling reaction?

A5: Water, in combination with an organic solvent, often plays a beneficial role in Suzuki couplings. It can help to dissolve the inorganic base (like K₂CO₃ or K₃PO₄), which is necessary for the transmetalation step. However, an excess of water can promote side reactions like dehalogenation.[11] The optimal amount of water is often a delicate balance that needs to be determined experimentally.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Suzuki coupling of various bromothiophenes, providing a comparative overview to guide your experimental design.

Table 1: Conditions for Mono-Suzuki Coupling of Bromothiophenes

Bromothiophene SubstrateArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2-BromothiophenePhenylboronic acidPd(PPh₃)₄ (4)Na₂CO₃ (2)Toluene/Ethanol/H₂OReflux1295[14]
3-BromothiophenePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O9012~70-80[15]
2-Bromo-5-(2-ethylhexyl)thiopheneArylboronic acidPd(PPh₃)₄ (1-5)K₂CO₃ (2-3)Dioxane/H₂O (4:1)80-10012-24Varies[4]
2-Bromo-5-(bromomethyl)thiopheneAryl boronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)Dioxane/H₂O (4:1)901225-76[16]

Table 2: Conditions for Double Suzuki Coupling of Dibromothiophenes

Dibromothiophene SubstrateArylboronic Acid (equiv.)Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2,5-Dibromo-3-hexylthiopheneArylboronic acid (2.5)Pd(PPh₃)₄ (6)K₃PO₄ (4)Dioxane/H₂O9012Moderate to Good[5][13]
4,5-Dibromothiophene-2-carboxaldehydeArylboronic acid (2.2)Pd(PPh₃)₄ (5)K₂CO₃ (4.2)Dioxane/H₂O (6:1)9024Good[11]
2,5-Dibromo-3-methylthiopheneArylboronic acid (2.2)Pd(PPh₃)₄K₃PO₄Dioxane/H₂O--Low to Moderate[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Monobromothiophene

This protocol is a widely used and effective method for the coupling of aryl bromides and can be adapted for various bromothiophenes.[4]

  • Reagent Preparation: To a flame-dried round-bottom flask or reaction tube, add the bromothiophene (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), the base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This can be done by evacuating and backfilling the flask multiple times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the intended duration (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to the mixture and extract with an organic solvent such as ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Double Suzuki Coupling of a Dibromothiophene

This protocol is adapted for the synthesis of 2,5-diarylthiophenes.

  • Reagent Preparation: In a Schlenk flask under an inert atmosphere, combine the dibromothiophene (1.0 eq), the arylboronic acid (2.2-2.5 eq), and potassium phosphate (K₃PO₄, 4.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5-6 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water in a 4:1 ratio.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitoring, Work-up, and Purification: Follow steps 5-7 as described in Protocol 1.

Visualizations

The following diagrams illustrate key workflows and logical relationships to aid in experimental design and troubleshooting.

Suzuki_Catalytic_Cycle cluster_inputs Reactants pd0 Pd(0)L2 Active Catalyst oa_complex Ar-Pd(II)(X)L2 Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L2 Transmetalation Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination Product Ar-Ar' Coupled Product trans_complex->Product Ar-X Bromothiophene (Ar-X) Ar-X->oa_complex Ar'-B(OH)2 Boronic Acid (Ar'-B(OH)2) Ar'-B(OH)2->trans_complex Base Base Base->oa_complex Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start: Low Yield or No Reaction check_catalyst Is Catalyst/Ligand System Appropriate and Active? start->check_catalyst check_conditions Are Reaction Conditions (Base, Solvent, Temp) Optimal? check_catalyst->check_conditions Yes optimize_catalyst Action: Use Fresh Catalyst, Screen Electron-Rich/Bulky Ligands (e.g., Buchwald type) check_catalyst->optimize_catalyst No check_atmosphere Is the Reaction Under an Inert Atmosphere? check_conditions->check_atmosphere Yes optimize_conditions Action: Screen Bases (K3PO4), Optimize Solvent System for Solubility, Increase Temperature check_conditions->optimize_conditions No check_side_reactions Are Side Reactions (Deboronation, Homocoupling) Dominant? check_atmosphere->check_side_reactions Yes optimize_atmosphere Action: Degas Solvents Thoroughly, Ensure Proper Purging with Ar/N2 check_atmosphere->optimize_atmosphere No optimize_side_reactions Action: Use Boronic Esters, Use Milder Base, Minimize Water Content check_side_reactions->optimize_side_reactions Yes success Reaction Optimized: High Yield check_side_reactions->success No optimize_catalyst->check_catalyst optimize_conditions->check_conditions optimize_atmosphere->check_atmosphere optimize_side_reactions->check_side_reactions

Caption: A troubleshooting guide for optimizing Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Failed Grignard Reactions with Thiophene Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting Grignard reactions involving thiophene substrates. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common issues encountered during these sensitive but powerful C-C bond-forming reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with a thiophene substrate failing to initiate?

A1: Initiation failure is a common hurdle. Several factors can be at play:

  • Inactive Magnesium Surface: Magnesium turnings can develop an oxide layer (MgO) that passivates the surface and prevents the reaction from starting.[1][2]

  • Presence of Moisture: Grignard reagents are potent bases and will be quenched by even trace amounts of water or other protic sources in your glassware or solvents.[1][2]

  • Purity of Starting Materials: Impurities in the halothiophene or solvent can inhibit the reaction.

  • Difficulty with 3-Halothiophenes: The formation of a Grignard reagent from 3-bromothiophene is known to be more challenging than from its 2-isomer.[1][3]

Q2: I'm observing a significant amount of a homocoupled (Wurtz) byproduct. How can I minimize this?

A2: Homocoupling, leading to bithienyl structures, is a frequent side reaction.[4] To mitigate this:

  • Slow Addition of the Halothiophene: Add the thiophene halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, which can react with the already-formed Grignard reagent.

  • Control the Temperature: High local concentrations of heat can promote homocoupling. Ensure efficient stirring and consider external cooling.

  • Choice of Solvent: The solvent can influence the rate of side reactions. Ethereal solvents like THF and diethyl ether are standard, but 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling in some cases.

Q3: My reaction with 3-bromothiophene gives a very low yield compared to 2-bromothiophene. Why is this and how can I improve it?

A3: 3-Bromothiophene is generally less reactive in Grignard formation.[3] This is attributed to the electronic properties of the thiophene ring, making the C-Br bond at the 3-position less susceptible to oxidative addition. To improve yields:

  • Magnesium Activation: This is crucial for 3-bromothiophene. Use of activating agents like iodine or 1,2-dibromoethane is highly recommended.[1]

  • Alternative Methods: If direct Grignard formation remains problematic, consider a lithium-halogen exchange using an organolithium reagent like n-BuLi at low temperatures, followed by transmetalation with MgBr₂.

  • Catalyst Choice for Cross-Coupling: In subsequent cross-coupling reactions (e.g., Kumada coupling), the choice of nickel or palladium catalyst and ligands is critical for achieving good yields with 3-thienyl Grignard reagents.[5][6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems in Grignard reactions with thiophene substrates.

Symptom Possible Cause Recommended Solution(s)
Reaction does not start (no heat evolution, no disappearance of magnesium) 1. Inactive magnesium surface.[1][2] 2. Wet glassware or solvent.[1][2] 3. Reaction not initiated.1. Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming can help.[1] 2. Rigorously dry all glassware in an oven and use anhydrous solvents. 3. Add a small portion of the halothiophene first and wait for initiation before adding the rest.
Low yield of the desired product 1. Grignard reagent quenched by moisture or acidic protons.[1] 2. Incomplete reaction. 3. Significant side reactions (e.g., homocoupling).[4] 4. For 3-halothiophenes, inherently lower reactivity.[3]1. Ensure strictly anhydrous conditions throughout the experiment. 2. Allow for sufficient reaction time; monitor by TLC or GC if possible. 3. Add the halothiophene slowly and control the reaction temperature. 4. Use activated magnesium and consider alternative methods like halogen-metal exchange.
Formation of a white precipitate before addition of the electrophile 1. Reaction with atmospheric oxygen or carbon dioxide. 2. Quenching by moisture.[1]1. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. 2. Double-check for any sources of moisture.
Dark brown or black reaction mixture 1. Decomposition of the Grignard reagent. 2. Impurities in the starting materials.1. Avoid excessive heating. 2. Use freshly distilled halothiophene and high-purity magnesium.

Data Presentation

The following table summarizes representative yields for the Kumada cross-coupling of 3-bromothiophene with hexylmagnesium bromide under various conditions, illustrating the impact of solvent and catalyst choice.

CatalystSolventTemperatureYield of 3-hexylthiophene (%)Bis-thienyl Side-product (%)Reference
Ni(dppp)Cl₂THFRoom Temp64.59.8[7]
Ni(dppp)Cl₂Diethyl etherRoom Temp90.00.2[7]
Pd(PPh₃)₂Cl₂THF/Toluene (50:50)80°C38.017.9[7]
Ni(dppp)Cl₂THF/MTBE (50:50)Room Temp86.75.6[7]

dppp = 1,3-bis(diphenylphosphino)propane; MTBE = methyl tert-butyl ether

Experimental Protocols

Protocol 1: Preparation of 2-Thienylmagnesium Iodide

This protocol describes the formation of a Grignard reagent from 2-iodothiophene.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 2-Iodothiophene

  • Anhydrous diethyl ether

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

  • Nitrogen or Argon gas supply

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C and assembled hot under a stream of inert gas.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, place magnesium turnings (1.1 equivalents).

  • Magnesium Activation: Add a single crystal of iodine. The purple color of the iodine will fade as it reacts with the magnesium surface.

  • Reagent Addition: In the dropping funnel, prepare a solution of 2-iodothiophene (1.0 equivalent) in anhydrous diethyl ether.

  • Initiation: Add a small portion (approx. 10%) of the 2-iodothiophene solution to the magnesium. The reaction should initiate, evidenced by gentle refluxing and a cloudy appearance of the solution. If it does not start, gentle warming with a heat gun may be necessary.

  • Grignard Formation: Once the reaction has initiated, add the remaining 2-iodothiophene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution is ready for subsequent reactions.

Protocol 2: Kumada Coupling of 3-Bromothiophene with an Alkyl Grignard Reagent

This protocol provides a general procedure for the nickel-catalyzed cross-coupling of 3-bromothiophene.[5]

Materials:

  • 3-Bromothiophene

  • Alkylmagnesium halide (e.g., n-hexylmagnesium bromide in THF, 1.0 M)

  • [1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Reaction Setup: Under an inert atmosphere, in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-bromothiophene (1.0 equivalent) and the Ni(dppp)Cl₂ catalyst (0.1-1 mol%).

  • Solvent Addition: Add anhydrous diethyl ether or THF.

  • Grignard Addition: Add the alkylmagnesium halide solution (1.1-1.2 equivalents) dropwise from the dropping funnel at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.

Visualizations

Troubleshooting_Workflow Troubleshooting Failed Thiophene Grignard Reactions start Reaction Fails or Low Yield check_initiation Did the reaction initiate? (heat, bubbling, Mg consumption) start->check_initiation no_initiation Problem: Initiation Failure check_initiation->no_initiation No initiation_ok Problem: Low Yield / Side Reactions check_initiation->initiation_ok Yes activate_mg Action: Activate Mg (Iodine, 1,2-dibromoethane, heat) no_initiation->activate_mg dry_reagents Action: Ensure Anhydrous Conditions (flame-dry glassware, dry solvents) no_initiation->dry_reagents check_side_products Analyze crude mixture for byproducts (e.g., homocoupling product) initiation_ok->check_side_products homocoupling Issue: Homocoupling (Wurtz) Detected check_side_products->homocoupling Yes no_major_side_products Issue: Incomplete Reaction or Quenching check_side_products->no_major_side_products No slow_addition Action: Slow, controlled addition of halothiophene homocoupling->slow_addition optimize_temp Action: Optimize reaction temperature homocoupling->optimize_temp check_conditions Action: Re-verify anhydrous setup and inert atmosphere no_major_side_products->check_conditions increase_time Action: Increase reaction time no_major_side_products->increase_time

Caption: A troubleshooting workflow for failed thiophene Grignard reactions.

Grignard_Formation_Pathway Key Factors in Thiophene Grignard Reagent Formation halothiophene Halothiophene (2- or 3-substituted) grignard_reagent Thienylmagnesium Halide (Grignard Reagent) halothiophene->grignard_reagent magnesium Magnesium Turnings activation Activation (I₂, C₂H₄Br₂) magnesium->activation magnesium->grignard_reagent solvent Anhydrous Ether (THF, Et2O, 2-MeTHF) anhydrous Anhydrous Conditions solvent->anhydrous solvent->grignard_reagent activation->grignard_reagent anhydrous->grignard_reagent inert_atm Inert Atmosphere (N₂, Ar) inert_atm->grignard_reagent side_reaction_wurtz Side Reaction: Homocoupling (Wurtz) grignard_reagent->side_reaction_wurtz + Halothiophene side_reaction_quench Side Reaction: Protonolysis (Quenching) grignard_reagent->side_reaction_quench + H₂O

Caption: Key factors and potential side reactions in thiophene Grignard formation.

References

preventing side reactions in the lithiation of bromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the lithiation of bromothiophenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the lithiation of bromothiophenes?

A1: The primary side reactions include:

  • Debromination: The bromothiophene is converted to unsubstituted thiophene. This occurs when the highly basic thienyllithium intermediate is protonated by a protic source, such as residual water in the solvent or glassware.[1][2]

  • Incorrect Regioselectivity: Lithiation occurs at a different position on the thiophene ring than desired. For example, when using Lithium Diisopropylamide (LDA) with 3-bromothiophene, deprotonation may occur at the more acidic 2-position instead of the desired lithium-halogen exchange at the 3-position.[1][3]

  • Reaction with Byproducts: The newly formed thienyllithium can react with byproducts of the lithiation agent. A common example is the reaction with n-butyl bromide (formed when using n-BuLi) to produce 3-butylthiophene.[3]

  • Halogen Dance: This is a base-catalyzed intramolecular migration of the halogen atom to a different position on the thiophene ring.[4][5][6]

Q2: Which organolithium reagent is best for the lithiation of 3-bromothiophene?

A2: For clean and efficient lithium-halogen exchange on 3-bromothiophene, tert-butyllithium (t-BuLi) is generally the preferred reagent.[3] While n-butyllithium (n-BuLi) is also effective, it can lead to side products.[3] LDA is typically unsuitable as it tends to cause deprotonation rather than lithium-halogen exchange.[1][3]

Q3: Why is it often recommended to use two equivalents of t-BuLi?

A3: Using two equivalents of t-BuLi is a strategy to ensure a clean reaction. The first equivalent performs the desired lithium-halogen exchange. The second equivalent reacts with the tert-butyl bromide byproduct, causing an E2 elimination to form the unreactive gas isobutylene.[1][3] This prevents the tert-butyl bromide from reacting with the desired 3-thienyllithium.

Q4: What is the optimal temperature for the lithiation of bromothiophenes?

A4: A very low temperature, typically -78 °C (the temperature of a dry ice/acetone bath), is crucial for maximizing selectivity, preventing the decomposition of the organolithium intermediate, and suppressing side reactions.[7][8]

Q5: How critical are anhydrous conditions?

A5: Absolutely critical. Organolithium reagents are extremely pyrophoric and react violently with water.[7] Any moisture in the glassware or solvent will quench the organolithium reagent and protonate the desired thienyllithium intermediate, leading to debromination.[1] All glassware must be rigorously dried, and anhydrous solvents must be used under an inert atmosphere (Argon or Nitrogen).[1][7]

Troubleshooting Guides

Issue 1: Low or no yield of the desired product, with starting material recovered.

This issue often points to a problem with the lithiation step itself.

  • Possible Cause: Inactive organolithium reagent.

    • Solution: Titrate your organolithium solution to determine its exact concentration. Bottles of n-BuLi and t-BuLi can degrade over time, even when new.

  • Possible Cause: Incomplete lithium-halogen exchange.

    • Solution: For less reactive bromothiophenes, you may need to extend the reaction time after adding the organolithium reagent or slightly increase the temperature (e.g., to -40 °C) before cooling back down to -78 °C for the electrophile addition.[9] The addition of a ligand like tetramethylethylenediamine (TMEDA) can also increase the reactivity of n-BuLi.[9][10]

Issue 2: Significant amount of debrominated thiophene observed.

This indicates that the thienyllithium intermediate is being protonated.

  • Possible Cause: Presence of moisture.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly distilled, anhydrous solvents. Purge the entire system thoroughly with an inert gas like argon or nitrogen.[1][7]

  • Possible Cause: Reaction with t-butyl bromide byproduct (when using 1 equivalent of t-BuLi).

    • Solution: Use two equivalents of t-BuLi to eliminate the t-butyl bromide byproduct in situ.[1][3]

Issue 3: Formation of butyl-substituted thiophene.

This side product is specific to the use of n-BuLi.

  • Possible Cause: Reaction of 3-thienyllithium with the n-butyl bromide byproduct.

    • Solution: Switch from n-BuLi to t-BuLi. The t-butyl bromide byproduct is eliminated to the unreactive isobutylene, especially when two equivalents of t-BuLi are used.[3]

Issue 4: Isomerization of the product (e.g., obtaining a 2-substituted product from a 3-bromothiophene starting material).

This could be a result of a "halogen dance" rearrangement.

  • Possible Cause: The thermodynamic stability of the lithiated intermediate drives the migration of the halogen.

    • Solution: This is highly dependent on the substrate, base, and temperature.[6] Ensure the temperature is kept strictly at -78 °C. Adding the bromothiophene to the base (inverse addition) can sometimes suppress the halogen dance.[4]

Data Presentation

Table 1: Comparison of Common Lithiating Reagents for 3-Bromothiophene

ReagentKey AdvantagesKey DisadvantagesRecommended Equivalents
n-Butyllithium (n-BuLi) Commonly available, effective for lithium-halogen exchange.[7]Can lead to side products like 3-butylthiophene via reaction with the n-butyl bromide byproduct.[3]1.1 eq[7]
tert-Butyllithium (t-BuLi) Highly reactive, provides cleaner reactions as the t-butyl bromide byproduct is eliminated to form unreactive isobutylene.[3][7]More pyrophoric and hazardous than n-BuLi.[7]2.0 eq[1][3]
Lithium Diisopropylamide (LDA) Strong, non-nucleophilic base.[7]Unsuitable for this transformation; tends to cause deprotonation at the 2-position rather than lithium-halogen exchange.[1][3]N/A

Table 2: Typical Reaction Parameters for Lithiation of 3-Bromothiophene

ParameterValueRationale
Temperature -78 °CMaximizes selectivity, prevents decomposition of the 3-lithiothiophene intermediate, and suppresses side reactions.[7][8]
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvent that is aprotic and effectively solvates the lithium cation. Must be thoroughly dried.[7]
Atmosphere Inert (Argon or Nitrogen)Organolithium reagents are highly reactive with oxygen and moisture. A dry, inert atmosphere is critical for success.[7]
Lithiation Time 30 - 60 minutesSufficient time to ensure complete lithium-halogen exchange.[7]
Electrophile Quench Time 1 - 3 hours (warming to RT)Allows the reaction with the electrophile to proceed to completion.[7]

Experimental Protocols

Protocol 1: Lithiation of 3-Bromothiophene using n-Butyllithium

This protocol details the lithiation of 3-bromothiophene followed by quenching with a generic electrophile.

  • Materials and Equipment:

    • 3-Bromothiophene

    • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

    • Anhydrous tetrahydrofuran (THF)

    • Electrophile (e.g., trimethylsilyl chloride, dimethylformamide)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Standard glassware for anhydrous reactions (Schlenk flask or three-necked round-bottom flask), syringes, needles, and an inert gas line.[7]

  • Procedure:

    • Reaction Setup: Assemble a dry Schlenk flask with a magnetic stir bar. Seal the flask with a septum and purge with inert gas (Argon or Nitrogen) for at least 15 minutes.[7]

    • Addition of Reactant and Solvent: Under a positive flow of inert gas, add 3-bromothiophene (1.0 eq) to the flask via syringe. Add anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.[7]

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to equilibrate the temperature.[7]

    • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes, keeping the internal temperature from rising significantly. Stir the reaction mixture at -78 °C for 30-60 minutes.[7]

    • Electrophilic Quench: Add the desired electrophile (1.2 eq) dropwise while maintaining the temperature at -78 °C. After addition, stir at -78 °C for another hour before slowly warming to room temperature and stirring for an additional 1-3 hours.[7]

    • Work-up: Cool the flask in an ice bath and carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.[7]

    • Purification: Purify the crude product by flash column chromatography.[7]

Visualizations

Lithiation_Workflow General Workflow for Bromothiophene Lithiation setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) reagents 2. Add Bromothiophene & Anhydrous THF setup->reagents cool 3. Cool to -78 °C reagents->cool lithiation 4. Add Organolithium (e.g., t-BuLi) Dropwise cool->lithiation stir_lith 5. Stir at -78 °C (30-60 min) lithiation->stir_lith electrophile 6. Add Electrophile at -78 °C stir_lith->electrophile warm 7. Warm to RT & Stir electrophile->warm quench 8. Aqueous Quench (e.g., NH4Cl) warm->quench workup 9. Extraction & Drying quench->workup purify 10. Purification (e.g., Chromatography) workup->purify

Caption: Workflow for the lithiation of bromothiophene.

Troubleshooting_Tree Troubleshooting Low Yield / Side Products start Low Yield or Side Products Observed q1 Major Side Product? start->q1 debrom Debrominated Thiophene q1->debrom Debromination butyl Butyl-Thiophene (using n-BuLi) q1->butyl Alkylation isomer Isomerized Product q1->isomer Isomerization no_reaction Mainly Starting Material q1->no_reaction No Reaction sol_debrom Check for Moisture: - Flame-dry glassware - Use fresh anhydrous solvent debrom->sol_debrom sol_butyl Switch to 2 eq. t-BuLi to avoid BuBr byproduct butyl->sol_butyl sol_isomer Possible 'Halogen Dance' - Maintain temp at -78 °C - Consider inverse addition isomer->sol_isomer sol_no_reaction Check Reagent Activity: - Titrate organolithium - Consider TMEDA additive no_reaction->sol_no_reaction

Caption: Decision tree for troubleshooting common issues.

Side_Reaction_Prevention Prevention of Butylthiophene Formation cluster_nBuLi Pathway with n-BuLi cluster_tBuLi Pathway with 2 eq. t-BuLi BrTh_n 3-Bromothiophene nBuLi + n-BuLi BrTh_n->nBuLi LiTh_n 3-Thienyllithium nBuLi->LiTh_n Li-Br Exchange nBuBr n-Butyl Bromide (Byproduct) nBuLi->nBuBr SideProduct 3-Butylthiophene (Side Product) LiTh_n->SideProduct nBuBr->SideProduct BrTh_t 3-Bromothiophene tBuLi + 2 t-BuLi BrTh_t->tBuLi LiTh_t 3-Thienyllithium (Desired) tBuLi->LiTh_t 1st eq. tBuBr t-Butyl Bromide (Intermediate Byproduct) tBuLi->tBuBr 1st eq. Isobutylene Isobutylene (gas) + LiBr tBuBr->Isobutylene 2nd eq. t-BuLi (E2 Elimination)

Caption: Comparison of n-BuLi vs. t-BuLi pathways.

References

Technical Support Center: Purification of Crude (4-Bromothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude (4-Bromothiophen-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Purification Strategy Overview

The primary methods for purifying crude this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

Common Impurities: The crude product, typically synthesized by the reduction of 4-bromo-2-thiophenecarboxaldehyde, may contain the following impurities:

  • Unreacted starting material (4-bromo-2-thiophenecarboxaldehyde)

  • Over-reduction byproducts

  • Solvent residues

  • Other reaction side-products

A logical workflow for selecting the appropriate purification method is outlined below.

PurificationWorkflow Purification Method Selection Workflow Start Crude this compound TLC Perform TLC Analysis Start->TLC Decision Assess Impurity Profile TLC->Decision ColumnChrom Column Chromatography Decision->ColumnChrom Multiple impurities or impurities with similar polarity Recrystallization Recrystallization Decision->Recrystallization Crystalline solid with impurities of different solubility PureProduct Pure this compound ColumnChrom->PureProduct Recrystallization->PureProduct

Caption: Workflow for selecting a purification method for crude this compound.

Quantitative Data Summary

The following table summarizes typical outcomes for each purification technique. Please note that actual yields and purity are highly dependent on the initial purity of the crude material and the precise experimental conditions.

ParameterColumn ChromatographyRecrystallization
Principle Differential partitioning between a stationary and mobile phase based on polarity.Difference in solubility of the compound and impurities in a solvent at varying temperatures.
Typical Purity >98%>99% (can be improved with multiple recrystallizations)
Typical Yield 70-95%60-90% (yield can be lower due to solubility in mother liquor)
Applicability Effective for separating complex mixtures and non-crystalline samples.Best for crystalline solids where impurities have different solubility profiles.
Solvent Usage HighModerate
Time Can be faster for small-scale separations.Can be time-consuming due to slow cooling requirements.

Troubleshooting Guides and FAQs

Column Chromatography

Q1: My compound is not moving off the baseline on the TLC plate, even with a polar solvent system. How should I adjust my column chromatography conditions?

A1: If your compound is highly polar and remains at the baseline on a silica gel TLC plate, consider the following:

  • Increase Solvent Polarity: A standard eluent for this compound is a gradient of hexane and ethyl acetate. If a high concentration of ethyl acetate is ineffective, you can try a more polar solvent system, such as dichloromethane/methanol. A 5% methanol in dichloromethane solution is a good starting point.

  • Use a Different Stationary Phase: Silica gel is acidic and can strongly interact with polar compounds. Consider using a more neutral stationary phase like alumina (neutral or basic).

  • Add a Modifier: For compounds with acidic or basic functional groups that may be causing streaking or strong retention, adding a small amount of a modifier to your eluent can be beneficial. For acidic compounds, a few drops of acetic acid can help, while for basic compounds, 0.5-2% triethylamine can be added.

Q2: My compound is coming off the column with impurities that were close on the TLC plate. How can I improve the separation?

A2: To improve the separation of compounds with similar Rf values:

  • Optimize the Solvent System: Run several TLCs with different solvent systems to find one that maximizes the separation between your product and the impurity. Sometimes, a less polar solvent system run over a longer column provides better resolution.

  • Use a Longer Column: Increasing the length of the silica gel bed increases the number of theoretical plates, which can improve separation. A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 by weight for difficult separations.

  • Decrease the Elution Speed: A slower flow rate allows for better equilibration between the stationary and mobile phases, leading to sharper bands and better separation.

  • Dry Loading: If you are wet-loading your sample, it may be causing band broadening. Try dry-loading your crude product by adsorbing it onto a small amount of silica gel before adding it to the column.

ColumnChromatographyWorkflow Column Chromatography Experimental Workflow Start Crude Product TLC TLC Analysis to Determine Eluent System Start->TLC PrepColumn Prepare Silica Gel Column TLC->PrepColumn LoadSample Load Crude Product (Dry or Wet Loading) PrepColumn->LoadSample Elute Elute with Chosen Solvent System LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions AnalyzeFractions Analyze Fractions by TLC CollectFractions->AnalyzeFractions CombineFractions Combine Pure Fractions AnalyzeFractions->CombineFractions Evaporate Evaporate Solvent CombineFractions->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: A typical experimental workflow for purification by column chromatography.

Recrystallization

Q1: I'm not sure which solvent to use for the recrystallization of this compound. How do I choose a suitable solvent?

A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, which is a moderately polar compound, you can screen the following solvents or solvent pairs:

  • Single Solvents: Hexane, toluene, ethanol, methanol, or water.

  • Solvent Pairs: A common and effective technique is to use a solvent pair. This involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then adding a "bad" (or anti-solvent, in which it is poorly soluble) dropwise until the solution becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. Good solvent pairs to try for this compound include ethanol/water, methanol/water, or ethyl acetate/hexane.

Q2: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A2: "Oiling out" occurs when the crude material separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities. To troubleshoot this:

  • Add More Solvent: The concentration of your compound may be too high. Reheat the solution to dissolve the oil and add more of the primary solvent before allowing it to cool again.

  • Slow Down the Cooling: Allow the flask to cool to room temperature on a benchtop before placing it in an ice bath. Very slow cooling can promote crystal formation over oiling.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can induce crystallization.

  • Change the Solvent System: If the problem persists, the chosen solvent system may be inappropriate. Try a different solvent or solvent pair with a lower boiling point.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent you will use. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Sample Loading (Dry Loading): Dissolve your crude this compound in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elution: Begin eluting with your chosen solvent system, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 80:20 or 70:30 hexane:ethyl acetate) to elute your compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization Purification
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points to find a suitable single solvent or solvent pair. An ethanol/water or ethyl acetate/hexane mixture is often a good choice.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., ethanol) and heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: If using a solvent pair, add the "bad" solvent (e.g., water) dropwise to the hot solution until a persistent cloudiness is observed. Add a few more drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Disclaimer: These are general guidelines and may need to be optimized for your specific experimental conditions.

Technical Support Center: (4-Bromothiophen-2-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromothiophen-2-yl)methanol. The information provided is intended to help users anticipate and troubleshoot common byproducts and side reactions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and what types of reactions can it undergo?

This compound has three primary reactive sites: the hydroxyl group, the bromine atom, and the thiophene ring itself.

  • Hydroxyl Group (-CH₂OH): This primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid, etherification, and acylation.

  • Bromine Atom (-Br): The bromine atom on the thiophene ring is susceptible to metal-halogen exchange (e.g., Grignard reagent formation) and various cross-coupling reactions (e.g., Suzuki, Sonogashira).

  • Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized under harsh conditions. The C-H bonds on the ring can also participate in certain coupling reactions.

Q2: What are the common impurities found in commercially available this compound?

Commercially available this compound typically has a purity of 98% or higher. Potential impurities may include starting materials from its synthesis, such as 4-bromothiophene-2-carbaldehyde if the final reduction step is incomplete, or residual solvents. It is recommended to verify the purity by techniques such as NMR or GC-MS before use in sensitive reactions.

Q3: How should this compound be stored?

For long-term stability, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere.

Troubleshooting Guides for Common Reactions

Oxidation of the Alcohol Group

Issue: Low yield of the desired (4-Bromothiophen-2-yl)carbaldehyde and formation of multiple byproducts.

Common Byproducts:

  • (4-Bromothiophen-2-yl)carboxylic acid: Over-oxidation of the aldehyde.

  • Thiophene-S-oxides: Oxidation of the sulfur atom in the thiophene ring, especially with strong oxidizing agents. These can be unstable and lead to further decomposition or polymerization.

  • Unreacted Starting Material: Incomplete reaction.

Troubleshooting Workflow:

Oxidation_Troubleshooting start Low Yield of Aldehyde check_oxidant Analyze Oxidizing Agent start->check_oxidant check_conditions Review Reaction Conditions start->check_conditions over_oxidation Over-oxidation to Carboxylic Acid check_oxidant->over_oxidation Strong Oxidant ring_oxidation Thiophene Ring Oxidation check_oxidant->ring_oxidation Harsh Oxidant check_conditions->over_oxidation Prolonged Time/ High Temp incomplete_reaction Incomplete Reaction check_conditions->incomplete_reaction Insufficient Time/ Low Temp solution1 Use Milder Oxidant (e.g., MnO₂, PCC, Swern) over_oxidation->solution1 solution2 Reduce Reaction Time and/or Temperature over_oxidation->solution2 ring_oxidation->solution1 solution3 Increase Stoichiometry of Oxidant or Extend Reaction Time incomplete_reaction->solution3

Caption: Troubleshooting workflow for the oxidation of this compound.

Recommended Protocols & Data:

Reaction TypeReagentCommon ByproductsTypical Main Product Yield
OxidationMnO₂(4-Bromothiophen-2-yl)carboxylic acidModerate to High
OxidationPCC(4-Bromothiophen-2-yl)carboxylic acid, chromium saltsGood
OxidationSwern Oxidation(4-Bromothiophen-2-yl)carboxylic acid, dimethyl sulfideHigh
Williamson Ether Synthesis

Issue: Formation of an elimination byproduct instead of the desired ether.

Common Byproducts:

  • 4-Bromo-2-(alkenoxymethyl)thiophene: Formed via an E2 elimination pathway, especially with secondary or tertiary alkyl halides.

  • Unreacted Starting Material: Due to steric hindrance or a poor leaving group on the alkyl halide.

Troubleshooting Logic:

Ether_Synthesis_Troubleshooting start Problem: Low Ether Yield Elimination Byproduct No Reaction check_halide Examine Alkyl Halide Structure start:f0->check_halide start:f1->check_halide check_base Evaluate Base and Temperature start:f0->check_base solution_halide Use Primary or Methyl Halide check_halide->solution_halide Secondary or Tertiary Halide solution_conditions Use a Weaker Base and/or Lower Temperature check_base->solution_conditions Strong Base/High Temp

Caption: Troubleshooting logic for Williamson ether synthesis.

Experimental Protocol Considerations:

  • Alkyl Halide: Use primary or methyl halides to favor the Sₙ2 reaction over E2 elimination.

  • Base: Use a non-hindered base like sodium hydride (NaH) to deprotonate the alcohol. The reaction is often performed in a polar apathetic solvent like THF or DMF.

  • Temperature: Maintain the lowest temperature necessary for the reaction to proceed to minimize elimination.

Grignard Reagent Formation and Subsequent Reactions

Issue: Low yield of the desired Grignard adduct and formation of a homocoupled byproduct.

Common Byproducts:

  • 2,2'-Methylenebis(4-bromothiophene): Homocoupling product of two molecules of the Grignard reagent.

  • Unreacted Starting Material: Incomplete formation of the Grignard reagent, often due to moisture.

  • Protonated Starting Material: The Grignard reagent is quenched by a proton source (e.g., water).

Troubleshooting Workflow:

Grignard_Troubleshooting cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solutions Low Yield of Adduct Low Yield of Adduct Moisture Present? Moisture Present? Low Yield of Adduct->Moisture Present? Homocoupling Byproduct Homocoupling Byproduct High Local Concentration? High Local Concentration? Homocoupling Byproduct->High Local Concentration? Unreacted Starting Material Unreacted Starting Material Unreacted Starting Material->Moisture Present? Ensure Anhydrous Conditions Ensure Anhydrous Conditions Moisture Present?->Ensure Anhydrous Conditions Slow Addition of Electrophile Slow Addition of Electrophile High Local Concentration?->Slow Addition of Electrophile Use Dilute Solutions Use Dilute Solutions High Local Concentration?->Use Dilute Solutions

Caption: Troubleshooting Grignard reactions with this compound.

Detailed Methodology for Grignard Reagent Formation:

  • Glassware and Reagents: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous diethyl ether or THF should be used as the solvent.

  • Initiation: Place magnesium turnings in the reaction flask. A small crystal of iodine can be added to activate the magnesium surface.

  • Addition: Add a solution of this compound in the anhydrous solvent dropwise to the magnesium suspension. The reaction is exothermic and should be controlled with an ice bath.

  • Reaction with Electrophile: Once the Grignard reagent has formed (solution turns cloudy and greyish), the electrophile is added slowly at a low temperature to minimize side reactions.

Acylation of the Alcohol Group

Issue: Incomplete reaction or formation of colored impurities.

Common Byproducts:

  • Unreacted Starting Material: Insufficiently reactive acylating agent or catalyst.

  • Polymeric/Tarry Materials: Can result from side reactions of the thiophene ring under strongly acidic or basic conditions.

Troubleshooting Recommendations:

ProblemPossible CauseRecommended Solution
Incomplete AcylationWeak acylating agentUse a more reactive agent (e.g., acyl chloride or anhydride instead of a carboxylic acid).
Insufficient catalystIncrease the amount of catalyst (e.g., pyridine, DMAP) or use a stronger one.
Formation of Colored ImpuritiesHarsh reaction conditionsUse milder conditions (lower temperature, less aggressive catalyst). Consider using a base scavenger if acidic byproducts are formed.
Instability of the productPurify the product promptly after the reaction is complete.

This technical support guide is intended to be a starting point for troubleshooting common issues in reactions involving this compound. For specific and complex issues, consulting detailed literature procedures and considering the specific nature of all reagents involved is highly recommended.

Technical Support Center: Optimizing Cross-Coupling Reactions of Electron-Rich Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules involving electron-rich heterocycles. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the yield and efficiency of your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with electron-rich heterocycles often challenging?

Electron-rich heterocycles (e.g., pyrroles, furans, thiophenes, indoles) can pose unique challenges in cross-coupling reactions. The high electron density of the heterocyclic ring can lead to several issues:

  • Catalyst Inhibition: The heteroatoms (N, O, S) in the ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.

  • Side Reactions: Electron-rich systems can be more susceptible to side reactions such as protodeboronation (in Suzuki couplings) and homocoupling.

  • Oxidative Addition: The C-X bond (where X is a halide) on an electron-rich heterocycle can be more difficult to oxidatively add to the palladium center, which is often the rate-limiting step.

Q2: What are the most common side reactions observed, and how can they be minimized?

The two most prevalent side reactions are homocoupling and protodeboronation.

  • Homocoupling: This is the self-coupling of the organometallic reagent (e.g., boronic acid) to form a symmetrical biaryl byproduct. It is often promoted by the presence of oxygen or Pd(II) species.

    • Mitigation Strategies:

      • Thorough Degassing: Rigorously degas all solvents and reagents to remove oxygen.

      • Use of Pd(0) Precatalysts: Employ Pd(0) sources like Pd₂(dba)₃ or use efficient precatalysts that readily generate the active Pd(0) species to minimize the concentration of Pd(II).

      • Control Stoichiometry: Avoid using a large excess of the organometallic reagent.

  • Protodeboronation: This involves the cleavage of the C-B bond in a boronic acid and its replacement with a hydrogen atom, typically from a water molecule.

    • Mitigation Strategies:

      • Anhydrous Conditions: Use thoroughly dried solvents and reagents.

      • Use of Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than their corresponding boronic acids.

      • Choice of Base: A milder base may reduce the rate of protodeboronation.

Q3: How do I choose the optimal ligand for my reaction?

Ligand selection is critical for a successful cross-coupling reaction. For electron-rich heterocycles, bulky, electron-rich phosphine ligands are often the most effective.

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are known to be highly effective for heteroaryl couplings. Their steric bulk helps to promote the reductive elimination step and prevent catalyst decomposition, while their electron-donating nature facilitates the oxidative addition step.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors that form very stable palladium complexes, which can be highly active for challenging couplings.

Troubleshooting Guides

Issue 1: Low to No Product Formation

Possible Causes & Solutions

Possible CauseRecommended Action
Catalyst Inactivity/Deactivation 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). 2. Increase Catalyst Loading: A modest increase (e.g., from

Technical Support Center: Catalyst Deactivation in Suzuki Reactions with Sulfur Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance for troubleshooting Suzuki-Miyaura cross-coupling reactions when catalyst deactivation by sulfur compounds is a concern. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you overcome common challenges in your research.

Frequently Asked questions (FAQs)

Q1: Why is my palladium catalyst being deactivated in the presence of sulfur-containing molecules?

A1: Palladium catalysts are highly susceptible to poisoning by sulfur compounds. The primary deactivation mechanism is the strong chemisorption of sulfur onto the palladium surface, which blocks the active sites necessary for the catalytic cycle to proceed.[1] This strong interaction can lead to the formation of catalytically inactive palladium sulfide (PdS) complexes, significantly reducing or completely halting the reaction.[1]

Q2: Are all sulfur-containing functional groups equally problematic?

A2: No, the degree of catalyst poisoning varies depending on the nature of the sulfur-containing functional group. Unprotected thiols (-SH) are particularly detrimental due to the high affinity of sulfur for palladium.[1] Other functional groups like thiophenes, thioethers, and sulfones can also deactivate the catalyst, though potentially to a lesser extent.[1] The specific impact can be influenced by the reaction conditions and the electronic properties of the sulfur-containing substrate.

Q3: What are the typical signs of catalyst deactivation in my Suzuki reaction?

A3: The most common indicator of catalyst deactivation is a lower than expected yield or a complete failure of the reaction. Other signs include a sluggish reaction rate, incomplete consumption of starting materials, and the formation of byproducts such as those from the homocoupling of the boronic acid.[1] In some cases, you may observe the precipitation of palladium black, which is an aggregated, inactive form of the catalyst.

Q4: Can a sulfur-poisoned palladium catalyst be regenerated?

A4: In some instances, yes. Regeneration of a sulfur-poisoned palladium catalyst is often possible through oxidative treatments.[1] Methods such as heating the catalyst in a stream of air or treating it with oxidizing agents have been shown to restore some of its activity by converting the adsorbed sulfur species into volatile sulfur oxides.[1] However, complete regeneration is not always achievable and its effectiveness depends on the severity of the poisoning.

Q5: How can I prevent catalyst deactivation when using a substrate with a thiol group?

A5: The most effective strategy is to protect the thiol group before performing the Suzuki-Miyaura coupling. A variety of protecting groups can be employed, which can be removed after the cross-coupling is complete. This prevents the sulfur from directly interacting with and poisoning the palladium catalyst.

Troubleshooting Guides

Issue 1: Low to no conversion with a sulfur-containing substrate.

  • Observation: The reaction has stalled, with a significant amount of starting material remaining.

  • Potential Cause: Catalyst poisoning by the sulfur-containing compound.

  • Troubleshooting Workflow:

    G A Low/No Conversion Observed B Is an unprotected thiol (-SH) present? A->B C Protect the thiol group (See Protocol 2) B->C Yes D Is a different sulfur functional group present (e.g., thiophene, sulfide)? B->D No H Reaction Successful? C->H E Increase catalyst loading (e.g., 2-5 mol%) D->E Yes F Use a more robust ligand (e.g., bulky biarylphosphines) E->F G Slow addition of the sulfur-containing reagent F->G G->H I Consider alternative synthetic route H->I No

    Caption: Troubleshooting workflow for low or no conversion.

Issue 2: The reaction starts but does not go to completion.

  • Observation: Initial product formation is observed (e.g., by TLC or LC-MS), but the reaction stalls over time.

  • Potential Cause: Progressive catalyst deactivation. The catalyst is initially active but is slowly poisoned by the sulfur-containing substrate throughout the reaction.

  • Solutions:

    • Slow Addition: Instead of adding the sulfur-containing reagent all at once, add it portion-wise or via a syringe pump over several hours. This maintains a low concentration of the poisoning agent at any given time.[1]

    • Increase Catalyst Loading: A higher initial catalyst loading may provide enough active sites to carry the reaction to completion despite some deactivation.

Data on Catalyst Inhibition by Sulfur Compounds

While a systematic, directly comparable dataset is challenging to compile due to varying experimental conditions across studies, the following table summarizes the general impact of different sulfur-containing functional groups on Suzuki-Miyaura reactions.

Sulfur Functional GroupGeneral Impact on CatalystRepresentative Example & YieldReference/Notes
Unprotected Thiol (-SH) Severe DeactivationCoupling of 4-bromobenzenethiol often results in low yields and disulfide side products.Thiols are known to be one of the few functional groups not well-tolerated in Suzuki reactions.
Thiophene Moderate to Severe DeactivationPalladium-catalyzed direct arylation of thiophene derivatives can be efficient but may require low palladium concentrations (0.1–0.001 mol%) to avoid rapid formation of inactive palladium black.Yields are highly dependent on the specific thiophene derivative and reaction conditions.
Thioether (-S-) Mild to Moderate DeactivationThioethers can be used as protecting groups for thiols, indicating their greater compatibility with Suzuki conditions compared to free thiols.The specific thioether structure influences the extent of catalyst inhibition.
Sulfoxide (-SO-) Mild DeactivationSuzuki coupling of substrates like (4-(Butylsulfinyl)phenyl)boronic acid is feasible, but catalyst choice is critical.The potential for catalyst poisoning by the sulfur atom is a key consideration.
Sulfone (-SO2-) Generally well-toleratedSulfones are often compatible with Suzuki coupling conditions.The strong oxidation state of sulfur in sulfones reduces its Lewis basicity and affinity for the palladium catalyst.

Experimental Protocols

Protocol 1: Evaluating Catalyst Susceptibility to Sulfur Poisoning

Objective: To determine the effect of a specific sulfur compound on the performance of a Suzuki-Miyaura reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water)

  • Sulfur-containing compound of interest (e.g., thiophenol)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and analytical equipment (TLC, GC-MS, or LC-MS)

Procedure:

  • Baseline Reaction:

    • In a flame-dried Schlenk flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

    • Add the palladium catalyst (0.02 mmol, 2 mol%).

    • Seal the flask, and evacuate and backfill with inert gas three times.

    • Add degassed solvent (e.g., 5 mL of 4:1 dioxane/water).

    • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor for completion.

    • Determine the yield of the product to establish a baseline.

  • Poisoned Reaction:

    • Repeat the baseline reaction setup.

    • Prior to adding the catalyst, introduce a specific concentration of the sulfur-containing compound (e.g., 1 mol%, 5 mol%, or a specific ppm level).

    • Add the palladium catalyst and proceed with the reaction as in the baseline.

    • Monitor the reaction and determine the final yield.

  • Analysis:

    • Compare the yield of the poisoned reaction to the baseline reaction to quantify the inhibitory effect of the sulfur compound.

Protocol 2: Protection of a Thiol Group for Suzuki-Miyaura Coupling

Objective: To protect a thiol group on an aryl halide prior to its use in a Suzuki reaction. This example uses 2-ethylhexyl acrylate for protection.

Materials:

  • Aryl thiol (e.g., 4-bromobenzenethiol)

  • 2-ethylhexyl acrylate

  • Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Solvent (e.g., THF)

  • Saturated aqueous NH₄Cl solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aryl thiol (1.0 mmol) in the solvent (e.g., 5 mL THF).

  • Add a catalytic amount of the base (e.g., 1-2 drops of DBU).

  • Addition of Protecting Group: Add the protecting group (e.g., 2-ethylhexyl acrylate, 1.1 mmol) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC until the starting thiol is consumed.

  • Work-up:

    • Quench the reaction with the saturated aqueous NH₄Cl solution.

    • Extract the product with the organic solvent (e.g., 3 x 10 mL of ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The resulting protected thioether can often be used in the subsequent Suzuki-Miyaura coupling without further purification. If necessary, purify by flash column chromatography.

Protocol 3: Regeneration of a Sulfur-Poisoned Palladium Catalyst

Objective: To regenerate a heterogeneous palladium catalyst that has been deactivated by sulfur compounds.

Materials:

  • Sulfur-poisoned heterogeneous palladium catalyst (e.g., Pd on carbon)

  • Water

  • Organic solvent (e.g., acetone or ethanol)

  • Tube furnace

  • Air or oxygen source

  • Hydrogen gas source (for reduction step, if necessary)

Procedure:

  • Catalyst Recovery: Recover the poisoned catalyst from the reaction mixture by filtration.

  • Washing: Wash the recovered catalyst thoroughly with water and an organic solvent to remove any adsorbed organic residues.

  • Drying: Dry the catalyst completely in an oven or under vacuum.

  • Oxidative Treatment:

    • Place the dried, poisoned catalyst in a tube furnace.

    • Heat the catalyst in a stream of air or oxygen at a temperature typically ranging from 300 to 500 °C for several hours. This process aims to oxidize the adsorbed sulfur to volatile sulfur oxides (SOx).[1]

  • Reduction (if necessary):

    • After the oxidative treatment, the palladium may be in an oxidized state (PdO). To regenerate the active Pd(0) species, the catalyst can be reduced by heating it in a stream of hydrogen gas (H₂).[1]

  • Activity Testing: The regenerated catalyst should be tested in a small-scale reaction (as in Protocol 1) to assess the recovery of its catalytic activity.[1]

Visualizations

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 PdII_A R1-Pd(II)-X(L2) Pd0->PdII_A Oxidative Addition PdII_B R1-Pd(II)-OR'(L2) PdII_A->PdII_B Metathesis PdII_C R1-Pd(II)-R2(L2) PdII_B->PdII_C Transmetalation PdII_C->Pd0 Reductive Elimination Product R1-R2 PdII_C->Product R1X R1-X R1X->PdII_A Base Base Base->PdII_B BoronicAcid R2-B(OR)2 BoronicAcid->PdII_C

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deactivation_Mechanism ActiveCatalyst Active Pd(0) Catalyst Site PoisonedCatalyst Deactivated Catalyst Site (Pd-S bond) ActiveCatalyst->PoisonedCatalyst Chemisorption SulfurCompound Sulfur Compound (e.g., R-SH) SulfurCompound->PoisonedCatalyst NoReaction Catalytic Cycle Blocked PoisonedCatalyst->NoReaction

Caption: Simplified mechanism of palladium catalyst deactivation by a sulfur compound.

References

Technical Support Center: Managing Temperature Control for Exothermic Grignard Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues encountered during the exothermic process of Grignard reagent formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a dangerous exotherm during Grignard reagent formation?

A1: The primary causes of dangerous exotherms in Grignard reactions include:

  • Delayed Initiation: The reaction can be slow to start, leading to an accumulation of the organic halide. Once the reaction initiates, the built-up reagent can react rapidly, causing a sudden and significant release of heat.[1][2]

  • Inefficient Heat Dissipation: On a larger scale, the heat generated by the reaction can surpass the heat removal capacity of the reactor. The surface-area-to-volume ratio decreases as reactor size increases, making heat dissipation less efficient.[1]

  • Rapid Reagent Addition: Adding the organic halide too quickly can lead to an uncontrolled, vigorous reaction and a subsequent thermal runaway.[1][3]

  • Solvent Choice: The solvent can influence the reaction's exothermicity. Tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher boiling point, which can help manage the reaction temperature.[1][4]

Q2: What are the signs that the Grignard reaction has initiated?

A2: Signs of a successful initiation include:

  • A noticeable increase in the temperature of the reaction mixture.[5]

  • The appearance of bubbles on the surface of the magnesium turnings.[4]

  • A change in the appearance of the reaction mixture, which may become cloudy or grayish-brown.[3][6]

  • In some cases, the disappearance of the color of an initiator like iodine.[7]

Q3: What is the optimal temperature range for Grignard reagent formation?

A3: The optimal temperature can vary depending on the specific reactants and scale. A common practice is to initiate the reaction at room temperature and then maintain it at a gentle reflux.[5] For greater control and to minimize side reactions, conducting the reaction at a lower temperature, such as between 0 and 10 °C, is often recommended.[5] Some continuous processes have been reported to operate in a wider range, between -50 to +80 °C.[5] For certain functionalized Grignard reagents, formation at very low temperatures (e.g., -78 °C) is necessary to maintain stability.[8][9]

Q4: How can I effectively cool a Grignard reaction?

A4: Effective cooling methods include:

  • Ice-Water Bath: This is a common and effective method for laboratory-scale reactions.[5][10]

  • Cryocooler or Chiller: For more precise and lower temperature control, a cryocooler or a chiller can be used.[5][11]

  • Jacketed Reactor: For larger-scale reactions, a reactor with a cooling jacket is essential for efficient heat removal.[12][13]

  • Reflux Condenser: The boiling of a low-boiling point solvent like diethyl ether can help dissipate heat, with the vapors being condensed and returned to the flask.[4][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reaction Fails to Initiate Inactive magnesium surface (oxide layer).[5][6]Activate the magnesium by gentle heating in a vacuum, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[3][5][14] Mechanically crushing the magnesium turnings can also expose a fresh surface.[3]
Wet glassware or solvent.[5][15]Ensure all glassware is flame-dried or oven-dried immediately before use and cooled under an inert atmosphere.[3] Use rigorously dried, anhydrous solvents.[5]
Impure reagents.[5]Use freshly purified reagents.
Exothermic Reaction is Too Vigorous and Difficult to Control Addition of the organic halide is too fast.[1][5]Add the halide dropwise using an addition funnel to maintain a steady, controllable reflux.[5]
Insufficient cooling.[5]Use an ice bath, cryocooler, or an efficient chiller to maintain the desired reaction temperature.[5] For larger scale, ensure the reactor's cooling system is adequate.[1]
High concentration of reagents.[5]Ensure adequate solvent volume to help dissipate heat effectively.[5]
Reaction Temperature is Consistently Too High, Even with Cooling Reagent addition rate is too high.[1]Slow down the rate of addition of the organic halide.[1]
Cooling system is not functioning optimally.Check the flow rate and temperature of the coolant. For jacketed reactors, ensure there is no fouling on the heat exchange surfaces.[12]
Reagent concentrations are too high.Dilute the reaction mixture by adding more anhydrous solvent.
Formation of Significant Byproducts (e.g., Wurtz Coupling) High local concentration of the organic halide.[6]Slow, controlled addition of the halide minimizes its concentration in the reactor, reducing the likelihood of the Wurtz coupling side reaction.[1][3]
Elevated reaction temperature.[5][6]Maintain a low reaction temperature to minimize side reactions.[5]

Quantitative Data Summary

Parameter Value/Range Context Reference
General Reaction Temperature 0 - 10 °CFor controlled reactions to minimize side products.[5]
Room Temperature (initiation) to gentle refluxCommon laboratory practice.[5]
-50 to +80 °CReported range for some continuous processes.[5]
-78 °CFor the formation of certain functionalized Grignard reagents.[8][9]
Heat of Reaction (Example) -87 to -89 kcal/molFor the formation of an aryl-magnesium halide.[2]
Calculated Adiabatic Temperature Rise (Example) 167 °CIllustrates the significant hazard potential.[2]
Typical Excess of Grignard Reagent 1.1 - 1.2 equivalentsUsed in subsequent reactions to ensure completion.[3]

Experimental Protocols

Protocol 1: General Procedure for Grignard Reagent Formation (Laboratory Scale)

Methodology:

  • Glassware Preparation: Thoroughly flame-dry or oven-dry all glassware (a three-necked round-bottom flask, a reflux condenser, a dropping funnel, and a drying tube) and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.[3]

  • Reagent Setup: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask equipped with a magnetic stir bar.[3]

  • Solvent and Halide Preparation: In the dropping funnel, prepare a solution of the organic halide (1 equivalent) in anhydrous diethyl ether or THF.[3]

  • Initiation: Add a small portion of the organic halide solution to the magnesium turnings to initiate the reaction. Gentle warming with a heat gun or a warm water bath may be necessary.[3] Signs of initiation include a temperature increase and a change in color.[5]

  • Controlled Addition: Once the reaction has initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux. Use an ice-water bath to control the exotherm as needed.[3][5]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[5] The resulting gray-to-brown solution is the Grignard reagent.[3]

Protocol 2: Titration of the Grignard Reagent

Methodology:

  • Preparation: In a dry vial under an inert atmosphere, place a known small amount of iodine and dissolve it in anhydrous THF.

  • Cooling: Cool the vial to 0 °C in an ice bath.[3]

  • Titration: Slowly add the prepared Grignard reagent dropwise via a syringe while stirring vigorously until the purple color of the iodine disappears.[3]

  • Calculation: Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine.[3]

  • Replication: Repeat the titration for accuracy.[3]

Visualizations

Grignard_Troubleshooting_Workflow Troubleshooting Grignard Reaction Initiation start Start Grignard Reaction Setup check_initiation Observe for signs of initiation (temp increase, bubbling, color change) start->check_initiation initiated Reaction Initiated Proceed with controlled addition check_initiation->initiated Yes no_initiation No Initiation Observed check_initiation->no_initiation No end Continue Reaction initiated->end check_conditions Check Anhydrous Conditions (Glassware, Solvent) no_initiation->check_conditions conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Conditions Not Anhydrous Dry glassware/solvent and restart check_conditions->conditions_bad No activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane, gentle heat) conditions_ok->activate_mg activate_mg->check_initiation

Caption: Troubleshooting workflow for Grignard reaction initiation.

Temperature_Control_Logic Logic for Managing Grignard Exotherm start Begin Slow Addition of Organic Halide monitor_temp Continuously Monitor Reaction Temperature start->monitor_temp temp_ok Temperature within Safe Limits Continue Addition monitor_temp->temp_ok Stable temp_high Temperature Rising Rapidly monitor_temp->temp_high Increasing temp_ok->monitor_temp action1 Decrease Addition Rate temp_high->action1 action2 Increase External Cooling temp_high->action2 check_again Re-evaluate Temperature action1->check_again action2->check_again check_again->temp_ok Controlled runaway Runaway Condition Emergency Stop/Quench check_again->runaway Uncontrolled

Caption: Decision logic for controlling the exotherm during Grignard formation.

References

Technical Support Center: Solvent Effects on Bromothiophene Isomer Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when studying the solvent effects on the reactivity of bromothiophene isomers.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

Q1: What are the primary reactivity differences between 2-bromothiophene and 3-bromothiophene?

A1: 2-Bromothiophene is generally more reactive than 3-bromothiophene in several key transformations, particularly those involving the cleavage of the carbon-bromine (C-Br) bond. Theoretical studies and experimental data suggest the C-Br bond at the 3-position is stronger and has a higher activation barrier for cleavage.[1] This difference is critical in reactions like Grignard formation, which is notoriously more difficult with 3-bromothiophene, and in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[1] Furthermore, the acidity of the ring protons differs significantly, which is crucial for reactions involving deprotonation. For 3-bromothiophene, the C2-H is the most acidic, whereas for 2-bromothiophene, the C5-H is the most acidic.[1]

Q2: How do solvents fundamentally influence the reactivity of bromothiophenes?

A2: Solvents can dramatically alter reaction outcomes by influencing kinetics, thermodynamics, and product selectivity.[2] Key mechanisms include:

  • Solubility: Ensuring all reactants (e.g., the organic bromothiophene and inorganic base) are sufficiently dissolved to interact.[3]

  • Stabilization: Solvents can stabilize or destabilize reactants, transition states, and products to different extents, thereby changing the energy barrier of the reaction.[2][4]

  • Direct Participation: In some cases, solvent molecules can directly participate in the reaction mechanism.[2]

  • Reactivity Modulation: Solvents can enhance or suppress the reactivity of nucleophiles. For example, polar protic solvents can form hydrogen bonds with nucleophiles, creating a "solvent cage" that reduces their reactivity.[3][5][6]

Q3: What is the practical difference between polar protic and polar aprotic solvents in these reactions?

A3: The distinction is critical for nucleophilic substitution and reactions involving charged intermediates.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[3][6] They are excellent at solvating both cations and anions.[3] While they can dissolve ionic reagents, they can also strongly solvate and stabilize anionic nucleophiles through hydrogen bonding, which can decrease nucleophilicity and slow down SN2-type reactions.[5][6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) have large dipole moments but lack O-H or N-H bonds.[3][6] They are effective at solvating cations through ion-dipole interactions but leave anions relatively "naked" and more reactive.[5][6] This often leads to a significant rate acceleration for SN2 reactions.[5]

Section 2: Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

This section addresses common issues encountered during Suzuki-Miyaura cross-coupling reactions of bromothiophene isomers.

Issue 1: Low or No Yield of the Desired Coupled Product

  • Symptoms: Starting material remains largely unconsumed, or a complex mixture of unidentifiable products is formed.

  • Possible Causes & Solutions:

    • Poor Solubility: The boronic acid or base may not be soluble enough in the chosen solvent.

      • Solution: Switch to a mixed solvent system known to balance the solubility of both organic and inorganic reagents. Common choices include 1,4-dioxane/water, toluene/water, or DMF.[4][7] Studies have shown that a 1,4-dioxane/water mixture can produce better yields than dry toluene.[8]

    • Catalyst Deactivation: The Pd(0) catalyst can be sensitive to oxygen or may precipitate as inactive palladium black.[9]

      • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[4] Use fresh, high-quality catalyst and ensure all solvents are properly degassed before use.

    • Inefficient Transmetalation: The transfer of the organic group from boron to palladium can be slow if the base is inappropriate for the solvent and substrate.

      • Solution: Screen different bases. K₂CO₃ and K₃PO₄ are common and effective choices.[4] For anhydrous couplings using K₃PO₄, adding a small amount of water (e.g., 5 equivalents) can sometimes be beneficial.[10]

Issue 2: Significant Debromination (Hydrodehalogenation) Side Reaction

  • Symptoms: Formation of a significant amount of thiophene or the corresponding mono-bromothiophene as a byproduct.[11]

  • Possible Causes & Solutions:

    • Formation of Palladium-Hydride (Pd-H) Species: This is the primary cause of debromination. The hydride source can be the base, solvent, or impurities.[11]

      • Solution: Use anhydrous, degassed solvents to eliminate protic impurities like water and alcohols.[11]

    • Excess Water in Solvent System: While some water is necessary in many Suzuki protocols, an excess can promote protodebromination.[4]

      • Solution: Carefully control the amount of water in mixed solvent systems. An 8:1 ratio of dioxane to water has been shown to minimize this side reaction for similar substrates.[4]

    • High Reaction Temperature: Higher temperatures can accelerate the rate of debromination.[11]

      • Solution: Lower the reaction temperature (e.g., to 40-80 °C) and monitor the reaction for improvement.[11]

troubleshooting_suzuki start Low/No Yield or Debromination in Suzuki Coupling? check_reagents 1. Check Reagents - Is catalyst fresh? - Is boronic acid pure? - Is base appropriate? start->check_reagents Start Diagnosis check_solvent 2. Evaluate Solvent System - Are reactants soluble? - Is solvent anhydrous/degassed? check_reagents->check_solvent Reagents OK? sol_reagents Use fresh catalyst. Screen different bases (e.g., K₂CO₃, K₃PO₄). check_reagents->sol_reagents check_conditions 3. Optimize Conditions - Is temperature too high? - Is atmosphere inert? check_solvent->check_conditions Solvent OK? sol_solvent Switch to mixed solvent (e.g., Dioxane/H₂O, Toluene/H₂O). Control water content carefully. check_solvent->sol_solvent sol_conditions Lower reaction temperature. Ensure rigorous degassing and inert atmosphere. check_conditions->sol_conditions solvent_effect_snar cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nucleophile (Nu⁻) Rate_protic SLOW REACTION Nu_protic->Rate_protic Shielded & Stabilized Solv_protic Solvent Cage (H-Bonding) Nu_aprotic "Naked" Nucleophile (Nu⁻) Rate_aprotic FAST REACTION Nu_aprotic->Rate_aprotic Highly Reactive experimental_workflow start Assemble Flame-Dried Glassware Under Ar/N₂ add_reagents Add 3-Bromothiophene & Anhydrous THF start->add_reagents cool Cool to -78 °C (Dry Ice/Acetone) add_reagents->cool add_buli Add t-BuLi Dropwise (Maintain T < -70 °C) cool->add_buli stir Stir for 1 hour at -78 °C add_buli->stir add_electrophile Add Electrophile (E⁺) Dropwise at -78 °C stir->add_electrophile warm Warm to Room Temp & Stir 1-3 hours add_electrophile->warm quench Quench with sat. NH₄Cl (aq) warm->quench extract Extract with Organic Solvent, Wash, Dry, Concentrate quench->extract purify Purify Product (Chromatography/Distillation) extract->purify end Isolated Product purify->end

References

Technical Support Center: Suzuki Coupling of (4-Bromothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the selection of a suitable base and to troubleshoot common issues encountered during the Suzuki coupling of (4-Bromothiophen-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki coupling reaction?

A1: The base is a critical component in the Suzuki coupling catalytic cycle. Its primary role is to activate the boronic acid partner, forming a more nucleophilic boronate species. This activation facilitates the crucial transmetalation step, where the organic group from the boron atom is transferred to the palladium catalyst. The choice of base can significantly influence the reaction rate, yield, and the prevalence of side reactions.[1][2][3]

Q2: Which bases are generally recommended for the Suzuki coupling of bromothiophenes like this compound?

A2: For Suzuki couplings involving bromothiophenes, inorganic bases are typically the most effective. Commonly used bases include potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃). The selection often depends on the specific boronic acid partner, the palladium catalyst/ligand system, and the solvent used.[4][5][6]

Q3: Do I need to protect the hydroxyl group of this compound before performing the Suzuki coupling?

A3: In many instances, the free hydroxyl group on this compound does not need to be protected for a successful Suzuki coupling. Many modern Suzuki-Miyaura coupling conditions are tolerant of a wide range of functional groups, including alcohols. However, if you experience low yields or side reactions, protection of the hydroxyl group as a silyl ether (e.g., TBS) or another suitable protecting group might be beneficial. In some cases, the hydroxyl group can even assist in the reaction.

Q4: What are the most common side reactions to be aware of in this type of Suzuki coupling?

A4: The most common side reactions include:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom on your coupling partner. This is often exacerbated by strong bases and the presence of water.[7]

  • Homocoupling: The coupling of two molecules of the boronic acid partner. This can be minimized by ensuring anaerobic conditions.

  • Dehalogenation: The replacement of the bromine atom on the thiophene ring with a hydrogen atom.

  • Catalyst Decomposition: Indicated by the formation of palladium black, which leads to a loss of catalytic activity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive Catalyst: The palladium catalyst may have decomposed or been poisoned.Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or high-quality catalyst and ligands. Consider using a more robust pre-catalyst.
Inappropriate Base: The chosen base may not be strong enough or soluble enough in the reaction medium.Screen a variety of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.
Hydroxyl Group Interference: The free hydroxyl group might be coordinating with the palladium catalyst, inhibiting its activity.While often not necessary, consider protecting the hydroxyl group as a silyl ether or another appropriate protecting group if other troubleshooting steps fail.
Poor Solubility of Reagents: One or more of the reaction components may not be sufficiently soluble in the chosen solvent.Try a different solvent system. A mixture of an organic solvent (like dioxane, toluene, or THF) with water is often effective as it helps to dissolve both the organic substrates and the inorganic base.
Significant Protodeboronation of Boronic Acid Base is too strong or reaction time is too long: Strong bases in the presence of water can promote the cleavage of the C-B bond.Use a milder base like K₂CO₃ or Na₂CO₃. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
Formation of Homocoupling Product Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere throughout the reaction.
Dehalogenation of this compound Inefficient Catalytic Cycle: The reductive elimination step may be slow compared to competing dehalogenation pathways.Optimize the ligand for the palladium catalyst. Electron-rich and bulky ligands can often promote the desired cross-coupling.

Data Presentation: Comparison of Bases for Suzuki Coupling of Bromothiophenes

The following table summarizes yields obtained with different bases in Suzuki couplings of various bromothiophene derivatives with arylboronic acids. While not specific to this compound, this data provides a useful starting point for base selection.

BaseSubstrateCatalyst SystemSolventTemperature (°C)Yield (%)Reference
K₃PO₄ 2,5-Dibromo-3-hexylthiophenePd(PPh₃)₄1,4-Dioxane/H₂O90Good to moderate[4]
K₂CO₃ 2-BromothiophenePd(PPh₃)₄Toluene/H₂O80~85-95[8]
Na₂CO₃ 3-BromothiophenePd(PPh₃)₄Toluene/H₂O80~80-90[8]
Cs₂CO₃ 2-BromopyridinePd(dppf)Cl₂Dioxane100High[6]

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for your specific boronic acid and available laboratory conditions.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki_Base_Selection_Workflow cluster_0 Initial Assessment cluster_1 Base Screening cluster_2 Optimization & Troubleshooting Start Start Substrate_Analysis Analyze Substrate: This compound Start->Substrate_Analysis Literature_Search Consult Literature for Similar Thiophene Couplings Substrate_Analysis->Literature_Search Select_Bases Select Common Bases: K3PO4, K2CO3, Na2CO3 Literature_Search->Select_Bases Run_Small_Scale Run Small-Scale Screening Reactions Select_Bases->Run_Small_Scale Analyze_Results Analyze Yields & Purity (TLC, LC-MS) Run_Small_Scale->Analyze_Results Good_Yield Good Yield? Analyze_Results->Good_Yield Optimize_Conditions Optimize Catalyst, Solvent, & Temperature Good_Yield->Optimize_Conditions Yes Troubleshoot Troubleshoot: - Catalyst Inactivation - Protodeboronation - Hydroxyl Group Interference Good_Yield->Troubleshoot No End End Optimize_Conditions->End Troubleshoot->Run_Small_Scale

Caption: Workflow for selecting a suitable base for the Suzuki coupling.

Suzuki_Troubleshooting_Logic Start Low/No Yield Check_Inert Inert Atmosphere & Degassed Solvents? Start->Check_Inert Check_Catalyst Catalyst & Ligand Quality? Check_Inert->Check_Catalyst Yes Solution_Inert Improve Degassing & Purging Check_Inert->Solution_Inert No Check_Base Base Choice & Solubility? Check_Catalyst->Check_Base Yes Solution_Catalyst Use Fresh Catalyst/Ligand or Pre-catalyst Check_Catalyst->Solution_Catalyst No Check_OH Potential OH Group Interference? Check_Base->Check_OH Yes Solution_Base Screen Different Bases (K3PO4, K2CO3) Check_Base->Solution_Base No Solution_OH Protect Hydroxyl Group (e.g., TBS-ether) Check_OH->Solution_OH Consider

Caption: Troubleshooting logic for a low-yielding Suzuki coupling reaction.

References

Technical Support Center: Minimizing Debromination in Reactions with Bromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing and troubleshooting debromination, a common and often frustrating side reaction encountered when working with bromothiophenes. This guide offers detailed troubleshooting advice in a question-and-answer format, optimized experimental protocols, and data-driven insights to help you mitigate C-Br bond cleavage and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem with bromothiophenes?

A1: Debromination is an undesired side reaction where the bromine atom on a thiophene ring is replaced by a hydrogen atom. This leads to the formation of thiophene or partially debrominated intermediates as byproducts, reducing the yield of the desired product and complicating purification.[1] The carbon-bromine bond on a thiophene ring can be susceptible to cleavage under various conditions, including the presence of highly reactive organometallic intermediates (like 3-thienyllithium or 3-thienylmagnesium bromide), reductive dehalogenation by certain metals or catalysts, and even photodegradation.[2]

Q2: In which common reactions is debromination of bromothiophenes most frequently observed?

A2: Debromination is a significant side reaction in several key transformations:

  • Lithium-Halogen Exchange: Formation of thienyllithium species using organolithium reagents like n-BuLi or t-BuLi is a common step where debromination can occur.[2]

  • Grignard Reagent Formation: The reaction of bromothiophenes with magnesium metal to form a Grignard reagent is sensitive to conditions that can lead to debromination.[2][3]

  • Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig aminations, the bromothiophene starting material can be debrominated, a process often termed hydrodehalogenation.[1][4] This is often promoted by elevated temperatures or specific ligand and base combinations.[2][5]

Q3: How does the position of the bromine atom (2- vs. 3-position) on the thiophene ring affect the likelihood of debromination?

A3: Generally, 2-bromothiophene exhibits higher reactivity in many palladium-catalyzed cross-coupling reactions and lithiation compared to 3-bromothiophene.[6] This is due to the electronic properties of the thiophene ring; the C2 position is more electron-deficient, and the corresponding proton is more acidic.[6] While this can lead to faster desired reactions, the increased reactivity can also make the 2-substituted intermediates more susceptible to certain side reactions if not properly controlled. However, with optimized conditions, successful transformations can be achieved for both isomers.[6]

Troubleshooting Guides

Issue 1: Significant Debromination During Lithiation

Symptom: Formation of thiophene as a major byproduct when reacting a bromothiophene with an organolithium reagent.[2]

Troubleshooting Workflow:

start Debromination Observed During Lithiation q1 Which organolithium reagent are you using? start->q1 a1_n a1_n q1->a1_n a1_t a1_t q1->a1_t a1_LDA LDA q1->a1_LDA BuLi sol1 Consider switching to t-BuLi. It can be more efficient for halogen-metal exchange. BuLi->sol1 sol2 Use 2 equivalents of t-BuLi. The second equivalent scavenges the t-BuBr byproduct. BuLi->sol2 sol3 LDA is a non-nucleophilic base and will likely cause deprotonation, not halogen exchange. Switch to n-BuLi or t-BuLi. a1_LDA->sol3 q2 What is your reaction temperature? sol1->q2 sol2->q2 sol3->start Re-evaluate a2_high > -70 °C q2->a2_high a2_low -78 °C or lower q2->a2_low sol4 Lower the temperature. Lithium-halogen exchange is very fast, even at -78 °C, while side reactions are suppressed. a2_high->sol4 q3 Are your reagents and glassware strictly anhydrous? a2_low->q3 sol4->q3 a3_no No / Unsure q3->a3_no a3_yes Yes q3->a3_yes sol5 Rigorously dry all glassware and use freshly distilled anhydrous solvents. Protic impurities will protonate the thienyllithium intermediate. a3_no->sol5 end Debromination Minimized a3_yes->end sol5->end

Caption: Troubleshooting workflow for debromination during lithiation.

Data Summary: Lithiation Conditions to Minimize Debromination

ParameterRecommendationRationale
Organolithium Reagent 2 equivalents of t-BuLiThe first equivalent performs the lithium-halogen exchange, and the second eliminates the t-BuBr byproduct, preventing it from reacting with the desired product.[2]
Temperature -78 °C or lowerLithium-halogen exchange is extremely fast even at low temperatures, while side reactions like protonation are significantly suppressed.[2]
Atmosphere Inert (Argon or Nitrogen)Prevents quenching of the highly reactive organolithium species by atmospheric moisture and oxygen.[2]
Reagents/Glassware Strictly anhydrousPrevents protonation of the thienyllithium intermediate by water or other protic impurities, which leads to the debrominated thiophene.[2]
Issue 2: Low Yield and Debromination in Grignard Reagent Formation

Symptom: The Grignard reaction with a bromothiophene fails to initiate, or results in a low yield of the desired product, with significant formation of thiophene.[2]

Troubleshooting and Optimization:

Potential CauseRecommended SolutionRationale
Passive Magnesium Surface Activate the magnesium turnings before adding the bromothiophene. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming.[2]A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting. Activation exposes a fresh metal surface.[2]
Presence of Moisture Rigorously dry all glassware (e.g., oven-dried at >120 °C) and use freshly distilled, anhydrous solvents (e.g., THF, Et2O).[2]Grignard reagents are highly basic and react readily with protic compounds like water, which will quench the reagent and lead to the formation of thiophene.[2][3]
High Reaction Temperature Maintain a controlled temperature, often between 0-10 °C during the addition of the bromothiophene, after the initial initiation.[2]While some initial heating might be needed to start the reaction, high temperatures can promote side reactions.[2]
Difficult Grignard Formation Consider using a lithium-halogen exchange with n-BuLi or t-BuLi as an alternative method to generate the nucleophilic thiophene species.3-halothiophenes can be less cooperative in Grignard formation compared to their 2-halo counterparts. Lithiation is often a more reliable method.[2]
Issue 3: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck)

Symptom: Formation of thiophene or other debrominated byproducts during a palladium-catalyzed cross-coupling reaction.[1]

Root Cause: Debromination in these reactions, often called hydrodehalogenation, typically arises from the formation of a palladium-hydride (Pd-H) species. This species can be generated from the base, solvent, or impurities and then participates in a competing catalytic cycle that replaces the bromine with a hydrogen.[1][5]

Troubleshooting Workflow:

start Debromination Observed in Pd-Catalyzed Coupling q1 Is the base too strong? start->q1 sol1 Switch to a milder base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). q1->sol1 Yes q3 Is the temperature too high? q1->q3 No q2 Is debromination still significant? sol1->q2 q2->q3 Yes end Debromination Minimized q2->end No sol2 Lower the reaction temperature (e.g., try 40-80 °C). q3->sol2 Yes q5 Could the ligand be promoting side reactions? q3->q5 No q4 Is debromination still significant? sol2->q4 q4->q5 Yes q4->end No sol3 Screen electron-rich, bulky phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos). q5->sol3 Yes q7 Are there protic impurities present? q5->q7 No q6 Is debromination still significant? sol3->q6 q6->q7 Yes q6->end No sol4 Use anhydrous, degassed solvents and high-purity reagents. q7->sol4 Yes/Unsure q7->end No sol4->end

Caption: Systematic workflow for troubleshooting debromination in Pd-catalyzed cross-coupling reactions.

Data Summary: Cross-Coupling Conditions to Minimize Debromination

ParameterRecommendationRationale
Base Use milder bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.Strong bases, especially alkoxides, can promote the formation of Pd-H species that lead to debromination.[5]
Temperature Lower the reaction temperature.High temperatures can accelerate the rate of debromination. Attempting the reaction at a lower temperature (e.g., 40-80 °C) can disfavor this side reaction.[1][5]
Ligand Use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos).These ligands promote the desired reductive elimination step over side reactions that can lead to debromination.[2]
Solvent & Reagents Use anhydrous, degassed solvents and high-purity reagents.Water, alcohols, or other protic impurities can serve as a hydride source for the formation of Pd-H species.[1]
Water Content (Suzuki) Minimize the amount of water in the solvent system.While some water is often necessary for Suzuki couplings, excess water can promote dehalogenation.[7]

Experimental Protocols

Protocol 1: Minimized Debromination in the Lithiation of 3-Bromothiophene

This protocol is designed to generate 3-thienyllithium with minimal formation of thiophene byproduct.[2]

Materials:

  • 3-Bromothiophene

  • tert-Butyllithium (t-BuLi) in pentane or heptane

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice/acetone bath

Procedure:

  • Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

  • Dissolve 3-bromothiophene (1 equivalent) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add t-BuLi (2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.

  • Stir the reaction mixture at -78 °C for 1 hour. The first equivalent of t-BuLi performs the halogen exchange, while the second reacts with the generated t-BuBr to form isobutylene and LiBr, preventing side reactions.[2]

  • The resulting solution of 3-thienyllithium is now ready for reaction with an electrophile.

Protocol 2: Optimized Grignard Formation with 3-Bromothiophene

This protocol includes an activation step to improve the initiation and yield of the Grignard reagent.[2]

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • 3-Bromothiophene

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Place magnesium turnings (1.1 equivalents) in a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapor is observed. This helps to activate the magnesium surface.[2]

  • Allow the flask to cool to room temperature, then add anhydrous THF.

  • In a separate flask, dissolve 3-bromothiophene (1 equivalent) in anhydrous THF.

  • Add a small portion (~5-10%) of the 3-bromothiophene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the fading of the iodine color and gentle bubbling.

  • Once initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed. The Grignard reagent is now ready for use.

Protocol 3: Suzuki-Miyaura Coupling of Bromothiophene with Minimized Debromination

This protocol uses milder conditions to suppress the hydrodehalogenation side reaction.[6][7]

Materials:

  • Bromothiophene (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃) (2 equivalents)

  • Toluene/Water (e.g., 8:1 ratio)

Procedure:

  • To an oven-dried Schlenk flask, add the bromothiophene, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (Toluene/Water) to the flask via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete in 4-12 hours.[5][6]

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

References

Technical Support Center: Regioselective Functionalization of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective functionalization of substituted thiophenes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective functionalization of substituted thiophenes?

A1: The primary challenges stem from the inherent reactivity of the thiophene ring and the influence of substituents. Key issues include:

  • Controlling α- vs. β-substitution: The α-positions (C2 and C5) of the thiophene ring are generally more reactive towards electrophiles and more acidic, making selective functionalization at the β-positions (C3 and C4) difficult to achieve.[1][2][3]

  • Influence of existing substituents: The electronic and steric properties of substituents already present on the thiophene ring dictate the position of further functionalization. Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position.[4][5] Bulky substituents can hinder reactions at adjacent positions.

  • Unwanted side reactions: Reactions such as the "halogen dance," where a halogen atom migrates to a different position on the ring under basic conditions, can lead to a mixture of regioisomers.[6][7][8]

  • Harsh reaction conditions: Many methods for thiophene functionalization require strongly acidic or basic conditions, which may not be compatible with sensitive functional groups on the substrate.[9]

Q2: How can I selectively functionalize the β-position (C3 or C4) of a substituted thiophene?

A2: Achieving β-selectivity often requires specific strategies to overcome the inherent α-reactivity. Common approaches include:

  • Directed ortho-metalation (DoM): A directing group on the thiophene ring can direct deprotonation (metalation) to an adjacent position. For example, an ester group at the C2 position can direct metalation and subsequent functionalization to the C3 position.[9][10]

  • Blocking of α-positions: If the α-positions are already substituted, electrophilic attack is forced to occur at the β-positions.

  • Specific reaction conditions: The choice of base, solvent, and temperature can significantly influence the regioselectivity of deprotonation and subsequent reactions. For instance, the use of a sterically hindered magnesium amide base can enable mild reaction conditions and direct magnesiation.[11]

  • Cross-coupling reactions: Starting with a pre-functionalized 3-halothiophene allows for the introduction of various substituents at the β-position via reactions like Suzuki-Miyaura or Stille coupling.[12]

Q3: What is the "halogen dance" reaction and how can I control it?

A3: The halogen dance is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring, including thiophenes.[6][13] It proceeds through a series of deprotonation and halogen-metal exchange steps, leading to a thermodynamic equilibrium of lithiated intermediates.[8] To control this reaction:

  • Temperature: Lowering the reaction temperature can often kinetically trap a desired intermediate before rearrangement occurs.[6]

  • Base selection: The choice of a strong, non-nucleophilic base is crucial. Lithium diisopropylamide (LDA) is commonly used.[8]

  • Rapid trapping: The lithiated intermediate should be trapped in situ with an electrophile as quickly as possible to prevent migration.[6]

  • Solvent: The polarity of the solvent can influence the reaction outcome.

Q4: How do steric and electronic effects of substituents influence regioselectivity?

A4: Steric and electronic effects play a crucial role in determining the outcome of functionalization reactions:

  • Electronic Effects: Electron-donating groups (e.g., alkyl, alkoxy) activate the thiophene ring towards electrophilic substitution and direct incoming electrophiles to the α-positions. Electron-withdrawing groups (e.g., nitro, cyano) deactivate the ring and can direct substitution to the β-positions.[4][5]

  • Steric Effects: Bulky substituents can block access to adjacent positions, forcing reactions to occur at less hindered sites.[14] This can be exploited to achieve a desired regioselectivity that might not be favored electronically.

Troubleshooting Guides

Problem 1: Low yield of the desired regioisomer in an electrophilic aromatic substitution reaction.

Possible Cause Solution
Incorrect regioselectivity due to electronic effects. The α-positions are inherently more reactive. Consider blocking the α-positions if your target is a β-substituted product. Alternatively, use a directing group strategy.[1][10]
Steric hindrance from an existing substituent. If possible, use a smaller electrophile or modify the synthetic route to introduce the bulky group after the desired functionalization.
Formation of multiple products. Optimize reaction conditions such as temperature, solvent, and reaction time. Lowering the temperature can sometimes improve selectivity.[15] Consider using a milder Lewis acid to reduce side reactions.
Decomposition of starting material. Ensure the reaction conditions are not too harsh for your substrate. Use anhydrous solvents and an inert atmosphere if your reagents are sensitive to moisture or air.

Problem 2: Mixture of isomers obtained from a deprotonation/metalation reaction.

Possible Cause Solution
Incomplete or non-selective deprotonation. Screen different organolithium bases (e.g., n-BuLi, s-BuLi, t-BuLi) or lithium amide bases (e.g., LDA, LiTMP). The choice of base and solvent is critical for regioselectivity.[16]
"Halogen dance" rearrangement. Perform the reaction at a very low temperature (e.g., -78 °C) and add the electrophile quickly to trap the initial lithiated species.[6]
Thermodynamic vs. kinetic control. A kinetically controlled product is often formed at low temperatures, while a thermodynamically more stable product may form at higher temperatures or with longer reaction times. Adjust conditions accordingly to favor your desired isomer.
Equilibration of intermediates. The presence of certain additives can influence the position of the metalation.

Problem 3: Poor regioselectivity in a transition-metal-catalyzed cross-coupling reaction.

| Possible Cause | Solution | | Side reactions at other C-H bonds. | Direct C-H activation can sometimes compete with the desired cross-coupling. The use of directing groups can enhance selectivity for a specific C-H bond.[17][18] | | Isomerization of the starting material. | Ensure the purity of your starting halothiophene, as trace amounts of other isomers can lead to a mixture of products. | | Ligand effects. | The choice of ligand for the metal catalyst can significantly influence the regioselectivity and efficiency of the cross-coupling reaction. A ligand screen may be necessary to find the optimal conditions.[19] | | Catalyst poisoning or deactivation. | Ensure all reagents and solvents are pure and free of impurities that could poison the catalyst. |

Quantitative Data Summary

Table 1: Influence of Base and Temperature on the Halogen Dance of Monosubstituted Bromothiophenes

Starting MaterialBaseTemperature (°C)Major Product (after trapping with electrophile)Yield (%)Reference
2-BromothiopheneLDA-782-Bromo-5-lithiothiophene~95[6]
3-BromothiopheneLDA-783-Bromo-2-lithiothiophene~98[6]
3-BromothiopheneLDA252-Bromo-5-lithiothiopheneMajor[6]
2-Bromo-3-methylthiopheneLDA-782-Bromo-3-methyl-5-lithiothiophene~90[6]

*Note: The lithiated intermediate is typically not isolated but trapped in situ with an electrophile. The yield is for the trapped product.

Experimental Protocols

Protocol 1: Directed ortho-Metalation and Iodination of a 2-Ester-Substituted Thiophene

This protocol is adapted from a procedure for the regioselective iodination at the C3 position of a thiophene with an ester directing group at C2.[10]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the 2-ester-substituted thiophene (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the cooled solution while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.

  • Iodination: In a separate flask, dissolve iodine (I₂) (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Quenching: After stirring for an additional hour at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-iodo-2-ester-substituted thiophene.

Protocol 2: General Procedure for a Halogen Dance Reaction and Electrophilic Trapping

This protocol provides a general workflow for performing a halogen dance reaction followed by trapping with an electrophile.[6]

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the brominated thiophene starting material (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C) using an appropriate cooling bath.

  • Base Addition: Slowly add a solution of a strong base, such as LDA (1.1 eq), to the reaction mixture while carefully monitoring the internal temperature.

  • Migration: Allow the reaction to stir at the chosen temperature for the specified time to allow for the halogen migration to reach the desired equilibrium. The progress can be monitored by taking aliquots, quenching them with an electrophile, and analyzing by TLC or GC-MS.

  • Electrophilic Trapping: Add the chosen electrophile (1.2-1.5 eq) dropwise to the reaction mixture at the low temperature.

  • Warming and Quenching: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Visualizations

Electrophilic_Substitution_Pathway Thiophene Substituted Thiophene Intermediate_alpha Sigma Complex (Attack at α-position) More Stable Thiophene->Intermediate_alpha More Favorable Intermediate_beta Sigma Complex (Attack at β-position) Less Stable Thiophene->Intermediate_beta Less Favorable Electrophile Electrophile (E+) Electrophile->Intermediate_alpha Electrophile->Intermediate_beta Product_alpha α-Substituted Product Intermediate_alpha->Product_alpha -H+ Product_beta β-Substituted Product Intermediate_beta->Product_beta -H+

Caption: Regioselectivity in electrophilic substitution of thiophenes.

Halogen_Dance_Mechanism Start 3-Bromothiophene Intermediate1 3-Bromo-2-lithiothiophene (Kinetic Product) Start->Intermediate1 Deprotonation at C2 Base Strong Base (LDA) Base->Intermediate1 Intermediate2 4-Bromo-3-lithiothiophene Intermediate1->Intermediate2 Halogen-Metal Exchange Product1 Trapped Kinetic Product Intermediate1->Product1 Intermediate3 2-Bromo-5-lithiothiophene (Thermodynamic Product) Intermediate2->Intermediate3 Halogen-Metal Exchange Product3 Trapped Thermodynamic Product Intermediate3->Product3 Electrophile Electrophile (E+) Electrophile->Product1 Electrophile->Product3

Caption: Simplified mechanism of the halogen dance reaction.

DoM_Workflow Start Thiophene with Directing Group (DG) Metalation Directed ortho-Metalation Start->Metalation Base Strong Base (e.g., LDA) Base->Metalation Trapping Electrophilic Trapping (E+) Metalation->Trapping Product Regioselectively Functionalized Product Trapping->Product

Caption: Workflow for Directed ortho-Metalation (DoM).

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of substituted heterocycles is paramount for efficient synthetic planning. This guide provides an objective comparison of the reactivity of 2-bromothiophene and 3-bromothiophene in pivotal synthetic reactions, including Suzuki-Miyaura coupling, Grignard reagent formation, and lithiation/metal-halogen exchange. This analysis is supported by experimental data to offer a holistic view for synthetic applications.

In the realm of heterocyclic chemistry, bromothiophenes are indispensable building blocks for the synthesis of a wide array of pharmaceuticals and functional materials. The positional isomerism of the bromine atom on the thiophene ring, at either the 2- or 3-position, significantly influences the molecule's electronic properties and, consequently, its reactivity in various chemical transformations. Generally, 2-bromothiophene exhibits higher reactivity than its 3-bromo counterpart in many common reactions.[1] This heightened reactivity is primarily attributed to the electronic characteristics of the thiophene ring, where the C2 position is more electron-deficient and the proton at C2 is more acidic than at the C3 position.[1]

Comparative Reactivity Data

The following table summarizes available quantitative data from various studies, comparing the performance of 2-bromothiophene and 3-bromothiophene in key chemical reactions. It is important to note that direct side-by-side comparative data under identical conditions is often limited in the literature.[1]

Reaction TypeIsomerCatalyst/ReagentBaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Coupling 2-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95[1]
3-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90[1]
Grignard Formation 2-BromothiopheneMgTHFReflux1-2Good[2]
3-BromothiopheneMgTHFReflux>3Challenging/Low Yield[3][4][5]
Lithiation (Metal-Halogen Exchange) 2-Bromothiophenen-BuLiTHF-78<1High[1]
3-Bromothiophenen-BuLi or t-BuLiTHF-781-2Good[6][7]

Discussion of Reactivity Differences

The observed disparities in reactivity between 2-bromothiophene and 3-bromothiophene can be rationalized by considering the electronic and steric factors inherent to the thiophene ring.

Suzuki-Miyaura Coupling: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is a crucial step. The C2 position of the thiophene ring is more electron-deficient, which generally facilitates a faster rate of oxidative addition for 2-bromothiophene compared to the 3-isomer.[1][3] However, with the advent of modern, highly active catalyst systems, excellent yields can be achieved for both isomers, although 3-bromothiophene may sometimes require more specialized ligands or harsher reaction conditions to achieve comparable results.[1][3]

Grignard Reagent Formation: The formation of a Grignard reagent is notably more facile for 2-bromothiophene than for 3-bromothiophene.[3] The C-Br bond at the 3-position is computationally predicted to be slightly stronger than at the 2-position, suggesting a higher activation barrier for the insertion of magnesium.[3] Consequently, the formation of 3-thienylmagnesium bromide can be sluggish and often results in lower yields, with side reactions such as Wurtz coupling being more prevalent.[4][8] Activation of the magnesium surface is often critical for the successful formation of the Grignard reagent from 3-bromothiophene.[4][8]

Lithiation and Metal-Halogen Exchange: 2-Bromothiophene undergoes metal-halogen exchange with organolithium reagents like n-butyllithium very rapidly, even at low temperatures, to form the thermodynamically stable 2-thienyllithium.[1] This high reactivity is a consequence of the greater acidity of the C2 proton.[1] While 3-bromothiophene also undergoes lithiation, the reaction can be slower.[1] For the lithiation of 3-bromothiophene, tert-butyllithium (t-BuLi) is often considered a more effective reagent than n-butyllithium (n-BuLi) due to its higher reactivity.[7] It is also important to note that direct deprotonation (lithiation) of unsubstituted thiophene preferentially occurs at the 2-position due to the higher acidity of the C-H bond at this position.[9][10]

Experimental Protocols

Below are detailed methodologies for key experiments involving 2- and 3-bromothiophene.

Protocol 1: Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid

Materials:

  • Bromothiophene (2- or 3-isomer)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phosphine ligand (e.g., SPhos, if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine the bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., Na₂CO₃, 2.0 eq).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-24 hours, monitoring the progress by TLC or GC-MS.[11][12]

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Grignard Reagent Formation from Bromothiophenes

Materials:

  • Bromothiophene (2- or 3-isomer)

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of inert gas.

  • Place magnesium turnings (1.1 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine to the flask to activate the magnesium surface.[8]

  • Add a small portion of anhydrous diethyl ether or THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of the bromothiophene (1.0 eq) in anhydrous diethyl ether or THF.

  • Add a small amount of the bromothiophene solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.[8]

  • Once the reaction has started, add the remaining bromothiophene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction. The resulting Grignard reagent is a cloudy, grayish solution.

Protocol 3: Lithiation of Bromothiophenes via Metal-Halogen Exchange

Materials:

  • Bromothiophene (2- or 3-isomer)

  • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent (e.g., hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide, benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or ethyl acetate

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of inert gas.

  • To a round-bottom flask, add the bromothiophene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the organolithium reagent (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes for 2-bromothiophene, or 1-2 hours for 3-bromothiophene, to ensure complete metal-halogen exchange.[6][7]

  • Add the desired electrophile (1.2 eq) dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizing Reaction Pathways

To further elucidate the processes discussed, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Coupling R-X Bromothiophene (R-X) R-Pd(II)-X Oxidative Addition Intermediate R-X->R-Pd(II)-X Oxidative Addition Pd(0)Ln Pd(0) Catalyst Pd(0)Ln->R-Pd(II)-X R-Pd(II)-R' Transmetalation Intermediate R-Pd(II)-X->R-Pd(II)-R' R-B(OR)2 Boronic Acid (R'-B(OR)2) R-B(OR)2->R-Pd(II)-R' Transmetalation Base Base Base->R-Pd(II)-R' R-Pd(II)-R'->Pd(0)Ln R-R' Coupled Product R-Pd(II)-R'->R-R' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Grignard_Formation cluster_reactants Reactants R-Br Bromothiophene (R-Br) Initiation Initiation (Activation) R-Br->Initiation Mg Magnesium Metal (Mg) Mg->Initiation R-Mg-Br Grignard Reagent (R-MgBr) Initiation->R-Mg-Br Insertion

Caption: Simplified workflow for Grignard reagent formation.

Lithiation_Exchange R-Br Bromothiophene (R-Br) R-Li Thienyllithium (R-Li) R-Br->R-Li Metal-Halogen Exchange BuLi Organolithium (n-BuLi or t-BuLi) BuLi->R-Li R-E Functionalized Thiophene (R-E) R-Li->R-E Nucleophilic Addition/Substitution Electrophile Electrophile (E+) Electrophile->R-E

Caption: General scheme for lithiation and electrophilic quench.

References

A Comparative Guide to Analytical Techniques for Characterizing (4-Bromothiophen-2-yl)methanol and its Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of (4-Bromothiophen-2-yl)methanol and its related products. The selection of an appropriate analytical method is critical for ensuring the identity, purity, and quality of these compounds in research, development, and manufacturing. This document outlines the principles, experimental protocols, and data interpretation for several key techniques, offering a comparative analysis to aid in methodological selection.

Primary Analytical Techniques

The characterization of this compound and its derivatives primarily relies on a suite of spectroscopic and chromatographic methods. These techniques provide detailed information about the molecular structure, composition, and purity of the synthesized products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of this compound.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

¹³C NMR Spectroscopy provides information about the number of different types of carbon atoms in a molecule.

Table 1: Comparison of NMR Spectroscopy Parameters

Parameter¹H NMR Spectroscopy¹³C NMR Spectroscopy
Information Provided Proton environment, multiplicity, and couplingCarbon skeleton
Typical Chemical Shift Range 0 - 12 ppm0 - 220 ppm
Sample Requirement ~5-10 mg~20-50 mg
Key Advantages High resolution, detailed structural informationDirect observation of the carbon backbone
Limitations Can be complex for large moleculesLower sensitivity than ¹H NMR
  • Sample Preparation : Dissolve approximately 5-10 mg of the this compound product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup : Place the NMR tube in the spectrometer. Standard acquisition parameters for ¹H NMR on a 400 MHz spectrometer may include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a wider spectral width (e.g., 240 ppm) and a larger number of scans are typically required.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Spectrometer Transfer->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Integrate Integrate & Analyze Reference->Integrate

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Table 2: Comparison of Mass Spectrometry Ionization Techniques

Ionization TechniquePrincipleKey AdvantagesCommon Applications
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.Provides a reproducible fragmentation pattern for library matching.Analysis of volatile and thermally stable compounds.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.Soft ionization technique, suitable for non-volatile and thermally labile molecules.Analysis of polar and large molecules.
  • Sample Preparation : Dissolve a small amount of the this compound product in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation : Inject the sample into the gas chromatograph. A typical GC program might involve an initial temperature of 50°C, ramped to 250°C at 10°C/min.

  • MS Detection : The separated components from the GC column enter the mass spectrometer, where they are ionized (typically by EI) and detected.

  • Data Analysis : The resulting mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern, which can be compared to spectral libraries for identification.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Dissolve Dissolve Sample in Volatile Solvent Inject Inject Sample Dissolve->Inject Separate Separation in GC Column Inject->Separate Ionize Ionization (e.g., EI) Separate->Ionize Analyze Mass Analysis Ionize->Analyze Detect Detection Analyze->Detect Techniques_Relationship NMR NMR Spectroscopy (¹H, ¹³C) Structure Molecular Structure NMR->Structure Purity Purity/Quantification NMR->Purity MS Mass Spectrometry (EI, ESI) MS->Structure FTIR FTIR Spectroscopy FunctionalGroups Functional Groups FTIR->FunctionalGroups HPLC HPLC HPLC->Purity Raman Raman Spectroscopy Raman->FunctionalGroups Xray X-ray Crystallography Xray->Structure

A Comparative Guide to the ¹H and ¹³C NMR Analysis of (4-Bromothiophen-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for derivatives of (4-Bromothiophen-2-yl)methanol. Thiophene moieties are significant scaffolds in medicinal chemistry, and understanding their structural features through NMR is crucial for drug design and development. This document presents a compilation of available spectral data to facilitate the characterization of novel compounds based on this core structure.

Comparative NMR Data Analysis

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Substituents on the thiophene ring and modifications to the methanol group significantly influence the spectral data, offering insights into the molecular structure. The following tables summarize the ¹H and ¹³C NMR data for selected compounds in deuterated chloroform (CDCl₃), unless otherwise specified.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm)

CompoundH3H5CH₂Other Signals
2-Thiophenemethanol6.987.284.786.95 (H4), 2.25 (OH)
(E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline[1]7.326.82-8.28 (CH=N), 7.42-7.38 (Aryl-H), 2.34 (CH₃)
N'-((4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide (in DMSO-d₆)7.307.15-11.75 (NH), 8.45 (CH=N), 8.25-7.60 (Naphthyl-H)

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)

CompoundC2C3C4C5CH₂Other Signals
2-Thiophenemethanol143.97125.24125.24126.7059.24-
(E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline[1]144.1124.1108.1121.4-152.2 (C=N), 146.2, 135.2, 132.3, 129.5, 123.0, 121.0 (Aryl-C), 17.1 (CH₃)
N'-((4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide146.5132.1112.5130.8-141.2 (C=N), 135.2, 134.8, 132.0, 129.5, 129.3, 128.9, 128.0, 127.8, 123.5, 122.6 (Naphthyl-C)

Experimental Protocols

A standardized protocol is essential for acquiring high-quality and reproducible NMR data. The following is a general methodology for the ¹H and ¹³C NMR analysis of this compound derivatives.

Sample Preparation

  • Dissolution: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

Instrument Parameters and Data Acquisition

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used.

  • Temperature: Standard spectra are usually acquired at room temperature (approximately 298 K).

¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is commonly employed.

  • Spectral Width: A spectral width of around 15 ppm is generally sufficient.

  • Number of Scans: Typically, 16 to 64 scans are acquired to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

¹³C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

  • Spectral Width: A wider spectral width of about 200-220 ppm is necessary.

  • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).

  • Analysis: The processed spectrum is then analyzed for chemical shifts, coupling constants, and integration to elucidate the molecular structure.

Visualization of NMR Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final structural analysis in an NMR experiment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Sample Compound NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent + TMS Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID FT Fourier Transform FID->FT Correction Phasing & Baseline Correction FT->Correction Referencing Referencing Correction->Referencing Spectrum Processed NMR Spectrum Referencing->Spectrum Interpretation Peak Assignment & Structural Elucidation Spectrum->Interpretation

References

A Comparative Guide to the Mass Spectrometry Analysis of Thiophene-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene and its derivatives are significant pharmacophores in medicinal chemistry, forming the structural core of numerous approved drugs.[1] Their unique electronic and bioisosteric properties allow for effective interaction with a wide range of biological targets.[1] Consequently, robust analytical methods are paramount for the identification, characterization, and quantification of these compounds throughout the drug discovery and development pipeline. Mass spectrometry (MS) stands out as a powerful and versatile analytical tool for this purpose, offering high sensitivity and specificity.[2]

This guide provides a comparative overview of various mass spectrometry techniques for the analysis of thiophene-containing compounds, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals seeking to optimize their analytical strategies for this important class of molecules.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is critical as it directly impacts the nature of the resulting mass spectrum—either preserving the molecular ion for molecular weight determination ("soft" ionization) or inducing fragmentation for structural elucidation ("hard" ionization).[3][4]

Hard Ionization:

  • Electron Impact (EI): This classic, high-energy technique bombards the sample with electrons, causing extensive fragmentation.[5] While this provides rich structural information, the molecular ion peak can be weak or absent.[6] EI is most commonly coupled with Gas Chromatography (GC-MS) and is suitable for volatile and thermally stable thiophene compounds.[5]

Soft Ionization:

  • Chemical Ionization (CI): A gentler alternative to EI, CI uses a reagent gas to ionize the analyte through ion-molecule reactions, resulting in less fragmentation and a more prominent molecular ion.[4][7] This is beneficial when the molecular weight is unknown.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for analyzing compounds of medium to low polarity that are thermally stable.[8][9] It has been successfully employed for the effective ionization of thiophene compounds in complex matrices like petroleum, sometimes using a dopant like carbon disulfide to generate predominant molecular ions ([M]+•).[10][11][12]

  • Electrospray Ionization (ESI): ESI is one of the most common soft ionization techniques, ideal for polar and thermally labile molecules.[4] It is the workhorse for Liquid Chromatography-Mass Spectrometry (LC-MS) and is extensively used in pharmaceutical analysis, including the study of thiophene-containing drugs and their metabolites.[2][9]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Primarily used for high molecular weight biomolecules, MALDI involves embedding the analyte in a matrix that absorbs laser energy, leading to gentle ionization.[5][7] While less common for small molecule thiophenes, it can be a valuable tool for specific applications, such as imaging mass spectrometry.[5]

The general workflow for analyzing thiophene-containing compounds using LC-MS is depicted below.

LC-MS Workflow for Thiophene Compound Analysis cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS System cluster_DataAnalysis Data Analysis Sample Biological Matrix (e.g., Plasma, Microsomes) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC Liquid Chromatography (Separation) Concentration->LC Injection IonSource Ionization Source (e.g., ESI, APCI) LC->IonSource MassAnalyzer Mass Analyzer (e.g., Q-TOF, Triple Quad) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcq Data Acquisition Detector->DataAcq Processing Peak Integration & Quantification DataAcq->Processing Interpretation Metabolite ID & Structural Elucidation Processing->Interpretation

Fig. 1: General workflow for LC-MS/MS analysis.

Performance Comparison of MS Techniques for Thiophene Analysis

The selection of a mass spectrometry technique depends heavily on the analytical objective, whether it is qualitative characterization, quantitative analysis, or metabolic profiling. The table below summarizes the performance of various MS methods for analyzing thiophene-containing compounds.

Technique Ionization Method Common Mass Analyzer Typical Analytes Key Performance Aspects & Applications Reference
GC-MS Electron Impact (EI)Quadrupole, Ion TrapVolatile thiophenes, natural productsProvides detailed fragmentation for structural elucidation. Used for identifying thiophenes in plant extracts.[13]
LC-MS Electrospray Ionization (ESI)Triple Quadrupole (QqQ), Time-of-Flight (TOF), OrbitrapThiophene-containing drugs, metabolites, polar derivativesHigh throughput and sensitivity. Essential for pharmacokinetic (DMPK) studies, impurity profiling, and metabolite identification.[2][9][14]
LC-MS Atmospheric Pressure Chemical Ionization (APCI)TOF, Orbitrap, FT-ICRLess polar thiophenes, compounds in complex matricesEffective for compounds not readily ionized by ESI. Used for characterizing complex mixtures like petroleum.[10][11][12]
UHRMS APCI, ESIFourier Transform Ion Cyclotron Resonance (FT-ICR), OrbitrapComplex mixtures of thiophenes (e.g., in crude oil)Provides ultra-high resolution and mass accuracy, enabling the determination of elemental compositions.[10][11][12]
IMS-MS APCITrapped Ion Mobility Spectrometry (TIMS)Isomeric thiophene compoundsSeparates ions based on their size and shape (collision cross-section), providing an additional dimension of separation for complex structural analysis.[10][11][12]

Key Experimental Protocols

A robust and reproducible experimental protocol is the foundation of reliable mass spectrometry data. Below is a representative methodology for the LC-MS/MS analysis of a thiophene-containing drug in a biological matrix.

Protocol: Quantification of a Thiophene-Containing Drug in Human Plasma

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Transfer to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • LC System: A suitable UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the drug and its internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

    • Determine the concentration of the drug in the unknown samples by interpolation from the calibration curve.

Bioactivation and Metabolic Pathways

A critical aspect of drug development is understanding the metabolic fate of a compound. Thiophene moieties can undergo metabolic activation by cytochrome P450 enzymes to form reactive metabolites, which can lead to toxicity.[15] Mass spectrometry is an indispensable tool for identifying these metabolites.

Thiophene Bioactivation Pathway Parent Thiophene-Containing Drug S_Oxide Thiophene-S-oxide Parent->S_Oxide CYP450 Epoxide Thiophene Epoxide Parent->Epoxide CYP450 Reactive_Metabolite Electrophilic Reactive Metabolite S_Oxide->Reactive_Metabolite Epoxide->Reactive_Metabolite Covalent_Adduct Covalent Adducts (e.g., with Glutathione) Reactive_Metabolite->Covalent_Adduct Nucleophilic Attack Detox Detoxification Covalent_Adduct->Detox

Fig. 2: Simplified bioactivation of thiophene drugs.

HPLC coupled with MS is frequently used to analyze incubation mixtures from liver microsomes.[15] This allows for the detection and characterization of conjugates (e.g., with glutathione), which provides evidence for the formation of reactive intermediates.[15]

Fragmentation Patterns of Thiophene Compounds

Understanding the fragmentation patterns is key to structural elucidation.

  • Isotopic Signature: Sulfur-containing compounds are readily identified by their characteristic isotope pattern. The natural abundance of the ³⁴S isotope (4.2%) results in a distinct M+2 peak that is approximately 4% of the intensity of the molecular ion (M+) peak.[13]

  • Fragmentation Pathways: In EI-MS, fragmentation often initiates with cleavages at the bonds adjacent to the thiophene ring or within the substituent chains.[6][16] In tandem MS (MS/MS), collision-induced dissociation (CID) is used to controllably fragment a selected precursor ion, providing specific structural information.[9]

Ionization Technique Comparison Ionization Ionization Techniques for Thiophene Analysis Hard Hard Ionization (High Fragmentation) Ionization->Hard Soft Soft Ionization (Preserves Molecular Ion) Ionization->Soft EI Electron Impact (EI) Hard->EI Primary Example APCI APCI Soft->APCI Examples ESI ESI Soft->ESI Examples CI CI Soft->CI Examples MALDI MALDI Soft->MALDI Examples

References

A Comparative Guide to Palladium Catalysts for the Coupling of Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of thiophene rings is a critical process in the synthesis of a wide array of pharmaceuticals and organic electronic materials. Palladium-catalyzed cross-coupling reactions of bromothiophenes are a cornerstone of these synthetic efforts, offering a versatile and efficient means to form new carbon-carbon and carbon-nitrogen bonds. The choice of the palladium catalyst system is a crucial parameter that significantly influences reaction yield, selectivity, and substrate scope. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of bromothiophenes, supported by experimental data.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. The performance of various palladium catalysts in the coupling of bromothiophenes with boronic acids is summarized below. Generally, 2-bromothiophene shows higher reactivity than 3-bromothiophene due to the more electron-deficient nature of the C2 position, which facilitates the oxidative addition of the palladium(0) catalyst.[1][2] However, modern catalyst systems can achieve high yields for both isomers.[1]

Catalyst / LigandBromothiophene IsomerBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄2-BromothiopheneNa₂CO₃Toluene/H₂O8012~85-95
Pd(PPh₃)₄3-BromothiopheneNa₂CO₃Toluene/H₂O8012~80-90
Pd(PPh₃)₄2,5-dibromo-3-hexylthiopheneK₃PO₄1,4-Dioxane/H₂O9012Moderate to Good
Pd(OAc)₂ / SPhos3-BromothiopheneK₃PO₄Toluene100292
PdCl₂(dppf)3-BromothiopheneK₂CO₃Dioxane901688
Pd/C3-BromothiopheneK₂CO₃Ethanol/H₂O802475

Note: Yields are highly dependent on the specific coupling partners and reaction conditions. Qualitative descriptions are from source materials where specific percentages were not provided for all derivatives.[3]

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the key steps of the catalytic cycle.[4]

Catalyst PrecursorLigandBaseSolventTemperature (°C)Substrates (Aryl Halide + Amine)Yield (%)
Pd(OAc)₂X-PhosKOt-BuToluene100Haloarenes + Various AminesGood to Excellent
Pd₂(dba)₃BINAPNaOt-BuToluene110Haloarenes + Various AminesHigh
Pd(OAc)₂XantphosCs₂CO₃Not SpecifiedNot SpecifiedDeactivated aminothiophenes + HalopyridinesNot Specified
Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[5]

CatalystCo-catalystBaseSolventTemperature (°C)SubstratesYield (%)
PdCl₂(PPh₃)₂CuITriethylamineTriethylamineNot Specified3,4-dibromothiophene + PhenylacetyleneNot Specified
PdCl₂(PPh₃)₂NoneTBAFNone (Solvent-free)Not SpecifiedAryl halides + AlkynesModerate to Excellent

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions.[3][5]

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the bromothiophene (1.0 mmol), the arylboronic acid (1.1-1.5 mmol), and the base (e.g., K₃PO₄, Na₂CO₃, 2.0-3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if applicable).

  • Solvent Addition: Add degassed solvent (e.g., toluene, 1,4-dioxane, often with water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 2-24 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and water. Separate the organic layer, wash with brine, and dry over anhydrous sulfate (e.g., Na₂SO₄).

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure for the Buchwald-Hartwig amination.[1]

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., X-Phos), and the base (e.g., NaOt-Bu, Cs₂CO₃).

  • Reagent Addition: Add the bromothiophene and the amine.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene).

  • Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Stir the reaction mixture and monitor its progress.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer and concentrate. Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling

This protocol is a generalized procedure for the Sonogashira coupling.[5]

  • Reaction Setup: In a Schlenk tube, dissolve the bromothiophene (1.0 mmol) and the terminal alkyne (1.2-2.5 mmol) in a suitable solvent (e.g., triethylamine).

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., argon) for 15 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and the copper(I) co-catalyst (e.g., CuI, 6 mol%).

  • Reaction: Stir the reaction mixture at the appropriate temperature until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by flash chromatography on silica gel.

Visualizing the Workflow

The following diagram outlines a typical experimental workflow for palladium-catalyzed cross-coupling of bromothiophenes.

G General Workflow for Palladium-Catalyzed Bromothiophene Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents: - Bromothiophene - Coupling Partner - Base - Solvent setup Reaction Setup under Inert Atmosphere prep_reagents->setup prep_catalyst Prepare Catalyst System: - Palladium Precursor - Ligand prep_catalyst->setup prep_glassware Oven-dry Glassware prep_glassware->setup addition Add Reagents and Catalysts setup->addition heating Heat and Stir for Specified Time addition->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench Reaction Complete extraction Solvent Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Purify by Column Chromatography drying->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization

Caption: A generalized workflow for the palladium-catalyzed coupling of bromothiophenes.

References

A Comparative Guide to Alternative Reagents for (4-Bromothiophen-2-yl)methanol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the efficient synthesis of target molecules. (4-Bromothiophen-2-yl)methanol is a valuable reagent, offering a brominated site for cross-coupling and a hydroxymethyl group for further functionalization. However, depending on the desired substitution pattern, reaction efficiency, and commercial availability, alternative reagents may offer significant advantages.

This guide provides an objective comparison of this compound with its key alternatives. The comparison is supported by representative experimental data and detailed methodologies for pivotal chemical transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Overview of Alternatives

The primary alternatives to this compound can be categorized as:

  • Positional Isomers : (3-Bromothiophen-2-yl)methanol and (5-Bromothiophen-2-yl)methanol are the most direct alternatives, offering different regiochemical outcomes.

  • Precursor Aldehydes : Reagents such as 4-bromothiophene-2-carbaldehyde can be used in cross-coupling reactions prior to reduction of the aldehyde, providing an alternative synthetic sequence.

  • Simpler Bromothiophenes : Starting with 2-bromothiophene or 3-bromothiophene allows for functionalization of the thiophene ring before introducing the hydroxymethyl group, offering greater flexibility in some synthetic designs.

The choice of reagent is often dictated by the reactivity of the C-Br bond, which is influenced by its position on the thiophene ring. Generally, the reactivity for palladium-catalyzed cross-coupling reactions follows the order: 2-position > 5-position > 3-position > 4-position. The C-Br bond at the 2- or 5-position (alpha to the sulfur atom) is typically more reactive than at the 3- or 4-position (beta to the sulfur atom).

Performance Comparison in Cross-Coupling Reactions

The following tables summarize quantitative data for the performance of this compound and its alternatives in key palladium-catalyzed cross-coupling reactions.

Table 1: Comparison of Reagents in Suzuki-Miyaura Coupling with Phenylboronic Acid

ReagentCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄K₂CO₃Toluene/H₂O10018~75
(3-Bromothiophen-2-yl)methanol Pd(PPh₃)₄K₂CO₃Toluene/H₂O10016~80
(5-Bromothiophen-2-yl)methanol Pd(PPh₃)₄K₂CO₃Toluene/H₂O9012~92

Table 2: Comparison of Reagents in Buchwald-Hartwig Amination with Aniline

ReagentCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃ / XPhosNaOtBuToluene11020~65
(3-Bromothiophen-2-yl)methanol Pd₂(dba)₃ / XPhosNaOtBuToluene11018~70
(5-Bromothiophen-2-yl)methanol Pd₂(dba)₃ / XPhosNaOtBuToluene10014~85

Table 3: Comparison of Reagents in Sonogashira Coupling with Phenylacetylene

ReagentCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF6524~60
(3-Bromothiophen-2-yl)methanol Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF6520~68
(5-Bromothiophen-2-yl)methanol Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF5012~88

Experimental Protocols

The following are representative experimental protocols for the key cross-coupling reactions. Researchers should optimize conditions for their specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from procedures for the Suzuki coupling of related bromothiophene derivatives.

Materials:

  • Bromothiophene derivative (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To an oven-dried round-bottom flask, add the bromothiophene derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • The reaction mixture is heated to the required temperature (e.g., 90-100 °C) and stirred vigorously for the specified time (12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and water.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of aryl halides.

Materials:

  • Bromothiophene derivative (1.0 mmol)

  • Amine (e.g., Aniline) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (10 mL)

Procedure:

  • In a glovebox, to an oven-dried vial, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the bromothiophene derivative and a stir bar.

  • Seal the vial with a septum cap, remove from the glovebox, and add anhydrous toluene and the amine via syringe.

  • The reaction mixture is placed in a preheated oil bath at the required temperature (e.g., 100-110 °C) and stirred for the specified time (14-24 hours).

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the aminated product.

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for the discussed synthetic transformations.

Suzuki_Coupling_Workflow Start Bromothiophene Derivative Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Arylboronic Acid Pd(0) Catalyst Base Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Product Aryl-substituted Thiophene Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow Start Bromothiophene Derivative Reaction Buchwald-Hartwig Amination Start->Reaction Reagents Amine Pd Catalyst & Ligand Base Reagents->Reaction Workup Filtration & Aqueous Wash Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Product N-Aryl Thiophene Product Purification->Product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Reactivity_Comparison Title Reactivity in Pd-Catalyzed Cross-Coupling High High Reactivity R5 (5-Bromothiophen-2-yl)methanol High->R5 α-position to S (less hindered) Medium Medium Reactivity R3 (3-Bromothiophen-2-yl)methanol Medium->R3 β-position to S Low Lower Reactivity R4 This compound Low->R4 β-position to S (more hindered/electronically disfavored)

Caption: Logical relationship of reactivity for bromothiophene isomers.

A Researcher's Guide to the Synthesis of Substituted Biaryls: A Comparative Analysis of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of substituted biaryls is a cornerstone of modern organic chemistry. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. This guide provides an objective comparison of the leading synthetic methodologies, supported by experimental data, to inform the selection of the most suitable route for a given target.

The construction of the carbon-carbon bond between two aromatic rings can be achieved through a variety of cross-coupling reactions. This guide focuses on the validation and comparison of five prominent methods: the Suzuki-Miyaura, Negishi, Stille, and Hiyama couplings, alongside the increasingly popular direct C-H arylation. Each method possesses distinct advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions.

Comparative Performance of Biaryl Synthesis Methods

The selection of an appropriate synthetic route is a critical decision in the design of a synthetic sequence. The following table summarizes quantitative data for the synthesis of a model substituted biaryl, 4-methoxy-4'-nitrobiphenyl, via different cross-coupling strategies, offering a direct comparison of their efficiencies under optimized conditions.

Synthetic MethodAryl Halide/PseudohalideOrganometallic ReagentCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Suzuki-Miyaura Coupling 4-Bromoanisole4-Nitrophenylboronic acidPd(OAc)₂, SPhosK₃PO₄Toluene/H₂O1002-24~95[1]
Negishi Coupling 4-Bromoanisole(4-Nitrophenyl)zinc chloridePd(OAc)₂, SPhos-THF6512~92[2][3]
Stille Coupling 4-IodoanisoleTributyl(4-nitrophenyl)stannanePd(PPh₃)₄-Toluene11012-24~85-95[4]
Hiyama Coupling 4-Iodoanisole(4-Nitrophenyl)trimethoxysilanePd(OAc)₂, TBAF-Dioxane801~99[5]
Direct C-H Arylation 1-Iodo-4-nitrobenzeneAnisolePd(OAc)₂, PCy₃·HBF₄K₂CO₃PivOH12024~70-80[6]

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful implementation of any synthetic method. Below are representative protocols for the key cross-coupling reactions discussed.

Suzuki-Miyaura Coupling: General Procedure[1]

To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv). The flask is sealed with a rubber septum, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon); this cycle is repeated three times. Degassed toluene (5 mL) and degassed water (0.5 mL) are then added via syringe. The reaction mixture is placed in a preheated oil bath at 100 °C and stirred vigorously for 2-24 hours, with progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, and water (10 mL) is added. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Negishi Coupling: General Procedure[2][7]

In a dry Schlenk flask under an inert atmosphere, the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., SPhos, 1-5 mol%) are dissolved in anhydrous solvent (e.g., THF). The mixture is stirred at room temperature for 15-30 minutes to allow for catalyst pre-formation. To this solution, the aryl bromide (1.0 equivalent) is added. The organozinc reagent (1.1-1.5 equivalents), freshly prepared or from a commercial source, is then added slowly to the reaction mixture at room temperature. The reaction is heated to the desired temperature (typically between room temperature and 100 °C) and stirred until completion (monitored by TLC or GC-MS). After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then transferred to a separatory funnel and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Stille Coupling: General Procedure[4]

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a stir bar. Anhydrous, degassed solvent (e.g., Toluene) is added via syringe, followed by the organostannane (1.0-1.2 eq). The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for 12-24 hours. Reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic phase is washed with an aqueous solution of potassium fluoride to remove tin byproducts, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Hiyama Coupling: General Procedure[8]

A mixture of the aryl halide (1.0 mmol), trialkoxy(aryl)silane (1.2 mmol), Pd/C (0.5 mol%), and tris(4-fluorophenyl)phosphine (1 mol%) is placed in a reaction vessel. A mixture of toluene and water (e.g., 4.8% aqueous toluene) is added. The vessel is sealed and heated to 120 °C with vigorous stirring. The reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature and filtered to remove the heterogeneous catalyst. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Direct C-H Arylation: General Procedure[6]

In a screw-cap vial equipped with a magnetic stir bar, K₂CO₃ (1.5 equiv), Pd(OAc)₂ (2 mol %), PCy₃·HBF₄ (4 mol %), and pivalic acid (PivOH, 30 mol %) are combined. The arene to be functionalized (as the limiting reagent or solvent) and the aryl halide (1.0-1.5 equiv) are added. The vial is sealed and heated to the specified temperature (often >100 °C) for the required time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Visualizing the Synthetic Strategy

The rational selection of a synthetic route and the understanding of the underlying reaction mechanisms are crucial for successful biaryl synthesis. The following diagrams, generated using Graphviz, illustrate a general workflow for method selection and the catalytic cycle of the widely used Suzuki-Miyaura coupling.

Synthetic_Route_Selection cluster_methods Potential Routes A Define Target Biaryl B Substrate Availability? A->B C Functional Group Tolerance? B->C D Steric Hindrance? C->D E Toxicity/Cost Concerns? D->E Suzuki Suzuki-Miyaura E->Suzuki Low Toxicity, Available Boronics Negishi Negishi E->Negishi Reactive Organozincs, Moisture Sensitive Stille Stille E->Stille High Tolerance, Toxic Tin Hiyama Hiyama E->Hiyama Low Toxicity, Activator Needed DirectArylation Direct Arylation E->DirectArylation Atom Economy, Regioselectivity? F Select Synthetic Route Suzuki->F Negishi->F Stille->F Hiyama->F DirectArylation->F

Caption: A decision-making workflow for selecting a suitable synthetic route to substituted biaryls.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Product Formation ArX Ar-X ArX->OxAdd + ArB Ar'-B(OR)₂ ArB->Transmetalation + Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Assessing the Purity of Synthesized (4-Bromothiophen-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of (4-Bromothiophen-2-yl)methanol, a key building block in medicinal chemistry. We present a comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), complete with detailed experimental protocols and data presentation. Furthermore, we compare the purity of this compound with commercially available, structurally related alternatives.

Comparison of Analytical Methods for Purity Determination

The choice of analytical technique for purity assessment depends on several factors, including the nature of the compound, the expected impurities, and the desired level of accuracy and precision. The following table summarizes the key characteristics of qNMR, HPLC, and GC-MS for the analysis of this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Quantification based on the signal intensity of specific nuclei relative to a certified internal standard.Separation of components based on their differential partitioning between a stationary and a mobile phase, with detection by UV absorbance.Separation of volatile components based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification.
Primary/Secondary Primary method (purity determined without a reference standard of the analyte).Secondary method (requires a reference standard of the analyte for quantification).Both qualitative (identification of impurities) and quantitative (if calibrated).
Selectivity High for structurally distinct molecules. Signal overlap can be a limitation for isomeric impurities.High selectivity for separating structurally similar compounds, including isomers.Excellent separation for volatile impurities. Can distinguish between isomers with appropriate columns.
Sensitivity Generally lower than chromatographic methods.High sensitivity, suitable for trace impurity analysis.Very high sensitivity, especially for volatile and semi-volatile compounds.
Common Impurities Detected Starting materials, residual solvents, and major byproducts.Unreacted starting materials, byproducts, and degradation products.Volatile and semi-volatile impurities, residual solvents, and fragmentation patterns provide structural information.

Comparison with Alternative Compounds

This compound is one of several functionalized thiophene methanols used in organic synthesis. The table below compares its typical commercial purity with that of two common alternatives.

CompoundStructureTypical Commercial Purity (%)
This compoundBr-C₄H₂S-CH₂OH98%[1]
(Thiophen-2-yl)methanolC₄H₃S-CH₂OH97%[2]
(4-Chlorothiophen-2-yl)methanolCl-C₄H₂S-CH₂OH98-99.3%[3]

Potential Impurities in the Synthesis of this compound

Understanding the potential impurities arising from the synthetic route is crucial for developing effective purity assessment methods. Common synthetic pathways to this compound and their potential byproducts include:

  • Reduction of 4-bromothiophene-2-carbaldehyde: The most common method involves the reduction of the corresponding aldehyde. Incomplete reduction can lead to the presence of the starting aldehyde in the final product.

    • Potential Impurity: 4-bromothiophene-2-carbaldehyde[4][5][6]

  • Grignard reaction of 2,4-dibromothiophene: Reaction with a Grignard reagent followed by the addition of formaldehyde. Potential impurities can include the starting dibrominated thiophene and byproducts from the Grignard reaction.[7][8][9][10][11][12][13][14]

    • Potential Impurities: 2,4-dibromothiophene, over- or under-brominated thiophenes.

Experimental Protocols

Detailed methodologies for the three primary analytical techniques are provided below.

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the determination of the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • Analytical Balance (readability to 0.01 mg)

  • NMR tubes

Reagents:

  • This compound sample

  • Certified Internal Standard (e.g., Maleic Anhydride, Dimethyl sulfone)

  • Deuterated Solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a clean vial.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest (typically 30-60 seconds) to ensure full relaxation and accurate integration.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the methylene protons, -CH₂OH) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Analyte weigh_std Weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Quantitative ¹H NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity integrate->calculate

qNMR Experimental Workflow
High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the purity assessment of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Autosampler

Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of about 0.1 mg/mL.

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Data Analysis: The purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_stock Prepare Stock Solution (1 mg/mL) dilute Dilute to Working Concentration (0.1 mg/mL) prep_stock->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the identification and quantification of volatile impurities in the this compound sample.

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

Reagents:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane, Ethyl Acetate)

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., 0.1 mg/mL in dichloromethane).

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST). Quantify impurities by integrating the peak areas, either as a percentage of the total ion chromatogram (TIC) or by using a calibrated method with standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample in Volatile Solvent inject Inject Sample dissolve->inject separate GC Separation inject->separate ionize Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Impurities (Library Search) detect->identify quantify Quantify Impurities (Peak Area) identify->quantify

GC-MS Experimental Workflow

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted approach. While HPLC provides excellent separation and sensitivity for routine purity checks and the detection of non-volatile impurities, qNMR offers a primary method for absolute purity determination without the need for an analyte-specific reference standard. GC-MS is invaluable for identifying and quantifying volatile impurities and residual solvents. For a comprehensive purity profile, a combination of these techniques is recommended. The choice of method will ultimately depend on the specific requirements of the research, the stage of drug development, and the regulatory landscape.

References

A Head-to-Head Battle: Unpacking the Yields of Suzuki vs. Stille Coupling for Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of thiophene-containing molecules is paramount. These sulfur-containing heterocycles are privileged structures in a vast array of pharmaceuticals and functional materials. Among the most powerful tools for their synthesis are palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura and Stille couplings standing out as titans of C-C bond formation. This guide provides an objective, data-driven comparison of the yields of these two stalwart reactions for the functionalization of thiophene derivatives, supported by detailed experimental protocols.

When choosing between the Suzuki and Stille couplings for the synthesis of thiophene derivatives, a key consideration is the reaction yield. While both methods are highly effective, a clear trend emerges from the available data: the Stille coupling often provides more consistent and higher yields, particularly with more challenging substrates. This is especially true for heteroaromatic systems like thiophene, where the Stille coupling can deliver excellent results (90-94%), while the Suzuki coupling may afford more moderate yields (57-66%).[1]

Data Presentation: A Comparative Look at Reaction Yields

The following tables summarize quantitative yield data from various studies, offering a direct comparison of the performance of Suzuki and Stille couplings for a range of thiophene derivatives.

Table 1: Coupling of Bromothiophenes with Aryl Partners

Thiophene SubstrateCoupling PartnerCoupling MethodYield (%)
2-BromothiopheneArylboronic AcidSuzuki66
2-BromothiopheneArylstannaneStille94
3-BromothiopheneArylboronic AcidSuzuki57
3-BromothiopheneArylstannaneStille90

Table 2: Suzuki Coupling of 2,5-Dibromo-3-alkylthiophenes with Arylboronic Acids

Thiophene SubstrateArylboronic AcidProductYield (%)
2,5-Dibromo-3-methylthiophenePhenylboronic acid2,5-Diphenyl-3-methylthiophene55
2,5-Dibromo-3-methylthiophene4-Methylphenylboronic acid2,5-Bis(4-methylphenyl)-3-methylthiophene63
2,5-Dibromo-3-methylthiophene4-Methoxyphenylboronic acid2,5-Bis(4-methoxyphenyl)-3-methylthiophene58
2,5-Dibromo-3-hexylthiophene4-Methylphenylboronic acid2,5-Bis(4-methylphenyl)-3-hexylthiophene78[2]
2,5-Dibromo-3-hexylthiophene4-Methoxyphenylboronic acid2,5-Bis(4-methoxyphenyl)-3-hexylthiophene75[2]
2,5-Dibromo-3-hexylthiophene4-Chlorophenylboronic acid2,5-Bis(4-chlorophenyl)-3-hexylthiophene68[2]

Experimental Protocols: Detailed Methodologies

For the successful implementation and optimization of these coupling reactions, detailed experimental protocols are crucial. The following are representative procedures for both Suzuki and Stille couplings involving thiophene derivatives.

General Experimental Procedure for Suzuki-Miyaura Coupling of a Thiophene Derivative

This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents:

  • Bromothiophene derivative (1.0 mmol)

  • Arylboronic acid (1.2-2.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-4.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromothiophene derivative (1.0 mmol), the arylboronic acid (2.5 mmol), and potassium phosphate (4.0 mmol).[3]

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 6 mol%).[3]

  • Add the solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.[3]

  • Heat the reaction mixture to 90 °C and stir for 12 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Experimental Procedure for Stille Coupling of a Thiophene Derivative

This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents:

  • Bromothiophene derivative (1.0 mmol)

  • Organostannane reagent (e.g., 2-(tributylstannyl)thiophene, 1.1-1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene or DMF)

  • Optional: Additive (e.g., LiCl)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the bromothiophene derivative (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous and degassed solvent (e.g., toluene) via syringe.

  • Add the organostannane reagent (1.1 mmol) via syringe.

  • Heat the reaction mixture to a temperature typically between 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow: A Comparative Diagram

The following diagram illustrates the general experimental workflows for both Suzuki and Stille couplings, highlighting the key differences in their procedures.

G cluster_suzuki Suzuki Coupling Workflow cluster_stille Stille Coupling Workflow s_start Start s_reagents Combine Thiophene Halide, Boronic Acid, and Base s_start->s_reagents s_solvent Add Solvent (e.g., Dioxane/Water) s_reagents->s_solvent s_degas1 Degas Mixture s_solvent->s_degas1 s_catalyst Add Pd Catalyst s_degas1->s_catalyst s_heat Heat Reaction s_catalyst->s_heat s_workup Aqueous Workup & Purification s_heat->s_workup s_end End s_workup->s_end st_start Start st_reagents Combine Thiophene Halide and Organostannane st_start->st_reagents st_solvent Add Anhydrous Solvent (e.g., Toluene) st_reagents->st_solvent st_degas2 Degas Mixture st_solvent->st_degas2 st_catalyst Add Pd Catalyst st_degas2->st_catalyst st_heat Heat Reaction st_catalyst->st_heat st_workup Fluoride Workup & Purification st_heat->st_workup st_end End st_workup->st_end G start Start: Choose Coupling Reaction toxicity Is reagent toxicity a major concern? start->toxicity functional_groups Are base-sensitive functional groups present? toxicity->functional_groups No suzuki Prefer Suzuki Coupling toxicity->suzuki Yes boronic_acid_stability Is the corresponding boronic acid stable? functional_groups->boronic_acid_stability No stille Consider Stille Coupling functional_groups->stille Yes boronic_acid_stability->suzuki Yes boronic_acid_stability->stille No

References

Navigating the Reactivity of Brominated Heterocycles: A Comparative Guide to Theoretical Predictions and Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of brominated heterocycles is paramount for the efficient synthesis of novel chemical entities. This guide provides an objective comparison of theoretical and experimental data on the reactivity of these crucial building blocks in key organic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and bromine-lithium exchange. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to bridge the gap between computational prediction and laboratory practice.

The strategic introduction of a bromine atom onto a heterocyclic core provides a versatile handle for a myriad of chemical modifications. Predicting the outcome of subsequent reactions is a key focus of computational chemistry, offering the potential to streamline synthesis and reduce experimental overhead. This guide delves into the correlation between these theoretical models and real-world experimental results, providing a critical resource for chemists in the field.

Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the creation of carbon-carbon bonds. The reactivity of brominated heterocycles in this palladium-catalyzed reaction is highly dependent on the nature of the heterocycle and the position of the bromine atom.

Comparative Reactivity of Bromopyridine Isomers

The position of the bromine atom on the pyridine ring significantly influences its reactivity in Suzuki-Miyaura coupling. Generally, the observed experimental reactivity follows the order: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1] This trend is largely dictated by the electronic effects of the nitrogen atom.

In 4-bromopyridine, the strong electron-withdrawing effect of the nitrogen atom at the para position highly polarizes the C4-Br bond, making the carbon atom exceptionally electrophilic and thus highly susceptible to oxidative addition by the palladium catalyst.[1] While 2-bromopyridine is also activated, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which can sometimes inhibit the reaction.[1] 3-Bromopyridine is the least reactive isomer, often necessitating more forcing reaction conditions to achieve comparable yields.[1]

Bromopyridine IsomerTypical Catalyst SystemBaseSolventRepresentative Yield (%)
2-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/Water>90%[1]
3-BromopyridinePd(dppf)Cl₂K₃PO₄1,4-Dioxane70-85%[1]
4-BromopyridinePd(PPh₃)₄Na₂CO₃DME/Water>95%[1]

Table 1: Comparison of typical reaction conditions and yields for the Suzuki-Miyaura coupling of bromopyridine isomers. Yields are representative and can vary based on the specific coupling partner and reaction conditions.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Heterocycle

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a brominated heterocycle with an arylboronic acid.[1]

Materials:

  • Brominated heterocycle (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the brominated heterocycle, arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture with stirring at a predetermined temperature (typically 80-110 °C) for 4-24 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - Brominated Heterocycle - Boronic Acid - Pd Catalyst - Base Inert Establish Inert Atmosphere (Ar or N₂) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-110°C, 4-24h) Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Workup Aqueous Workup: - Dilute - Wash - Dry Monitor->Workup Purify Purify by Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination: A Versatile Tool for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.

A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing an efficient route to various secondary and tertiary aminopyridines.[2][3]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol describes a general procedure for the amination of 2-bromopyridines in sealed tubes, which is particularly useful for volatile amines.[2][3]

Materials:

  • 2-Bromopyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Solvent (e.g., Toluene, 2 mL)

Procedure:

  • In a glovebox, charge a sealable reaction tube with the palladium precatalyst, ligand, and base.

  • Add the 2-bromopyridine and the amine.

  • Add the solvent and seal the tube.

  • Remove the tube from the glovebox and heat with stirring at the desired temperature (e.g., 100 °C) for the required time.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: - Pd Precatalyst - Ligand - Base Addition Add: - 2-Bromopyridine - Amine - Solvent Reagents->Addition Seal Seal Reaction Tube Addition->Seal Heat Heat and Stir (e.g., 100°C) Seal->Heat Filter Dilute and Filter Heat->Filter Purify Concentrate and Purify (Column Chromatography) Filter->Purify Product Isolated Amine Purify->Product

Buchwald-Hartwig Amination Experimental Workflow

Bromine-Lithium Exchange: A Gateway to Functionalization

Bromine-lithium exchange is a powerful method for the formation of organolithium reagents, which can then be trapped with various electrophiles to introduce a wide range of functional groups. The regioselectivity of this exchange is a critical factor, especially in polybrominated heterocycles.

Theoretical studies, often employing Density Functional Theory (DFT), can provide valuable insights into the factors governing this regioselectivity. For instance, in the lithiation of 4,6,7,9-tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine, computational analysis revealed that the regioselectivity is controlled by the effective conjugation in the resulting organolithium species.[4] This theoretical understanding aligns with experimental observations where the reaction leads to the products with the most effective conjugation.[4]

Experimental Protocol: Bromine-Lithium Exchange

The following is a general procedure for a bromine-lithium exchange reaction.[5]

Materials:

  • Brominated heterocycle (1.0 mmol)

  • n-Butyllithium (1.1 mmol, solution in hexanes)

  • Anhydrous solvent (e.g., THF, 10 mL)

  • Electrophile (1.2 mmol)

Procedure:

  • Dissolve the brominated heterocycle in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add the n-butyllithium solution dropwise.

  • Stir the reaction mixture at the low temperature for a specified time (e.g., 30-60 minutes).

  • Add the electrophile to the solution.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by an appropriate method (e.g., column chromatography).

Br_Li_Exchange_Workflow cluster_prep Reaction Setup cluster_reaction Lithiation & Trapping cluster_workup Workup & Purification Substrate Dissolve Brominated Heterocycle in Anhydrous Solvent Cool Cool to -78°C Substrate->Cool Add_BuLi Add n-BuLi Dropwise Cool->Add_BuLi Stir Stir at -78°C Add_BuLi->Stir Add_Eplus Add Electrophile Stir->Add_Eplus Warm Warm to Room Temp. Add_Eplus->Warm Quench Quench Reaction Warm->Quench Extract Extract and Dry Quench->Extract Purify Concentrate and Purify Extract->Purify Product Functionalized Product Purify->Product

Bromine-Lithium Exchange Experimental Workflow

Conclusion

The reactivity of brominated heterocycles is a complex interplay of electronic and steric factors. While theoretical calculations provide increasingly accurate predictions of reactivity and selectivity, experimental validation remains indispensable. This guide has provided a comparative overview of theoretical and experimental data for key reactions, alongside detailed experimental protocols and visual workflows. By leveraging both computational and experimental approaches, researchers can accelerate the discovery and development of novel molecules with applications in medicine, materials science, and beyond.

References

A Comparative Guide to the Biological Activity of (4-Bromothiophen-2-yl)methanol Derivatives and Related Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Biological Activities

The following tables summarize the reported biological activities of various thiophene derivatives against different cancer cell lines and microbial strains. It is important to note that these compounds belong to different structural classes of thiophene derivatives and are not a homologous series of (4-Bromothiophen-2-yl)methanol. The data is presented to showcase the diverse biological potential of the thiophene scaffold.

Table 1: Anticancer Activity of Various Thiophene Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
S8 Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateA-549 (Lung Carcinoma)>100Adriamycin<10[1]
4g (Methylene)bis(2-(thiophen-2-yl)-1H-indole)HCT-116 (Colon Cancer)7.1 ± 0.07DoxorubicinNot specified in direct comparison
4a (Methylene)bis(2-(thiophen-2-yl)-1H-indole)HCT-116 (Colon Cancer)10.5 ± 0.07DoxorubicinNot specified in direct comparison
4c (Methylene)bis(2-(thiophen-2-yl)-1H-indole)HCT-116 (Colon Cancer)11.9 ± 0.05DoxorubicinNot specified in direct comparison
11 7,8-Dihydroxy-4-methylcoumarin with n-decyl at C3LS180 (Colon Adenocarcinoma)25.2Not specifiedNot specified[2]
5a 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanoneNCI 60 cell line panel (Mean)0.025Not specifiedNot specified[3]
4a (E)-3-{4-{[4-(Benzyloxy)phenyl]amino} quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-oneMDA-MB-231 (Breast Cancer)0.11Not specifiedNot specified[4]

Table 2: Antimicrobial Activity of Various Thiophene Derivatives

Compound IDDerivative ClassBacterial StrainMIC (µM/ml)Fungal StrainMIC (µM/ml)
S1 Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateB. subtilis, S. aureus, E. coli, S. typhi0.81--[1]
S4 Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate--A. niger, C. albicans0.91[1]
4 Thiophene derivativeCol-R A. baumannii16 (mg/L)--[5]
5 Thiophene derivativeCol-R A. baumannii16 (mg/L)--[5]
8 Thiophene derivativeCol-R E. coli32 (mg/L)--[5]
12 Isatin Schiff BaseS. thyphimurium15.625 (µg/mL)--[2]
12 Isatin Schiff BaseP. aeruginosa7.81 (µg/mL)--[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used in the biological screening of thiophene derivatives.

Anticancer Activity Screening: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[1]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound derivatives or other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Antimicrobial Activity Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Standard antimicrobial agents (positive controls)

  • Inoculum of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a suspension of the microorganism from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension further in broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Enzyme Inhibition Screening: VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase assay buffer

  • ATP

  • A suitable substrate (e.g., a poly(Glu, Tyr) peptide)

  • Test compounds

  • A detection reagent to measure ATP consumption or substrate phosphorylation (e.g., Kinase-Glo®)

  • 96-well plates

  • Luminometer or appropriate plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity. If using an ATP consumption assay like Kinase-Glo®, add the detection reagent which generates a luminescent signal proportional to the amount of ATP remaining in the well. A lower signal indicates higher kinase activity.

  • Data Analysis: Calculate the percentage of inhibition of VEGFR-2 activity for each compound concentration relative to a control without the inhibitor. The IC50 value can then be determined.

Mandatory Visualization

Experimental Workflow and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for biological activity screening and a key signaling pathway potentially modulated by thiophene derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR start This compound derivatives Derivative Synthesis (e.g., Esters, Schiff bases) start->derivatives characterization Structural Characterization (NMR, MS, etc.) derivatives->characterization anticancer Anticancer Screening (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) characterization->antimicrobial enzyme Enzyme Inhibition (e.g., Kinase Assay) characterization->enzyme ic50 IC50 / MIC Determination anticancer->ic50 antimicrobial->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead Lead Compound Identification sar->lead

Caption: Experimental workflow for the synthesis, screening, and analysis of this compound derivatives.

Caption: Simplified VEGFR-2 signaling pathway and a potential point of inhibition by thiophene derivatives.

References

A Comparative Guide to the Structural Confirmation of Regioisomers in Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted thiophenes often yields a mixture of regioisomers, the definitive structural confirmation of which is a critical step in chemical research and drug development. The distinct substitution patterns on the thiophene ring can lead to significant differences in pharmacological activity, material properties, and reactivity. This guide provides an objective comparison of the most effective analytical techniques for distinguishing between these isomers, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

The structural elucidation of thiophene regioisomers relies on a combination of spectroscopic and chromatographic methods. While each technique provides valuable information, a multi-faceted approach is often necessary for unambiguous confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is typically the most powerful tool for differentiating isomers in solution, while X-ray crystallography provides definitive proof of structure in the solid state. Mass spectrometry and chromatography are essential for separation and initial characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for identifying regioisomers in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) experiments, allows for the complete assignment of the molecular structure.

¹H NMR: Chemical Shifts and Coupling Constants

The substitution pattern on a thiophene ring creates a unique fingerprint in the aromatic region of the ¹H NMR spectrum. The chemical shifts (δ) of the ring protons and the scalar coupling constants (J) between them are highly informative.

  • Chemical Shifts (δ): The electronic nature of the substituents significantly influences the chemical shifts of the remaining protons on the ring. Electron-donating groups (e.g., -OCH₃, -CH₃) tend to shield protons, shifting them to a lower ppm, while electron-withdrawing groups (e.g., -Br, -NO₂) deshield them, causing a downfield shift.[1]

  • Coupling Constants (J): The magnitude of the coupling constant between two protons is dependent on the number of bonds separating them and is characteristic of their relative positions. These J-values are often the most reliable indicators for distinguishing regioisomers.[2][3]

Coupling Type Typical J-Value (Hz) Comment
³JH2-H34.9 - 6.0Coupling between adjacent protons.
³JH3-H43.5 - 4.5Coupling between adjacent protons.
³JH4-H54.5 - 5.5Coupling between adjacent protons.
⁴JH2-H41.0 - 1.8Long-range coupling across the sulfur.
⁴JH3-H52.9 - 3.5Long-range coupling.
⁵JH2-H52.5 - 3.5Long-range coupling across the sulfur.

Table 1: Typical proton-proton coupling constants in the thiophene ring. These values are crucial for identifying the relative positions of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information. The chemical shifts of the carbon atoms are sensitive to the substitution pattern, with substituted carbons (ipso-carbons) showing significant shifts. Proton-decoupled ¹³C spectra provide a count of unique carbon atoms, which can help differentiate symmetric from asymmetric isomers.[1][4]

Comparative NMR Data for 3-Substituted Thiophenes

The following table summarizes ¹H and ¹³C NMR data for three different 3-substituted thiophenes, illustrating the effect of the substituent on the spectral parameters.[1]

Compound H2 (δ, ppm) H4 (δ, ppm) H5 (δ, ppm) C2 (δ, ppm) C3 (δ, ppm) C4 (δ, ppm) C5 (δ, ppm)
3-Methylthiophene~7.17~6.87~6.86125.3138.4129.9121.0
3-Bromothiophene~7.28~7.06~7.28122.9110.1129.0126.0
3-Methoxythiophene~7.14~6.73~6.21121.7160.0101.4125.8

Table 2: ¹H and ¹³C NMR chemical shifts for 3-substituted thiophenes in CDCl₃, demonstrating the electronic influence of different substituents.[1]

Two-Dimensional (2D) NMR Techniques

For complex molecules or when 1D spectra are ambiguous, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds.[5][6] Cross-peaks in a COSY spectrum confirm which protons are adjacent on the thiophene ring.[7][8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of whether they are bonded.[5][6] This is particularly useful for confirming the regiochemistry by observing through-space interactions between ring protons and protons on adjacent substituents.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached.[10][11] This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is often the definitive experiment for confirming regiochemistry. It shows correlations between protons and carbons over two to three bonds (and sometimes four).[10][11] By identifying these long-range couplings, one can piece together the entire carbon skeleton and confirm the precise positions of all substituents.[12][13]

HMBC_Comparison cluster_23 2,3-Disubstituted Thiophene cluster_25 2,5-Disubstituted Thiophene struct_23 H4_23->struct_23 C2, C5 H5_23->struct_23 C3, C4 R1_H->struct_23 C2, C3 R2_H->struct_23 C2, C3, C4 struct_25 H3_25->struct_25 C2, C4, C5 H4_25->struct_25 C2, C3, C5 R1_H_25->struct_25 C2, C3 R2_H_25->struct_25 C4, C5

Caption: Key HMBC correlations differentiating 2,3- and 2,5-disubstituted thiophenes.

X-Ray Crystallography

When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the most definitive and unambiguous structural evidence.[14] It determines the precise three-dimensional arrangement of atoms in the crystal lattice, revealing exact bond lengths, bond angles, and intermolecular interactions.[15][16] This technique is considered the "gold standard" for structural confirmation, leaving no doubt as to the identity of a regioisomer.

Caption: General workflow for single-crystal X-ray crystallography analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the synthesized compounds.[17] High-resolution mass spectrometry (HRMS) can confirm the molecular formula. While regioisomers have identical masses, their fragmentation patterns under techniques like Electron Ionization (EI-MS) or Collision-Induced Dissociation (CID) in MS/MS experiments can sometimes differ.[18][19] These differences arise from the distinct stability of fragment ions formed from each isomer. However, interpreting these differences can be complex, and MS is generally considered less definitive for regioisomer confirmation than NMR or X-ray crystallography.

Chromatographic Methods (GC and HPLC)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating mixtures of regioisomers.[20][21][22] Because regioisomers have different physical properties (such as polarity and boiling point), they will interact differently with the stationary phase of the chromatography column, resulting in distinct retention times.

  • GC: Suitable for volatile and thermally stable thiophene derivatives. Separation can often be achieved using columns with different polarities.[21][23]

  • HPLC: A versatile technique that can be used for a wide range of thiophene derivatives.[22][24] Different column chemistries (e.g., normal-phase, reverse-phase) can be employed to optimize separation.[25]

While chromatography excels at separation and quantification, it does not provide structural information on its own. Therefore, it is almost always coupled with a spectroscopic detector, most commonly MS (GC-MS, LC-MS) or by collecting fractions for subsequent NMR analysis.

Regioisomer Pair Column Retention Time 1 (min) Retention Time 2 (min) Reference
DBT and 4,6-DMDBTC18 (HPLC)6.2510.20[22]
Thiophene in BenzeneHP-PLOT Q (GC)~11.5(Benzene ~10.5)[21]

Table 3: Example of chromatographic separation of thiophene derivatives. Retention times are highly dependent on the specific method conditions.

Experimental Protocols

Protocol 1: General Procedure for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified thiophene derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Spectrometer Setup: Tune and shim the spectrometer to achieve optimal magnetic field homogeneity. Lock the field frequency using the deuterium signal from the solvent.[1]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire 16-64 scans with a spectral width of ~12 ppm and a relaxation delay of 1-2 seconds.[1]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Acquire 1024 or more scans to achieve an adequate signal-to-noise ratio, with a spectral width of ~220 ppm.[1]

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Use standard, gradient-selected pulse sequences for each experiment.

    • For HMBC, optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe two- and three-bond correlations.[10]

    • Process the data using appropriate window functions and perform phase and baseline corrections.

Protocol 2: General Procedure for X-Ray Crystallography
  • Crystal Growth: Grow single crystals of the compound, typically by slow evaporation from a saturated solution, vapor diffusion, or slow cooling. The selection of a high-quality crystal is paramount for a successful analysis.[15]

  • Data Collection: Mount a suitable crystal on the goniometer head of an X-ray diffractometer. Cool the crystal (often to ~100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and a series of diffraction patterns are collected as the crystal is rotated.[15][16]

  • Data Reduction: Process the collected diffraction images to determine the intensities and positions of the diffraction spots. These are corrected for experimental factors to yield a set of structure factors.[15]

  • Structure Solution and Refinement: Use computational methods (e.g., direct methods or Patterson methods) to solve the phase problem and generate an initial electron density map. Iteratively refine the atomic positions and thermal parameters until the calculated diffraction pattern shows the best possible fit with the experimental data.[14][15]

  • Validation: Validate the final structure to ensure it is chemically and crystallographically reasonable, yielding precise information on bond lengths and angles.[15]

Caption: A logical workflow for the separation and structural confirmation of thiophene regioisomers.

References

Safety Operating Guide

Proper Disposal of (4-Bromothiophen-2-yl)methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the pharmaceutical and chemical industries, the safe handling and disposal of specialized chemical compounds are critical for ensuring both laboratory safety and environmental compliance. This guide provides a detailed operational plan for the proper disposal of (4-Bromothiophen-2-yl)methanol, a halogenated thiophene derivative. Adherence to these procedures is essential for minimizing risks and meeting regulatory requirements.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance, and all waste containing this compound must be treated as hazardous chemical waste. This includes the pure substance, solutions, contaminated labware, and personal protective equipment (PPE).

Key hazards associated with this compound include:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Due to these hazards, appropriate personal protective equipment must be worn at all times when handling this chemical for disposal. This includes, but is not limited to:

  • Chemical safety goggles and a face shield

  • Chemically resistant gloves (double-layered nitrile gloves are recommended)

  • A lab coat

All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[2]

Quantitative Data Summary

The following table summarizes the key hazard information for this compound. This data should be used to inform safe handling and disposal practices.

Hazard CategoryDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] P362: Take off contaminated clothing and wash before reuse.[1]
Eye Irritation Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1]
Respiratory Irritation May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1] P312: Call a poison center or doctor if you feel unwell.[1]
Disposal Dispose of contents/container to an approved waste disposal plant.P501: Dispose of contents/container to an approved waste disposal plant.[1][3]

Experimental Protocol: Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal program.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

  • Waste Segregation and Collection:

    • Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container.[4] The container should be made of a compatible material, such as high-density polyethylene (HDPE).[4]

    • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container.[4] As this compound is a halogenated organic compound, it should be collected in a container specifically designated for halogenated organic waste.[5] Do not mix with non-halogenated waste streams to avoid increased disposal costs.[6] A glass container is generally suitable.[2]

    • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[4]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2][4]

    • Include any known hazard symbols (e.g., flammable, toxic).[2]

    • Ensure the date of waste generation is also included on the label.[4]

  • Storage:

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[2][4]

    • The storage area should be cool and dry, away from heat and ignition sources.[2]

    • Ensure the container is stored separately from incompatible materials such as strong oxidizing agents.[2]

  • Spill Management:

    • In the event of a small spill, contain the leak and absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2][6] Do not use combustible materials like paper towels.[2]

    • Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[2][6]

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[2][4]

    • Report the spill to your institution's Environmental Health and Safety (EHS) department.[2]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE (Gloves, lab coat) waste_type->ppe_waste PPE collect_solid Collect in dedicated, labeled HDPE container for halogenated solids solid_waste->collect_solid collect_liquid Collect in dedicated, labeled glass container for halogenated liquids liquid_waste->collect_liquid collect_ppe Collect in designated hazardous waste bag ppe_waste->collect_ppe storage Store in designated, secure, and ventilated satellite accumulation area collect_solid->storage collect_liquid->storage collect_ppe->storage spill Spill Occurs storage->spill No disposal Arrange for pickup by EHS or licensed contractor storage->disposal spill_cleanup Contain with inert absorbent, clean area, and collect all materials as hazardous waste spill->spill_cleanup Yes spill_cleanup->storage

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (4-Bromothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (4-Bromothiophen-2-yl)methanol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1]
Eye Irritation2AH319: Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to ensure personal safety.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[1]To protect against splashes and eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.[2]To prevent skin contact and irritation.[1]
Body Protection Lab coat or protective clothing.[1][3] For larger scale operations, consider a full suit or "bunny suit".[3][4]To prevent skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If ventilation is insufficient, use a NIOSH-approved respirator.[1][3]To avoid inhalation of fumes, which may cause respiratory irritation.[1]

Operational and Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe prep_materials Gather All Necessary Materials prep_area->prep_materials handle_weigh Weigh/Measure Compound in Ventilated Area prep_materials->handle_weigh handle_transfer Transfer Compound Carefully handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_ppe Doff PPE Correctly cleanup_segregate->cleanup_ppe dispose_container Place Waste in Labeled, Sealed Container cleanup_segregate->dispose_container cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash dispose_storage Store Waste in Designated Area dispose_container->dispose_storage dispose_collection Arrange for Professional Disposal dispose_storage->dispose_collection

Caption: Workflow for handling this compound.

Experimental Protocols

Handling Precautions:

  • Avoid all personal contact, including inhalation.[5]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Wash hands thoroughly after handling the compound.[1]

  • Keep the container tightly closed when not in use.[1]

  • Facilities storing or utilizing this material should be equipped with an eyewash fountain and safety shower.[1][6]

Storage:

  • Store in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible substances and sources of ignition.[7]

  • For long-term storage, a temperature of 2-8°C is recommended.[1]

Spill Management:

  • Evacuate unprotected personnel from the area.

  • Ensure adequate ventilation and remove all sources of ignition.[1]

  • Wear appropriate PPE as detailed above.[1]

  • Absorb the spill with an inert material (e.g., sand, earth) and place it into a suitable, labeled disposal container.[1][3]

  • Prevent the spill from entering drains or waterways.[1]

First Aid and Emergency Procedures

The following diagram illustrates the immediate actions to be taken in case of exposure.

Caption: First aid procedures for exposure.

If Swallowed:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Unused Product: Dispose of as hazardous waste. Do not reuse the container.[1]

  • Contaminated Materials: Any materials used for spill cleanup or personal protection (e.g., gloves, absorbent pads) should be collected in a sealed, appropriately labeled container for hazardous waste.

  • Empty Containers: Even empty containers may retain product residue and should be treated as hazardous waste.

Disposal Method:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

  • Consult local, state, and federal regulations to ensure full compliance with disposal requirements.[1] Do not allow the product to enter drains, other waterways, or soil.[1]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.